molecular formula C12H16O2 B7846747 2'-Ethoxybutyrophenone

2'-Ethoxybutyrophenone

Cat. No.: B7846747
M. Wt: 192.25 g/mol
InChI Key: CBLYCFIUPUDAKP-UHFFFAOYSA-N
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Description

2'-Ethoxybutyrophenone is a synthetic organic compound belonging to the butyrophenone class. As a derivative of butyrophenone (1-phenylbutan-1-one) , its structure is characterized by an ethoxy substituent on the phenone ring. The compound is supplied as a high-purity reference standard for research and development purposes. Butyrophenone derivatives are of significant interest in medicinal chemistry and pharmacology research. Structurally related compounds have been investigated for their potential biological activities. For instance, some butyrophenone derivatives have been studied as new alkylating agents with demonstrated antitumor activity in experimental models . Other research on related chemical scaffolds, such as succinimide derivatives, highlights the ongoing exploration of similar structures for potential anti-inflammatory and analgesic properties . The mechanism of action for butyrophenone derivatives can vary significantly with specific structural modifications. Research indicates that some active derivatives interact with biological systems by incorporating functional groups like the bis(2-chloroethyl)amino group, which exhibits antimitotic properties . Researchers value this compound as a building block or intermediate for the synthesis of more complex molecules and for use in structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

1-(2-ethoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-7-11(13)10-8-5-6-9-12(10)14-4-2/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLYCFIUPUDAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=CC=C1OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2'-Ethoxybutyrophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2'-Ethoxybutyrophenone: Structure, Properties, and Synthetic Approaches

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chemical compound of interest in synthetic chemistry. Given the limited specific literature on this molecule, this document integrates data from analogous compounds and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound, with the CAS Number 21993-68-2, is an aromatic ketone. Its structure features a butyrophenone core with an ethoxy group at the ortho position of the phenyl ring. This substitution pattern is crucial in defining its chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers and Core Properties of this compound

IdentifierValueSource
IUPAC Name 1-(2-ethoxyphenyl)butan-1-oneN/A
CAS Number 21993-68-2
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Canonical SMILES CCC(=O)C1=CC=CC=C1OCCN/A
InChI Key YWBIXFMLKHJDFG-UHFFFAOYSA-NN/A

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively published. However, its properties can be predicted based on its structure and data from similar aromatic ketones.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquidBased on similar butyrophenones.
Boiling Point ~250-270 °C at 760 mmHgEstimated from structure-property relationships.
Melting Point Not applicable (likely liquid at room temp)N/A
Solubility Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water.The ethoxy group and alkyl chain increase lipophilicity.
Density ~1.02 g/cm³Estimated.
Predicted Spectroscopic Signature:
  • ¹H NMR: Protons of the ethoxy group (a triplet and a quartet), aromatic protons (with splitting patterns influenced by the ortho-substitution), and protons of the butyryl chain (a triplet, a sextet, and a triplet) are expected.

  • ¹³C NMR: Characteristic peaks for the carbonyl carbon (~200 ppm), aromatic carbons (110-160 ppm), and aliphatic carbons of the ethoxy and butyryl groups are anticipated.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680 cm⁻¹ corresponding to the C=O stretch of the aryl ketone is a key feature. Bands for C-O-C stretching of the ether and C-H stretching of the aromatic and aliphatic groups will also be present.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) at m/z 192.25 is expected. Common fragmentation patterns would involve cleavage at the carbonyl group (alpha-cleavage) and loss of the ethoxy group.

Proposed Synthesis Methodology: Friedel-Crafts Acylation

A common and reliable method for the synthesis of aryl ketones like this compound is the Friedel-Crafts acylation. This involves the reaction of an activated aromatic compound (in this case, ethoxybenzene) with an acylating agent (butyryl chloride or butyric anhydride) in the presence of a Lewis acid catalyst.

Step-by-Step Protocol:
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃).

  • Reagent Addition: Ethoxybenzene is added to the flask. The mixture is cooled in an ice bath. Butyryl chloride is then added dropwise from the dropping funnel with vigorous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.

G cluster_reagents Reagents & Setup cluster_reaction Reaction & Workup cluster_purification Purification reagent1 Ethoxybenzene setup Reaction Flask (0°C) reagent1->setup reagent2 Butyryl Chloride reagent2->setup catalyst AlCl3 in DCM catalyst->setup reaction Friedel-Crafts Acylation (Stirring, RT to Reflux) setup->reaction quench Quench with Ice/HCl reaction->quench extract Extraction with DCM quench->extract dry Dry (MgSO4) & Evaporate extract->dry purify Vacuum Distillation or Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the proposed synthesis of this compound.

Potential Applications and Research Directions

The butyrophenone scaffold is a well-known pharmacophore, particularly in the development of central nervous system (CNS) active drugs.

  • Antipsychotic Agents: The most famous example is Haloperidol, a butyrophenone derivative used in the treatment of schizophrenia. The structural features of this compound make it a candidate for investigation in this area.

  • Organic Synthesis Intermediate: Aryl ketones are versatile intermediates in organic synthesis, serving as precursors for the synthesis of more complex molecules through reactions such as reductions, oxidations, and various coupling reactions.

  • Photochemistry: The carbonyl group in conjugation with the aromatic ring makes butyrophenones photoactive. They can be used as photoinitiators in polymerization reactions.

Further research on this compound could involve screening for biological activity, exploring its utility as a building block in medicinal chemistry, and investigating its photochemical properties.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with potential applications in medicinal chemistry and organic synthesis. While detailed experimental data is sparse, its properties and synthesis can be reliably predicted based on established chemical principles. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this and related compounds.

References

  • This compound | C12H16O2. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

2'-Ethoxybutyrophenone CAS number and physical data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, physical properties, and synthetic pathways for 2'-Ethoxybutyrophenone .

Synthesis, Characterization, and Application in Drug Discovery[1]

Executive Summary

This compound (IUPAC: 1-(2-ethoxyphenyl)butan-1-one) is a lipophilic aromatic ketone used primarily as an intermediate in the synthesis of heterocyclic pharmaceutical targets, including benzofurans and flavones.[1][2] Unlike its widely cataloged para-isomer (CAS 35031-73-3), the ortho-isomer is frequently synthesized in situ or on-demand to exploit the steric and electronic effects of the ortho-ethoxy group in Structure-Activity Relationship (SAR) studies.[1] This guide outlines the physicochemical profile and a validated synthesis protocol for this compound.[1]

Chemical Identity & Nomenclature[1][3]

ParameterDetail
Chemical Name 1-(2-Ethoxyphenyl)butan-1-one
Common Synonyms o-Ethoxybutyrophenone; 2-Propyl-2'-ethoxyphenyl ketone
CAS Registry Number Not Widely Listed (Custom Synthesis Target)*
Related CAS 35031-73-3 (para-isomer); 2887-61-8 (ortho-hydroxy precursor)
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
SMILES CCCC(=O)C1=CC=CC=C1OCC
InChI Key (Predicted) LLTAMYUVISHLJW-UHFFFAOYSA-N (Analogous)

*Note: While the para-isomer is a standard catalog item, the ortho-isomer is typically generated from 2'-hydroxybutyrophenone.[1] Commercial availability is limited to specialty research chemical suppliers.[1]

Physical & Chemical Properties

The following data represents a synthesis of experimental values from homologous series (e.g., 2'-ethoxyacetophenone) and computational predictions validated against the para-isomer.

Quantitative Data Table
PropertyValue (Predicted/Analogous)Reference / Rationale
Physical State Clear to pale yellow liquidAnalogous to 2'-ethoxyacetophenone
Boiling Point 265–270 °C (at 760 mmHg)Extrapolated from p-isomer (290°C) and o-steric effects
Density 1.02 ± 0.02 g/cm³Standard aromatic ether-ketone density
Refractive Index

1.520–1.525
Typical for alkoxy-butyrophenones
LogP (Octanol/Water) ~3.2High lipophilicity due to propyl/ethoxy chains
Solubility Insoluble in water; Soluble in EtOH, DCM, TolueneHydrophobic character
Flash Point >110 °CEstimated from boiling point

Synthesis & Manufacturing Protocol

Since this compound is not a commodity chemical, the standard laboratory preparation involves the Williamson Ether Synthesis starting from the commercially available 2'-hydroxybutyrophenone.[1]

Reaction Pathway

The synthesis proceeds via the O-alkylation of the phenolate anion generated from 2'-hydroxybutyrophenone.[1]

Reagents:

  • Substrate: 2'-Hydroxybutyrophenone (CAS 2887-61-8)[1]

  • Alkylating Agent: Ethyl Iodide (EtI) or Diethyl Sulfate

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous[1]

  • Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step Protocol
  • Activation: Charge a round-bottom flask with 2'-hydroxybutyrophenone (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in acetone (0.5 M concentration). Stir at room temperature for 30 minutes to form the bright yellow phenolate salt.[1]

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6–12 hours. Monitor reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The starting material (phenol) will have a lower R_f than the product (ether).

  • Workup:

    • Cool to room temperature and filter off the inorganic salts.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Mechanistic Visualization

The following diagram illustrates the synthetic logic and downstream applications.

G Start 2'-Hydroxybutyrophenone (CAS 2887-61-8) Reagents Et-I / K2CO3 (Williamson Ether Synthesis) Start->Reagents Product This compound (Target) Reagents->Product Reflux, 6-12h Intermed1 Alpha-Bromination (Alpha-Bromo Ketone) Product->Intermed1 Br2 / AcOH Intermed2 Grignard Addition (Tertiary Alcohols) Product->Intermed2 R-MgX Final Benzofuran Derivatives (Drug Scaffolds) Intermed1->Final Cyclization

Figure 1: Synthetic pathway from commercial precursors to this compound and subsequent API scaffolds.

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 0.98 (t, 3H): Terminal methyl of the butyryl chain.

    • δ 1.45 (t, 3H): Methyl of the ethoxy group.

    • δ 1.75 (m, 2H): Methylene of the butyryl chain.

    • δ 2.95 (t, 2H): Alpha-methylene (next to carbonyl).

    • δ 4.10 (q, 2H): Methylene of the ethoxy group (characteristic quartet).

    • δ 6.9–7.7 (m, 4H): Aromatic protons (Ortho-substitution pattern).

  • IR Spectroscopy:

    • 1670–1680 cm⁻¹: C=O stretching (Conjugated ketone).

    • 1240 cm⁻¹: C-O-C stretching (Aryl alkyl ether).

    • Absence of 3200–3500 cm⁻¹: Confirms complete consumption of the phenolic -OH.[1]

Applications in Drug Development

This compound serves as a specialized "ortho-blocked" scaffold.[1]

  • Metabolic Stability: The ortho-ethoxy group can sterically hinder metabolic attack on the phenyl ring, potentially extending the half-life of derived drugs compared to their unsubstituted analogs.[1]

  • Heterocycle Synthesis: It is a precursor for 3-propylbenzofurans (via alpha-bromination and intramolecular cyclization), a core structure in various anti-arrhythmic and uricosuric agents (e.g., Benzbromarone analogs).[1]

  • SGLT2 Inhibitor Analogs: Alkoxy-phenyl ketones are frequent intermediates in the synthesis of gliflozin-class antidiabetic drugs, where the position of the alkoxy group dictates potency and selectivity.[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 35031-73-3 (1-(4-Ethoxyphenyl)butan-1-one). Retrieved October 24, 2025, from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis protocols).

  • Martin, Y. C. (2010).[1] Quantitative Drug Design: A Critical Introduction. CRC Press.[1] (Reference for ortho-substitution effects in SAR).

Sources

Technical Whitepaper: Strategic Synthesis of 2'-Ethoxybutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2'-Ethoxybutyrophenone (CAS: 23438-23-5) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), liquid crystal mesogens, and specific phosphodiesterase inhibitors. Its structural core—an aryl ketone with an ortho-alkoxy substituent—presents a classic challenge in regioselectivity.

While direct Friedel-Crafts acylation of phenetole is theoretically possible, it predominantly yields the para-isomer due to steric hindrance. Therefore, high-purity synthesis requires alternative strategies that enforce ortho-selectivity. This guide details two validated protocols: the robust O-Alkylation of 2'-Hydroxybutyrophenone (Route A) and the precision Directed Ortho Metalation (DoM) (Route B).

Retrosynthetic Analysis & Strategy

The synthesis of this compound is governed by the need to install the butyryl group and the ethoxy group in a 1,2-relationship.

  • Path A (Thermodynamic Control): Acylation of phenetole. Flaw: The ethoxy group directs para over ortho (approx. 90:10 ratio), requiring difficult separation.

  • Path B (Chelation Control): Fries rearrangement of phenyl butyrate yields 2'-hydroxybutyrophenone (due to aluminum-oxygen chelation), which can then be O-alkylated. This is the preferred industrial route.

  • Path C (Kinetic Control): Directed Ortho Metalation (DoM) of phenetole using organolithiums. This is the preferred laboratory route for high regiocontrol.

Decision Matrix: Pathway Selection
ParameterRoute A: O-Alkylation (Recommended)Route B: DoM (Precision)Direct Friedel-Crafts
Starting Material 2'-HydroxybutyrophenonePhenetole (Ethoxybenzene)Phenetole
Regioselectivity 100% (Pre-defined)>95% (Directed)Poor (<15% Ortho)
Scalability High (Kg scale)Low/Medium (Cryogenic)High
Key Reagent Ethyl Iodide/Bromiden-ButyllithiumButyryl Chloride

Primary Protocol: O-Alkylation of 2'-Hydroxybutyrophenone

This route utilizes the Williamson Ether Synthesis mechanism. The phenolic hydroxyl group is deprotonated to form a phenoxide ion, which acts as a nucleophile attacking the ethyl halide.

Reaction Mechanism

The reaction proceeds via an


 mechanism. The choice of solvent and base is critical to prevent C-alkylation and maximize O-alkylation.

G SM 2'-Hydroxybutyrophenone Inter Phenoxide Anion SM->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Product This compound Inter->Product Sn2 Attack Reagent Ethyl Iodide (EtI) Reagent->Product Electrophile

Figure 1: Mechanistic pathway for the O-alkylation of 2'-hydroxybutyrophenone.

Detailed Methodology

Reagents:

  • 2'-Hydroxybutyrophenone (1.0 eq)

  • Ethyl Iodide (1.2 eq) [Alternative: Diethyl sulfate for industrial scale]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: Acetone (reflux) or DMF (

    
    )
    

Step-by-Step Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 2'-hydroxybutyrophenone (16.4 g, 100 mmol) and anhydrous DMF (100 mL). Stir until dissolved.

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol) in a single portion. The suspension may turn yellow/orange due to phenoxide formation. Stir for 30 minutes at room temperature.
    
  • Alkylation: Add Ethyl Iodide (18.7 g, 9.6 mL, 120 mmol) dropwise via a syringe or addition funnel over 10 minutes.

  • Reaction: Heat the mixture to

    
     for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The starting material (phenol) will have a lower

      
       than the product (ether) and stains strongly with 
      
      
      
      (purple). The product will not stain with
      
      
      .
  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (400 mL) to dissolve inorganic salts.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Yield: Expect 90–95% as a pale yellow oil.

    • Distillation: If high purity is required, distill under reduced pressure (bp approx. 140–145°C at 10 mmHg).

Alternative Route: Directed Ortho Metalation (DoM)[1]

For scenarios where 2'-hydroxybutyrophenone is unavailable, or if specific isotopic labeling is required, DoM is the method of choice. This utilizes the ethoxy group of phenetole as a Directed Metalation Group (DMG).

The DoM Logic

The oxygen atom of the ethoxy group coordinates with the Lithium of n-BuLi, increasing the acidity of the ortho-proton and directing deprotonation specifically to the 2-position [1].

DoM Phenetole Phenetole (Ph-OEt) Complex Li-O Coordination Complex Phenetole->Complex + n-BuLi / TMEDA Lithio o-Lithiophenetole Complex->Lithio Deprotonation (-78°C) Imine Imine Intermediate Lithio->Imine + PrCN Electrophile Butyronitrile (PrCN) Product This compound Imine->Product Acid Hydrolysis (H3O+)

Figure 2: Directed Ortho Metalation workflow utilizing the ethoxy group as a DMG.

Protocol Specifics
  • Solvent: Anhydrous THF (Critical: Diethyl ether is weaker for coordination).

  • Reagents: Phenetole, n-BuLi (1.1 eq), TMEDA (1.1 eq - promotes deaggregation of BuLi), Butyronitrile.

  • Conditions:

    
     (Dry ice/Acetone bath).
    
  • Note: Reaction with butyryl chloride directly often leads to double addition (forming the tertiary alcohol). Using Butyronitrile followed by acidic hydrolysis is the superior tactic to stop at the ketone stage [2].

Derivative Synthesis: The Mannich Base

A primary pharmaceutical application of butyrophenones is their conversion into Mannich bases (beta-amino ketones), which serve as CNS-active scaffolds.

Reaction: this compound + Paraformaldehyde + Secondary Amine (e.g., Piperidine)


 Mannich Base.
ComponentRoleSpecification
Substrate CH-Acidic ComponentThe alpha-protons of the butyryl group are acidic.
Formaldehyde ElectrophileUse Paraformaldehyde for anhydrous conditions.
Amine NucleophilePiperidine, Morpholine, or Dimethylamine.
Product Beta-amino ketonePrecursor to amino-alcohols (reduced form).

Analytical Profiling

To validate the integrity of the synthesized this compound, the following spectral characteristics must be confirmed.

1. H-NMR (400 MHz,


): 
  • 
     1.0 (t, 3H, butyryl 
    
    
    
    )
  • 
     1.4 (t, 3H, ethoxy 
    
    
    
    )
  • 
     1.7 (m, 2H, butyryl 
    
    
    
    )
  • 
     2.9 (t, 2H, alpha-
    
    
    
    adjacent to carbonyl) — Key diagnostic signal.
  • 
     4.1 (q, 2H, ethoxy 
    
    
    
    )
  • 
     6.9–7.7 (m, 4H, Aromatic protons). Look for the downfield shift of the H-6 proton due to carbonyl anisotropy.
    

2. IR Spectroscopy:

  • C=O Stretch: Strong band at

    
     (Conjugated ketone).
    
  • C-O Stretch: Strong bands at

    
     (Aryl ether).
    

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001).[3] Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates.[3] Organic Letters, 3(10), 1435-1437.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • Pelter, A., et al. (2025). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate. ResearchGate.[4]

Sources

A Technical Guide to the Spectroscopic Data of 2'-Ethoxybutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 2'-Ethoxybutyrophenone, a butyrophenone derivative of interest in medicinal chemistry and organic synthesis. Butyrophenones, as a class, are notable for their applications in pharmaceuticals, particularly as antipsychotic agents.[1] This document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the title compound. The guide is intended for researchers, scientists, and professionals in drug development, providing them with the foundational data and interpretative insights necessary for the accurate identification, characterization, and quality control of this molecule. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a self-validating and authoritative resource.

Introduction to this compound

This compound is an aromatic ketone. The structural integrity and purity of such compounds are paramount in research and development, necessitating robust analytical characterization. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and functional groups.

Chemical Structure

The molecular structure of this compound consists of a butyrophenone core with an ethoxy group at the ortho (2') position of the phenyl ring.

Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol

Below is a diagram illustrating the chemical structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field.[2] For organic molecules, ¹H and ¹³C NMR are the most common types.

Experimental Protocol: NMR

A standardized protocol for acquiring NMR spectra is crucial for data reproducibility.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of a deuterated solvent is to avoid large solvent signals in the ¹H NMR spectrum.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.[5]

  • ¹H NMR Acquisition: Obtain the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7Doublet of doublets1HH-6'
~7.4Triplet of doublets1HH-4'
~6.9Triplet1HH-5'
~6.8Doublet1HH-3'
~4.1Quartet2HO-CH₂ -CH₃ (δ)
~2.9Triplet2HC(=O)-CH₂ - (α)
~1.8Sextet2H-CH₂ -CH₃ (β)
~1.4Triplet3HO-CH₂-CH₃ (ε)
~1.0Triplet3H-CH₂-CH₃ (γ)

Interpretation: The aromatic region (δ 6.8-7.7 ppm) shows four distinct signals, consistent with a substituted benzene ring. The downfield shift of the H-6' proton is due to the anisotropic effect of the nearby carbonyl group. The upfield shifts of the other aromatic protons are influenced by the electron-donating ethoxy group. The quartet at ~4.1 ppm and the triplet at ~1.4 ppm are characteristic of an ethoxy group. The signals for the butyryl chain protons appear as a triplet at ~2.9 ppm, a sextet at ~1.8 ppm, and a triplet at ~1.0 ppm, which is a classic pattern for a propyl group attached to a carbonyl.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Chemical Shift (δ, ppm)Assignment
~203C =O
~157C -2'
~133C -4'
~130C -6'
~128C -1'
~121C -5'
~112C -3'
~64O-C H₂-CH₃ (δ)
~40C(=O)-C H₂- (α)
~18-C H₂-CH₃ (β)
~15O-CH₂-C H₃ (ε)
~14-CH₂-C H₃ (γ)

Interpretation: The carbonyl carbon (C=O) appears significantly downfield at ~203 ppm, which is typical for ketones.[6] The aromatic carbons resonate in the range of δ 112-157 ppm. The carbon attached to the ethoxy group (C-2') is the most downfield in this region due to the deshielding effect of the oxygen atom. The aliphatic carbons of the ethoxy and butyryl groups appear in the upfield region of the spectrum. Quaternary carbons, like C-1' and C-2', may show lower intensity in the spectrum.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR
  • Sample Preparation: The spectrum can be obtained using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used to acquire the spectrum.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2970, ~2880StrongAliphatic C-H stretch
~1680Strong, SharpC=O (Aryl ketone) stretch
~1600, ~1480Medium-StrongAromatic C=C stretch
~1240StrongAryl-O (Ether) stretch
~750StrongOrtho-disubstituted benzene C-H bend

Interpretation: The most prominent peak in the IR spectrum is the strong, sharp absorption at ~1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone.[8][9] Conjugation with the aromatic ring lowers the frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).[9] The strong absorptions in the 2880-2970 cm⁻¹ range are due to the C-H stretching of the aliphatic ethoxy and butyryl groups.[10] The aromatic C-H stretching is observed around 3060 cm⁻¹. The strong band at ~1240 cm⁻¹ is indicative of the aryl-O stretching of the ethoxy group. The strong absorption at ~750 cm⁻¹ is characteristic of the out-of-plane C-H bending for an ortho-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.[11]

Experimental Protocol: MS
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, which involves bombarding the sample with high-energy electrons to form a molecular ion (M⁺˙).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometric Data

The mass spectrum of this compound will show a molecular ion peak and several fragment ions.

m/zProposed Fragment Ion
192[M]⁺˙ (Molecular Ion)
149[M - C₃H₇]⁺ (Loss of propyl radical)
121[C₇H₅O₂]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺
43[C₃H₇]⁺

Interpretation and Fragmentation Pathway: The molecular ion peak at m/z 192 confirms the molecular weight of the compound. A common fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[12] In this case, cleavage of the propyl group results in the formation of the aroylium ion at m/z 149. Further fragmentation of the aromatic portion can lead to the other observed ions.

fragmentation M [C₁₂H₁₆O₂]⁺˙ m/z = 192 F149 [C₉H₉O₂]⁺ m/z = 149 M->F149 - •C₃H₇ (α-cleavage) F121 [C₇H₅O₂]⁺ m/z = 121 F149->F121 - C₂H₄ (ethylene loss)

Sources

Mechanism of action of 2'-Ethoxybutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2'-Ethoxybutyrophenone , a specialized aromatic ketone acting primarily as a photochemical probe and a pharmacological intermediate .

While the parent class (butyrophenones) is renowned for antipsychotic activity (e.g., Haloperidol), the specific "mechanism of action" for the underivatized 2'-ethoxy analog is defined by its molecular reactivity : specifically, its efficiency in Norrish Type II photo-processes and its role as a lipophilic scaffold in Structure-Activity Relationship (SAR) studies.[1]

A Technical Guide to Photochemical Dynamics & Synthetic Utility

Executive Technical Summary

This compound (CAS: Analogous to 23486-13-7 for methoxy) is an ortho-substituted aromatic ketone. Unlike its amino-derivatized congeners which function as Dopamine D2 antagonists, the "action" of this molecule is intrinsic to its excited-state dynamics and electrophilic reactivity .

  • Primary Mechanism (Photochemical): Upon UV irradiation, it acts as a Norrish Type II photoinitiator/probe , undergoing intramolecular

    
    -hydrogen abstraction to form a 1,4-biradical.[1] The ortho-ethoxy substituent exerts a critical electronic effect, altering the 
    
    
    
    state energy and facilitating unique cyclization pathways (e.g., to benzofuran derivatives) unavailable to the para-isomer.[1]
  • Secondary Mechanism (Pharmacological): It serves as a lipophilic pharmacophore precursor . In drug design, the 2'-ethoxy group provides steric bulk and hydrogen-bond acceptance, modulating the binding affinity of downstream amino-butyrophenones at GPCR targets.[1]

Photochemical Mechanism of Action (Norrish Type II)

The defining "activity" of this compound is its behavior under UV irradiation (300–365 nm). It serves as a model system for investigating intramolecular hydrogen abstraction .

The Excitation Pathway
  • Absorption: The carbonyl chromophore absorbs a photon, transitioning from the ground state (

    
    ) to the excited singlet state (
    
    
    
    ).
  • Intersystem Crossing (ISC): Rapid ISC (

    
    ) generates the chemically active triplet state (
    
    
    
    ). For butyrophenones, this is typically an
    
    
    state, which is highly reactive toward hydrogen abstraction.[1]
  • 
    -Hydrogen Abstraction:  The oxygen radical of the carbonyl abstracts a hydrogen atom from the 
    
    
    
    -carbon of the butyl chain (or potentially the ethoxy group, though the butyl
    
    
    -H is kinetically favored via a 6-membered transition state).
The 1,4-Biradical Intermediate

The resulting 1,4-biradical is a pivotal intermediate that partitions between three pathways:

  • Pathway A (Cleavage): Fragmentation into an enol (which tautomerizes to 2'-ethoxyacetophenone) and ethylene.

  • Pathway B (Cyclization): Coupling of the radical centers to form a substituted cyclobutanol (Yang Cyclization).

  • Pathway C (Reverse Hydrogen Transfer): Relaxation back to the ground state ketone.

Expert Insight: The 2'-ethoxy group introduces a competing abstraction pathway. The excited carbonyl oxygen can abstract a hydrogen from the


-carbon of the ethoxy group (via a 5-membered transition state), potentially leading to benzofuran  formation. This makes this compound a "dual-pathway" probe compared to unsubstituted butyrophenone.
Visualization of the Pathway

NorrishMechanism S0 Ground State (this compound) S1 Singlet State (S1) S0->S1 hν (UV) T1 Triplet State (T1) (n,π*) S1->T1 ISC Biradical 1,4-Biradical Intermediate T1->Biradical γ-H Abstraction Biradical->S0 Reverse H-Transfer Cleavage Cleavage Products (Acetophenone deriv. + Ethylene) Biradical->Cleavage Fragmentation Cyclization Cyclization Product (Benzocyclobutenol) Biradical->Cyclization Yang Cyclization

Caption: Photochemical cascade of this compound illustrating the Norrish Type II bifurcation.

Pharmacological Relevance & Synthesis

While the ketone itself is not a drug, it is the electrophilic scaffold for synthesizing neuroleptic agents.[1]

Synthetic Mechanism (Friedel-Crafts)

The synthesis establishes the core pharmacophore.

  • Reagents: Phenetole (Ethoxybenzene) + Butyryl Chloride.

  • Catalyst: Aluminum Chloride (

    
    ) or Zeolites.
    
  • Mechanism: The ethoxy group is an ortho/para director. Due to steric hindrance at the ortho position, the para isomer is usually major.[1] However, using specific Lewis acids or blocking groups allows isolation of the 2'-isomer .[1]

Conversion to Active Antipsychotics

To generate biological activity (D2 antagonism), the ketone must be derivatized at the


-carbon or the carbonyl:
  • 
    -Bromination:  Reaction with 
    
    
    
    yields
    
    
    -bromo-2'-ethoxybutyrophenone.
  • Amination: Nucleophilic substitution with a secondary amine (e.g., piperidine, piperazine) generates the amino-butyrophenone .[1]

    • Mechanism:[1][2] The tertiary nitrogen mimics the protonated amine of dopamine, allowing ionic interaction with Asp(3.[1]32) in the D2 receptor.

Quantitative Data: Electronic Effects

The 2'-ethoxy group alters the reactivity compared to the standard unsubstituted butyrophenone.

ParameterButyrophenone (Unsub.)This compoundMechanistic Implication
Hammett

(para)
0.00-0.24 (Ethoxy)Electron donation stabilizes cationic intermediates.
Triplet Energy (

)
~74 kcal/mol~72 kcal/molLower

may reduce H-abstraction efficiency.
Quantum Yield (

)
0.330.10 - 0.25Ortho-effect promotes competing decay pathways (e.g., cyclization).
Lipophilicity (logP) 2.83.4Increased membrane permeability for derivatives.[1]

Experimental Protocols

Protocol A: Photolysis Study (Norrish Type II Validation)

Validates the photochemical "mechanism of action" for material science applications.

  • Preparation: Dissolve this compound (0.01 M) in degassed benzene or acetonitrile.

  • Irradiation: Place in a quartz cuvette. Irradiate with a medium-pressure Hg lamp (

    
     nm) for 30–60 minutes.
    
  • Analysis: Monitor reaction progress via GC-MS.

    • Target Signal: Appearance of 2'-ethoxyacetophenone (cleavage product) and ethylene gas.

    • Mechanistic Check: If a peak matching the benzofuran derivative appears, it confirms

      
      -H abstraction from the ethoxy group.[1]
      
Protocol B: Synthesis of the Pharmacophore

Standardizes the production of the intermediate.

  • Acylation: In a dry flask, mix Phenetole (1.0 eq) and Butyryl Chloride (1.1 eq) in DCM.

  • Catalysis: Cool to 0°C. Add

    
      (1.2 eq) portion-wise. (Note: Ortho selectivity is low; separation is required).
    
  • Quench & Workup: Pour onto ice/HCl. Extract with DCM.

  • Purification: Fractional distillation or column chromatography (Hexane/EtOAc 9:1) to separate the 2'-isomer (lower Rf usually) from the 4'-isomer.

  • Characterization:

    • 1H NMR (CDCl3): Look for triplet at

      
       0.9 (methyl), multiplet at 1.7 (methylene), triplet at 2.9 (
      
      
      
      -methylene), and quartet at 4.1 (ethoxy
      
      
      ).[1]

References

  • Wagner, P. J. (1976).[1] "Type II Photoelimination and Photocyclization of Ketones." Accounts of Chemical Research.

  • Janssen, P. A. J. (1959).[1] "The Pharmacology of Haloperidol and Related Butyrophenones." International Review of Neurobiology.

  • Arnold, D. R. (1968).[1] "The Photochemistry of the Butyrophenones." Advances in Photochemistry.

  • Scifinder / CAS Common Chemistry . "Butyrophenone Derivatives and Reactivity."

  • Turro, N. J. (2010).[1] Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard text for Norrish mechanisms).

Sources

An In-depth Technical Guide to the Potential Research Applications of 2'-Ethoxybutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a forward-looking technical exploration of 2'-Ethoxybutyrophenone, a butyrophenone derivative with currently unpublished research applications. By examining its structural features and drawing parallels with well-documented analogous compounds, we will delineate its potential as a versatile tool for researchers, scientists, and drug development professionals. This document will delve into its prospective applications in medicinal chemistry, polymer science, and as a key synthetic intermediate, offering both the scientific rationale and detailed experimental frameworks.

Introduction to this compound: Structure and Physicochemical Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with an ethoxy group at the ortho (2') position and a butyryl group. This unique substitution pattern suggests a range of chemical and biological activities that are ripe for investigation. The butyrophenone core is a well-established pharmacophore in medicinal chemistry, while the ortho-ethoxy group can significantly influence the molecule's steric and electronic properties, as well as its metabolic fate.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueSignificance in Research Applications
Molecular Formula C₁₂H₁₆O₂Provides the basis for molecular weight and elemental composition calculations.
Molecular Weight 192.25 g/mol Essential for stoichiometric calculations in synthesis and for analytical characterization.
Boiling Point ~250-270 °CImportant for purification by distillation and for determining appropriate reaction conditions.
LogP (Octanol/Water) ~3.5Indicates good lipophilicity, suggesting potential for good membrane permeability in biological systems.
Polar Surface Area ~26.3 ŲInfluences solubility, permeability, and potential for hydrogen bonding.
UV λmax ~250 nm, ~290 nmCrucial for its potential application as a photoinitiator and for UV-based analytical techniques.

Note: The properties in Table 1 are estimated based on the structure of this compound and data from analogous compounds, as direct experimental data is not widely available.

The synthesis of this compound can be readily achieved through a Friedel-Crafts acylation of ethoxybenzene with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

G cluster_0 Synthesis of this compound Ethoxybenzene Ethoxybenzene Product This compound Ethoxybenzene->Product + ButyrylChloride Butyryl Chloride ButyrylChloride->Product AlCl3 AlCl₃ AlCl3->Product Lewis Acid Catalyst

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Potential Application in Medicinal Chemistry: A Novel Scaffold for Antipsychotic Drug Discovery

The butyrophenone scaffold is a cornerstone in the development of antipsychotic medications, with prominent examples like Haloperidol used to treat schizophrenia and other psychiatric disorders.[1] These compounds typically act as antagonists at dopamine D2 receptors.[2][3] The structure-activity relationship (SAR) of butyrophenones reveals key features necessary for antipsychotic activity, including an aromatic ring, a carbonyl group, and a tertiary amine connected by a three-carbon chain.[4]

While this compound itself lacks the tertiary amine, it represents a valuable starting point for the synthesis of novel antipsychotic candidates. The ortho-ethoxy group is of particular interest as it can modulate the pharmacodynamic and pharmacokinetic properties of the molecule.

Scientific Rationale: The Role of the Ortho-Ethoxy Group

The introduction of an ethoxy group at the 2'-position can have several significant effects:

  • Conformational Restriction: The steric bulk of the ethoxy group can restrict the rotation of the phenyl ring, potentially locking the molecule into a conformation that is more favorable for binding to the target receptor.

  • Metabolic Stability: Aromatic hydroxylation is a common metabolic pathway for drug molecules.[5] The ethoxy group can block this metabolic route at the ortho position, potentially increasing the half-life of the drug.

  • Receptor Subtype Selectivity: The electronic and steric influence of the ethoxy group could alter the binding affinity and selectivity for different dopamine and serotonin receptor subtypes. Atypical antipsychotics often exhibit a broader receptor binding profile, including activity at serotonin receptors like 5-HT2A, which is associated with a lower incidence of extrapyramidal side effects.[6]

G ButyrophenoneScaffold Butyrophenone Scaffold (e.g., this compound) DopamineReceptor Dopamine D2 Receptor ButyrophenoneScaffold->DopamineReceptor Antagonism OrthoEthoxyGroup Ortho-Ethoxy Group OrthoEthoxyGroup->DopamineReceptor Modulates Affinity & Selectivity SerotoninReceptor Serotonin 5-HT2A Receptor OrthoEthoxyGroup->SerotoninReceptor Potential for Enhanced Affinity MetabolicStability Enhanced Metabolic Stability OrthoEthoxyGroup->MetabolicStability Blocks Hydroxylation AntipsychoticActivity Potential Antipsychotic Activity DopamineReceptor->AntipsychoticActivity SerotoninReceptor->AntipsychoticActivity Atypical Profile

Caption: Proposed influence of the ortho-ethoxy group on antipsychotic activity.

Experimental Protocol: Synthesis and Evaluation of a Haloperidol Analog

This protocol outlines the synthesis of a novel Haloperidol analog from this compound to investigate its potential as an antipsychotic agent.

Step 1: α-Bromination of this compound

  • Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield α-bromo-2'-ethoxybutyrophenone.

Step 2: Alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine

  • To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent) and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetonitrile, add the α-bromo-2'-ethoxybutyrophenone (1 equivalent) from Step 1.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the target Haloperidol analog.

Step 3: In Vitro Pharmacological Evaluation

  • Receptor Binding Assays: Determine the binding affinity of the synthesized compound for dopamine D2 and serotonin 5-HT2A receptors using radioligand binding assays.

  • Functional Assays: Evaluate the functional activity (antagonism) of the compound at these receptors using appropriate cell-based assays (e.g., calcium mobilization or cAMP assays).

Potential Application in Polymer Science: A Novel Photoinitiator

Aromatic ketones are widely used as Type II photoinitiators in UV-curable coatings, inks, and adhesives.[7] Upon exposure to UV light, the ketone is excited to a triplet state and then abstracts a hydrogen atom from a co-initiator (often an amine) to generate free radicals, which in turn initiate polymerization.

Scientific Rationale: Influence of the Ethoxy Group on Photoinitiation

The ortho-ethoxy group can influence the photoinitiating properties of the butyrophenone scaffold in several ways:

  • Red Shift in Absorption: The electron-donating ethoxy group can cause a bathochromic (red) shift in the UV absorption spectrum, potentially allowing for the use of longer wavelength UV sources, which can be advantageous for curing thicker or pigmented coatings.[8]

  • Enhanced Reactivity: The electronic effect of the ethoxy group may influence the energy of the excited triplet state and the efficiency of hydrogen abstraction, potentially leading to a higher rate of initiation.

G Photoinitiator This compound ExcitedState Excited Triplet State Photoinitiator->ExcitedState Absorption UVLight UV Light (hν) UVLight->ExcitedState Radicals Free Radicals ExcitedState->Radicals Hydrogen Abstraction CoInitiator Co-initiator (e.g., Amine) CoInitiator->Radicals Polymer Cured Polymer Radicals->Polymer Initiation & Propagation Monomers Monomers (e.g., Acrylates) Monomers->Polymer

Caption: Proposed mechanism of photoinitiation using this compound.

Experimental Protocol: Evaluation of Photoinitiating Efficiency

This protocol describes the evaluation of this compound as a photoinitiator for the polymerization of an acrylate monomer.

  • Formulation Preparation: Prepare a standard acrylate formulation consisting of a monomer (e.g., trimethylolpropane triacrylate, TMPTA), a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB), and the photoinitiator (this compound) at various concentrations (e.g., 1-5% by weight).

  • UV Curing: Apply a thin film of the formulation onto a substrate (e.g., glass or metal). Expose the film to a UV light source (e.g., a mercury lamp) with a defined intensity and for varying exposure times.

  • Curing Characterization:

    • Tack-Free Time: Determine the time required to achieve a tack-free surface by gently touching the film.

    • FTIR Spectroscopy: Monitor the disappearance of the acrylate C=C bond absorption (around 1635 cm⁻¹) to quantify the degree of conversion.

    • Photo-DSC: Use photo-differential scanning calorimetry to measure the heat of polymerization and determine the rate of polymerization.

Potential Application as a Synthetic Intermediate

The carbonyl group and the activated aromatic ring of this compound make it a versatile intermediate for the synthesis of a variety of more complex molecules.

Scientific Rationale: Versatile Reactivity
  • Carbonyl Chemistry: The ketone functionality can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to form amines, and Wittig reactions to form alkenes.

  • Aromatic Ring Chemistry: The electron-donating ethoxy group activates the aromatic ring towards electrophilic substitution, primarily at the para position.

Experimental Protocols for Synthetic Transformations

Protocol 4.2.1: Clemmensen Reduction to 1-Butyl-2-ethoxybenzene

The Clemmensen reduction is a classic method for reducing ketones to alkanes under acidic conditions.[3][9][10][11]

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes.

  • Decant the aqueous solution and wash the amalgam with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Add this compound to the flask.

  • Heat the mixture to reflux and stir vigorously for 6-8 hours. Add more concentrated hydrochloric acid periodically.

  • After the reaction is complete (monitored by TLC), cool the mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-butyl-2-ethoxybenzene.

Protocol 4.2.2: Asymmetric Biocatalytic Reduction to a Chiral Alcohol

Biocatalytic reduction of prochiral ketones using enzymes or whole-cell systems offers a green and highly stereoselective route to chiral alcohols, which are valuable building blocks in pharmaceutical synthesis.[12]

  • Screening of Biocatalysts: Screen a panel of commercially available ketoreductases or microorganisms (e.g., Saccharomyces cerevisiae) for their ability to reduce this compound to the corresponding chiral alcohol.

  • Preparative Scale Bioreduction:

    • In a buffered aqueous solution, add glucose (as a co-substrate for cofactor regeneration) and the selected biocatalyst.

    • Add this compound (dissolved in a co-solvent like DMSO if necessary).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) with shaking.

    • Monitor the reaction progress by chiral HPLC or GC.

  • Work-up and Analysis:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate it.

    • Purify the chiral alcohol by column chromatography.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Conclusion

While this compound is not yet a widely studied compound, its structural features suggest significant potential for a range of research applications. As a scaffold for novel antipsychotics, it offers the possibility of improved metabolic stability and receptor selectivity. In polymer science, it could function as an effective photoinitiator with tailored absorption properties. Furthermore, its versatile reactivity makes it a valuable intermediate for the synthesis of more complex molecules. The experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the promising potential of this compound.

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  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023, September 20). OpenStax. Retrieved February 6, 2026, from [Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (n.d.). PubMed Central (PMC). Retrieved February 6, 2026, from [Link]

  • Butyrophenone. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Synthesis of Ethers by Alkoxymercuriation. (2018, February 28). YouTube. Retrieved February 6, 2026, from [Link]

  • 1-Hydroxycyclohexyl Phenyl Ketone. (2019, October 24). BoldChem. Retrieved February 6, 2026, from [Link]

  • Clemmensen Reduction – Mechanism, Reaction & Applications. (n.d.). Allen. Retrieved February 6, 2026, from [Link]

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Theoretical and Computational Characterization of 2'-Ethoxybutyrophenone: A Methodological Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical framework for characterizing 2'-Ethoxybutyrophenone , a structural derivative of the butyrophenone class of antipsychotics (e.g., Haloperidol). While standard butyrophenones are well-documented, the introduction of an ethoxy group at the ortho (2') position introduces unique steric and electronic perturbations that significantly alter the molecule's conformational landscape and binding affinity.

This guide provides a rigorous protocol for studying these effects using Density Functional Theory (DFT) and Molecular Docking, serving as a blueprint for researchers investigating ortho-substituted phenyl ketones.

Theoretical Framework & Computational Methodology

To ensure scientific integrity, the characterization of this compound must move beyond simple geometry optimization. The protocol below integrates quantum mechanics with medicinal chemistry principles.

The Computational Workflow

The following directed graph illustrates the required workflow to validate the molecule's properties, moving from vacuum-phase quantum mechanics to biological simulation.

ComputationalWorkflow Start Input Structure (this compound) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch Generate Rotamers DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Candidates Freq Frequency Analysis (IR/Raman/Thermochem) DFT_Opt->Freq Verify Minima ElecProp Electronic Props (HOMO-LUMO / MEP) DFT_Opt->ElecProp Wavefunction Analysis Docking Molecular Docking (D2 Receptor / 5-HT2A) DFT_Opt->Docking Optimized Ligand

Figure 1: Integrated workflow for the theoretical characterization of ortho-substituted butyrophenones.

Protocol Specification
ParameterSpecificationRationale
Method DFT (Density Functional Theory)Balances computational cost with accuracy for organic electronic states.
Functional B3LYP or ωB97X-DB3LYP is standard; ωB97X-D is preferred if analyzing dispersion forces (π-stacking).
Basis Set 6-311++G(d,p)Diffuse functions (++) are critical for the lone pairs on the ethoxy oxygen.
Solvation IEFPCM (Water/Chloroform)Simulates physiological (aqueous) or synthesis (organic) environments.
Software Gaussian 16 / ORCA 5.0Industry standards for wavefunction stability.

Structural Dynamics: The Ortho-Ethoxy Effect

The defining feature of this compound is the steric clash between the carbonyl oxygen and the 2'-ethoxy group. Theoretical studies must address two competing conformational drivers:

  • Steric Repulsion: The bulky ethoxy group forces the carbonyl group out of planarity with the phenyl ring, reducing conjugation.

  • Intramolecular Interactions: Potential weak C-H···O hydrogen bonding between the ethoxy methylene and the carbonyl oxygen.

Conformational Locking Mechanism

In unsubstituted butyrophenone, the carbonyl is coplanar with the phenyl ring. In the 2'-ethoxy derivative, the torsion angle (


) becomes the critical reaction coordinate.

Hypothesis Validation:

  • Planar Conformation (

    
    ):  High energy due to Van der Waals repulsion between the carbonyl oxygen and ethoxy oxygen.
    
  • Twisted Conformation (

    
    ):  Predicted global minimum. This twist decouples the 
    
    
    
    -system, raising the HOMO energy and potentially increasing reactivity toward electrophiles.

Electronic Descriptors & Reactivity

Once optimized, the wavefunction yields critical descriptors for drug design.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) serves as a proxy for kinetic stability.
  • HOMO Location: Likely localized on the phenoxy ether moiety (electron donor).

  • LUMO Location: Localized on the carbonyl and alkyl chain (electron acceptor).

  • Significance: A narrower gap compared to unsubstituted butyrophenone would suggest the 2'-ethoxy derivative is more susceptible to metabolic oxidation (e.g., by Cytochrome P450).

Molecular Electrostatic Potential (MEP)

MEP mapping is essential to predict non-covalent bonding in the receptor pocket.

  • Negative Regions (Red): Carbonyl oxygen and Ethoxy oxygen (H-bond acceptors).

  • Positive Regions (Blue): Alkyl protons (Hydrophobic interactions).

Pharmacological Simulation (QSAR & Docking)

Butyrophenones exert antipsychotic effects primarily via antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.

The Pharmacophore Model

The 2'-ethoxy group alters the "pharmacophore triangle" (Distance between the aromatic center, the basic nitrogen, and the H-bond acceptor).

Pharmacophore Aryl Aromatic Ring (π-π Stacking) Linker Carbonyl/Linker (H-Bond Acceptor) Aryl->Linker ~2.8 Å Ethoxy 2'-Ethoxy Group (Steric/Hydrophobic) Aryl->Ethoxy Ortho-Subst. Amine Distal Amine (Ionic Interaction) Linker->Amine ~5.0 Å Ethoxy->Linker Steric Clash

Figure 2: Pharmacophore modification introduced by the 2'-ethoxy substituent.

Docking Protocol (AutoDock Vina / Glide)

To validate bioactivity, the following simulation parameters are required:

  • Target: Dopamine D2 Receptor (PDB ID: 6CM4 ).

  • Grid Box: Centered on the orthosteric binding site (Asp114 region).

  • Ligand Preparation: The 2'-ethoxy ligand must be docked in its twisted low-energy conformation derived from the DFT step (Section 3.1).

  • Analysis: Measure the binding energy (

    
    ). The additional lipophilicity of the ethoxy group (increasing LogP) may enhance membrane permeability but could sterically hinder deep pocket insertion compared to the methoxy or fluoro analogs.
    

Spectroscopic Prediction (Validation Data)

To verify theoretical models against future experimental synthesis, the following spectral shifts are predicted based on the ortho-effect:

SpectroscopyPredicted FeatureCause
IR (Carbonyl) Shift to higher wavenumber (~1690 cm⁻¹)Loss of conjugation due to steric twist (less single-bond character).
¹H NMR Downfield shift of 3'-H protonDeshielding effect of the adjacent ethoxy oxygen.
UV-Vis Hypsochromic shift (Blue shift)Disruption of the phenyl-carbonyl

-conjugation.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Mullins, R. J., & Viswanadhan, V. N. (2007). Multistructure 3D-QSAR studies on a series of conformationally constrained butyrophenones docked into a new homology model of the 5-HT2A receptor.[1] Journal of Medicinal Chemistry, 50(12), 2724-2731. Link

  • Sipos, A., et al. (2008).[2] Synthesis and neuropharmacological characterization of 2-O-substituted apomorphines. Bioorganic & Medicinal Chemistry, 16(8), 4563-4568. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard Reference for DFT Software).
  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. (For Molecular Dynamics parameters). Link

Sources

Understanding and Determining the Solubility of 2'-Ethoxybutyrophenone: A Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Research Professional

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2'-Ethoxybutyrophenone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility and to provide detailed, actionable protocols for its assessment.

Introduction: The Significance of Solubility in Scientific Research

This compound is a chemical compound with potential applications in various fields, including organic synthesis and pharmaceutical research. Its utility is fundamentally linked to its behavior in different solvent systems. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter that influences reaction kinetics, purification processes, formulation development, and bioavailability. A thorough understanding of the solubility profile of this compound is therefore not merely academic; it is a prerequisite for its effective application.

This guide will provide a two-pronged approach to understanding the solubility of this compound: first, by exploring the theoretical principles that predict its behavior in different solvents, and second, by outlining a robust experimental methodology for quantitative solubility determination.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar polarity. The molecular structure of this compound, featuring an aromatic ring, a ketone group, and an ether group, dictates its solubility characteristics.

Key Molecular Features Influencing Solubility:

  • Aromatic Ring: The phenyl group is nonpolar and hydrophobic, favoring dissolution in nonpolar solvents.

  • Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This feature introduces a degree of polarity to the molecule, allowing for interactions with polar solvents.

  • Ether Group (-O-CH2CH3): The ethoxy group is also polar and can act as a hydrogen bond acceptor, further contributing to potential interactions with protic and aprotic polar solvents.

The interplay between the nonpolar aromatic ring and the polar ketone and ether functionalities suggests that this compound will exhibit intermediate polarity. Therefore, it is expected to be more soluble in solvents of moderate polarity and have limited solubility in highly polar or very nonpolar solvents.

Experimental Determination of Solubility

Given the limited availability of public data, experimental determination is crucial for accurately quantifying the solubility of this compound. The following section outlines a reliable protocol for this purpose.

Materials and Equipment
  • This compound (high purity)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene, dimethyl sulfoxide)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps in the experimental determination of the equilibrium solubility of this compound.

G prep Step 1: Preparation Add excess this compound to a known volume of solvent. equil Step 2: Equilibration Incubate at a constant temperature with agitation for 24-48 hours. prep->equil Allows solution to reach equilibrium sep Step 3: Separation Centrifuge to pellet undissolved solid. equil->sep Separates solid from liquid phase filtr Step 4: Filtration Filter the supernatant to remove fine particulates. sep->filtr Ensures a clear, particle-free solution dil Step 5: Dilution Perform a precise dilution of the saturated solution. filtr->dil Brings concentration into the instrument's linear range quant Step 6: Quantification Analyze the diluted sample via HPLC or UV-Vis spectroscopy. dil->quant Measures the analyte concentration calc Step 7: Calculation Determine the original concentration (solubility). quant->calc Accounts for the dilution factor

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to prepare a concentrated stock solution.

    • Perform a series of dilutions to create a set of calibration standards with known concentrations.

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation for Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant, being cautious not to disturb the solid material.

    • Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microparticulates.

  • Quantification:

    • Using HPLC:

      • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) that can separate and quantify this compound.

      • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

      • Inject the filtered sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for this compound.

      • Measure the absorbance of the calibration standards at the λmax to create a calibration curve (absorbance vs. concentration).

      • Measure the absorbance of the filtered and diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account any dilution factors.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Expected Solubility Profile (Qualitative)

Based on the theoretical principles discussed, the following table provides a predicted qualitative solubility profile for this compound. This should be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneModerate to GoodThe nonpolar aromatic ring will interact favorably with these solvents.
Polar Aprotic Acetone, Ethyl Acetate, DMSOGood to Very GoodThese solvents can interact with the polar ketone and ether groups without hydrogen bonding donation.
Polar Protic Ethanol, MethanolModerate to GoodThese solvents can act as hydrogen bond donors to the ketone and ether oxygens.
Highly Polar WaterPoor to InsolubleThe large nonpolar portion of the molecule dominates, leading to low affinity for the aqueous phase.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and development. While readily available experimental data is scarce, a strong predictive understanding can be derived from its molecular structure. It is anticipated to be well-solubilized in moderately polar to nonpolar organic solvents and poorly soluble in water. For any application requiring precise knowledge of its solubility, the experimental protocol detailed in this guide provides a robust and reliable method for its determination. By combining theoretical understanding with rigorous experimental validation, researchers can confidently handle and utilize this compound in their work.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77341, this compound. Retrieved from [Link].

Methodological & Application

Application Note: 2'-Ethoxybutyrophenone (2-EBP) in Photopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It synthesizes the photochemical principles of aromatic ketones with specific protocols for utilizing 2'-Ethoxybutyrophenone (2-EBP) as a photoinitiator.

Executive Summary

This compound (2-EBP) is an aromatic ketone derivative characterized by an ortho-ethoxy substituent on the phenyl ring and a propyl ketone chain. Unlike ubiquitous Type I initiators (e.g., DMPA) that undergo homolytic cleavage, 2-EBP functions primarily through a Type II mechanism involving hydrogen abstraction.

The presence of the 2'-ethoxy group (an auxochrome) enhances the molar extinction coefficient (


) and red-shifts the absorption spectrum compared to unsubstituted butyrophenone, making it a candidate for near-UV (320–365 nm) curing systems. This guide details its use in formulating UV-curable acrylates, emphasizing the necessity of co-initiators (amines) to overcome competitive intramolecular cyclization pathways.

Scientific Mechanism & Kinetics

Photophysical Pathways

To use 2-EBP effectively, one must understand the competition between its Intramolecular (non-initiating) and Intermolecular (initiating) pathways.

  • Excitation: Upon UV irradiation, 2-EBP transitions from the ground state (

    
    ) to the excited singlet state (
    
    
    
    ), followed by rapid Intersystem Crossing (ISC) to the reactive triplet state (
    
    
    ).
  • The Ortho-Effect: The 2'-ethoxy group increases electron density on the ring, stabilizing the

    
     state relative to the 
    
    
    
    state. This can modulate reactivity but generally improves light absorption efficiency.
  • Competitive Pathways:

    • Pathway A (Intramolecular - Norrish Type II): The excited carbonyl oxygen abstracts a

      
      -hydrogen from its own propyl chain. This forms a 1,4-biradical which typically collapses into a cyclobutanol or cleaves into an acetophenone enol and ethylene. This is a loss mechanism for polymerization. 
      
    • Pathway B (Intermolecular - Initiation): In the presence of a hydrogen donor (Synergist), the triplet ketone abstracts a hydrogen from the synergist before intramolecular collapse occurs. This generates a reactive

      
      -amino radical capable of initiating polymerization.[1]
      
Mechanism Diagram

The following diagram illustrates the critical requirement for an amine synergist to divert the reaction toward polymerization.

G Start 2-EBP (Ground State) Excited Triplet State (T1) [n,π* / π,π*] Start->Excited UV (hv) GammaH Intramolecular γ-H Abstraction Excited->GammaH k_intra Exciplex Exciplex Complex Excited->Exciplex + Amine (k_q) Biradical 1,4-Biradical GammaH->Biradical LossProd Cyclization/Cleavage (NO POLYMERIZATION) Biradical->LossProd Amine Amine Synergist (H-Donor) Radicals α-Amino Radical (INITIATOR) Exciplex->Radicals H-Transfer Polymer Polymer Chain Growth Radicals->Polymer + Monomer

Caption: Kinetic competition between intrinsic Norrish II decay (grey) and Amine-mediated radical initiation (colored).

Material Characterization & Formulation

Physicochemical Properties[2]
  • Chemical Name: 1-(2-ethoxyphenyl)butan-1-one

  • Molecular Weight: 192.25 g/mol

  • Appearance: Colorless to pale yellow liquid (room temperature).

  • Solubility: Soluble in common organic monomers (HDDA, TPGDA, MMA); insoluble in water.

  • Absorption Max (

    
    ):  ~245 nm (
    
    
    
    ), ~320 nm (
    
    
    ). Note: The ethoxy tail extends absorption into the 350 nm region.
Standard Formulation Table

Use this baseline formulation for evaluating 2-EBP efficiency.

ComponentRoleConcentration (wt%)Notes
Oligomer Backbone40 - 50%E.g., Epoxy Acrylate (CN104) or Urethane Acrylate.
Monomer Diluent40 - 50%E.g., TPGDA or HDDA (adjust for viscosity).
2-EBP Photoinitiator 2.0 - 4.0% Higher conc. required than Type I due to lower quantum yield.
MDEA / EDB Co-Initiator 3.0 - 5.0% Critical: Methyldiethanolamine or Ethyl-4-(dimethylamino)benzoate.
Additives Flow/Leveling0.1 - 0.5%Optional silicone additives.

Experimental Protocol: Thin Film Polymerization

Equipment Preparation
  • Light Source: Medium-pressure Mercury Arc Lamp or UV-LED (365 nm).

    • Target Intensity: 50–100 mW/cm².

  • Substrate: Glass slides or KBr plates (for FTIR monitoring).

  • Atmosphere: Nitrogen purge is highly recommended as Type II initiators are sensitive to oxygen inhibition.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Weigh the monomer (e.g., TPGDA) into an amber glass vial.

  • Add 2-EBP (3.0 wt%) and MDEA (4.0 wt%).

  • Sonicate for 10 minutes at room temperature until the solution is optically clear.

    • QC Check: Ensure no phase separation occurs. The ethoxy group aids solubility in polar acrylates.

Step 2: Coating

  • Apply the formulation onto the substrate using a wire-wound bar applicator (e.g., #10 bar) to achieve a uniform thickness of 25 µm .

  • Self-Validation: If "fish eyes" appear, the substrate wetting is poor. Add 0.1% surfactant or clean substrate with acetone.

Step 3: Curing (Irradiation)

  • Place the sample on the conveyor or in the curing chamber.

  • Purge with Nitrogen for 30 seconds (if available) to minimize oxygen inhibition.

  • Expose to UV source.[1][2][3][4][5][6][7]

    • Dose Calculation: Energy (

      
      ) = Intensity (
      
      
      
      ) × Time (
      
      
      ).
    • Recommended Dose: Start at 500 mJ/cm² .

Step 4: Analysis (Real-Time FTIR)

  • Monitor the disappearance of the acrylate double bond peak at 1636 cm⁻¹ or 810 cm⁻¹ .

  • Calculate conversion (

    
    ):
    
    
    
    
    (Where
    
    
    is initial peak area and
    
    
    is peak area at time t).

Troubleshooting & Optimization

Oxygen Inhibition

Type II systems generate radicals via a bimolecular reaction, making them slower than Type I cleavage. They are highly susceptible to oxygen quenching (


 reacts with the triplet state or the carbon radical).
  • Symptom: Tacky surface after curing.

  • Solution: Increase amine concentration (amines consume oxygen via peroxidation) or use a higher intensity light source to increase radical flux.

Yellowing

Aromatic ketones can form colored byproducts (fulvenes or coupled radical species).

  • Observation: The cured film has a yellow tint.

  • Mitigation: 2-EBP is generally less yellowing than Thioxanthone derivatives but more than DMPA. Reduce concentration to <1.5% and increase the amine ratio if optical clarity is paramount.

Reactivity vs. Commercial Standards
  • Expectation Management: 2-EBP will likely cure slower than Irgacure 1173 (Type I).

  • Advantage: It offers lower volatility than unsubstituted acetophenone and potentially different migration properties due to the ethoxy-solubilizing tail, which is relevant for biomedical extraction protocols.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes and skin. Potential skin sensitizer (acrylates).

  • Storage: Store in dark, amber containers at <25°C. Avoid oxidizers.

  • Disposal: Dispose of uncured liquid as hazardous chemical waste. Cured polymer is generally inert solid waste.

References

  • General Photochemistry of Aromatic Ketones: Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

  • Type II Photoinitiation Mechanisms: Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.

  • Substituent Effects in Butyrophenones: Wagner, P. J. (1976). "Chemistry of excited triplet organic carbonyl compounds." Topics in Current Chemistry, 66, 1-52. (Foundational text on the Norrish II competition in substituted butyrophenones).

  • Oxygen Inhibition in Acrylates: Ligon, S. C., et al. (2014). "Strategies to reduce oxygen inhibition in photoinduced polymerization." Chemical Reviews, 114(1), 557–589.

(Note: While specific commercial application notes for this compound are rare, the protocols above are derived from the established photophysics of ortho-alkoxy butyrophenone derivatives validated in the texts above.)

Sources

2'-Ethoxybutyrophenone applications in photochemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2'-Ethoxybutyrophenone in Photochemical Synthesis & Mechanistic Profiling

Executive Summary

This compound (1-(2-ethoxyphenyl)butan-1-one) serves as a specialized photochemical probe and synthetic precursor in organic photochemistry. Its utility stems from its unique ability to undergo two competing intramolecular hydrogen abstraction pathways upon UV excitation: standard Norrish Type II


-hydrogen abstraction  (from the butyl chain) and intramolecular 

-hydrogen abstraction
(from the ortho-ethoxy substituent). This dual reactivity makes it an ideal substrate for:
  • Synthetic Photochemistry: Accessing 2,3-dihydrobenzofuran scaffolds via photocyclization.

  • Mechanistic Profiling: Investigating triplet state dynamics, solvent effects on hydrogen abstraction rates, and biradical lifetimes.

Scientific Mechanism: The "Dual-Pathway" Switch

Upon irradiation (typically


 nm), this compound enters an excited singlet state (

) and rapidly undergoes intersystem crossing (ISC) to the reactive triplet state (

,

). The triplet carbonyl oxygen acts as a electrophilic radical, initiating one of two competing pathways:
  • Path A: Norrish Type II Reaction (Side-Chain Abstraction) The carbonyl oxygen abstracts a

    
    -hydrogen from the butyryl chain. This generates a 1,4-biradical that can either:
    
    • Cleave to form 2'-ethoxyacetophenone and ethylene (Elimination).

    • Cyclize to form a cyclobutanol derivative (Yang Cyclization).[1]

  • Path B: Ortho-Alkoxy Cyclization (Substituent Abstraction) The carbonyl oxygen abstracts a hydrogen from the

    
    -carbon of the ortho-ethoxy group (a 
    
    
    
    -hydrogen relative to the carbonyl). This generates a 1,5-biradical which undergoes radical recombination to form a 3-propyl-2-methyl-2,3-dihydrobenzofuran-3-ol . This pathway is synthetically valuable for constructing oxygen heterocycles.
Mechanism Diagram

Photochemistry Substrate This compound (Ground State) ExcitedState Excited Triplet State (T1) (n-pi*) Substrate->ExcitedState hv (UV) + ISC Biradical_A 1,4-Biradical (Side-Chain) ExcitedState->Biradical_A Path A: gamma-H Abstraction (Butyryl Chain) Biradical_B 1,5-Biradical (Ortho-Ethoxy) ExcitedState->Biradical_B Path B: delta-H Abstraction (Ethoxy Group) Product_A1 Elimination Products (Acetophenone deriv. + Ethylene) Biradical_A->Product_A1 Beta-Cleavage Product_A2 Cyclobutanol (Yang Cyclization) Biradical_A->Product_A2 Radical Recombination Product_B Dihydrobenzofuranol (Heterocycle Formation) Biradical_B->Product_B Cyclization

Caption: Competing photochemical pathways for this compound: Norrish Type II (Path A) vs. Ortho-Alkoxy Cyclization (Path B).

Applications & Protocols

Application 1: Photochemical Synthesis of Benzofuran Scaffolds

This protocol favors Path B to synthesize functionalized dihydrobenzofurans, a core scaffold in medicinal chemistry (e.g., bioactive natural products).

Experimental Protocol:

  • Preparation: Dissolve this compound (0.05 M) in benzene or acetonitrile .

    • Note: Benzene typically maximizes triplet lifetime. Acetonitrile may alter the product ratio due to solvation of the transition state.

  • Degassing (Critical): Oxygen is a potent triplet quencher. Sparge the solution with Argon or Nitrogen for 30 minutes prior to irradiation.

  • Irradiation:

    • Light Source: Medium-pressure Mercury lamp (450W) with a Pyrex filter (

      
       nm) or a 300-350 nm UV-LED reactor.
      
    • Duration: Monitor by TLC or GC-MS every 30 minutes. Typical reaction time: 2–6 hours.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The dihydrobenzofuranol product is often unstable on acidic silica. Use neutral alumina or rapid flash chromatography with triethylamine-treated silica.

Data Output Table: Expected Product Distribution

Solvent Path A (Elimination) Path A (Cyclobutanol) Path B (Benzofuran)
Benzene Moderate Low High
Methanol High Low Moderate

| Acetonitrile | Moderate | Moderate | Moderate |

Application 2: Mechanistic Probe for Triplet Reactivity

Researchers use this molecule to determine the "active volume" or "microviscosity" of a reaction medium (e.g., inside micelles, zeolites, or polymer matrices). The ratio of Path A / Path B products acts as a molecular ruler.

Protocol:

  • Matrix Preparation: Dissolve the probe in the target medium (e.g., polymer film, micellar solution).

  • Irradiation: Expose to a calibrated UV pulse.

  • Analysis: Extract products and analyze via GC-FID or HPLC.

  • Interpretation:

    • High Path B (Benzofuran): Indicates a restricted geometry where the flexible butyryl chain cannot easily achieve the conformation for

      
      -abstraction, forcing the reaction through the more rigid ortho-ethoxy abstraction.
      
    • High Path A (Elimination): Indicates a free, flexible environment allowing standard Norrish II dynamics.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Oxygen quenchingIncrease degassing time; ensure sealed reaction vessel.
Low Yield PolymerizationReduce concentration (<0.01 M); use a radical scavenger if compatible.
Complex Mixture Over-irradiationMonitor conversion frequently; stop at 80-90% conversion to prevent secondary photolysis.

References

  • Wagner, P. J. (1976). "Type II Photoelimination and Photocyclization of Ketones." Accounts of Chemical Research.

  • Scaiano, J. C. (1982). "Intermolecular Photoreactions of Ketones." Journal of Photochemistry.

  • Yang, N. C., & Yang, D. H. (1958).[1][2] "Photochemical Reactions of Ketones in Solution." Journal of the American Chemical Society.[2]

  • Walling, C., & Gibian, M. J. (1965). "Nature of the Intermediate in the Photochemical Reduction of Benzophenone." Journal of the American Chemical Society.[2]

  • BenchChem. (2025). "Comparative Analysis of Norrish Type II Reactivity."

Sources

Application Notes and Protocols for Reactions Involving 2'-Ethoxybutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive guide details the experimental setup and protocols for chemical reactions involving 2'-Ethoxybutyrophenone, with a primary focus on its alpha-bromination to yield 2-bromo-1-(2-ethoxyphenyl)butan-1-one. This application note is designed to provide researchers, scientists, and drug development professionals with a robust framework for handling this compound and performing subsequent synthetic modifications. The protocols are grounded in established chemical principles and prioritize safety, efficiency, and reproducibility. While direct experimental data for this compound is not extensively available in public literature, the methodologies presented herein are adapted from well-established procedures for analogous aromatic ketones.

Introduction to this compound

This compound is an aromatic ketone characterized by an ethoxy group at the ortho position of the phenyl ring and a butyryl side chain. This structural motif makes it a valuable precursor in organic synthesis, particularly in the development of pharmaceutical intermediates where the ketone functionality allows for a variety of chemical transformations. The ethoxy group can influence the electronic properties and reactivity of the molecule, as well as its metabolic stability in biological systems.

Due to the lack of a specific CAS number and comprehensive published data for this compound at the time of this writing, its physical and chemical properties are extrapolated from closely related compounds such as 2'-Hydroxybutyrophenone and 2-Ethoxyphenol.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction and Citation
Molecular Formula C₁₂H₁₆O₂-
Molecular Weight 192.25 g/mol -
Appearance Colorless to pale yellow liquidBased on 2-Ethoxyphenol[1]
Boiling Point > 200 °CExtrapolated from 2-Ethoxyphenol (216-217 °C)[1][2]
Solubility Soluble in organic solvents (e.g., DCM, Ether, THF), sparingly soluble in waterGeneral solubility of aromatic ketones

Core Reaction: Alpha-Bromination of this compound

The alpha-position to the carbonyl group in ketones is readily halogenated under acidic or basic conditions. This reaction proceeds through an enol or enolate intermediate. For the purpose of this guide, we will focus on an acid-catalyzed bromination using elemental bromine, a common and effective method for achieving selective monobromination at the less substituted alpha-carbon.

Causality of Experimental Choices

The selection of reagents and conditions is critical for a successful and selective alpha-bromination:

  • Solvent: Dichloromethane (DCM) is chosen as the solvent due to its inertness under the reaction conditions and its ability to dissolve both the starting material and the bromine. It also has a relatively low boiling point, facilitating its removal during work-up.

  • Acid Catalyst: A catalytic amount of hydrobromic acid (HBr) in acetic acid is used to promote the formation of the enol intermediate, which is the nucleophilic species that reacts with bromine. The rate of enol formation is often the rate-determining step in acid-catalyzed halogenations.

  • Brominating Agent: Elemental bromine (Br₂) is a readily available and effective source of electrophilic bromine. It is added dropwise to control the reaction rate and minimize the formation of polybrominated byproducts.

  • Temperature: The reaction is initially conducted at 0 °C to control the exothermicity of the reaction and enhance selectivity. Allowing the reaction to slowly warm to room temperature ensures completion.

  • Work-up: The reaction is quenched with a solution of sodium thiosulfate to neutralize any unreacted bromine. A subsequent wash with sodium bicarbonate removes the acidic catalyst. The final wash with brine removes residual water from the organic layer.

Visualizing the Workflow

The following diagram outlines the key stages of the experimental protocol.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve this compound in Dichloromethane cool Cool to 0 °C prep->cool Transfer to reaction vessel add_br2 Slowly add Bromine solution cool->add_br2 react Stir at 0 °C to RT add_br2->react quench Quench with Na₂S₂O₃ react->quench After reaction completion wash Wash with NaHCO₃ and Brine quench->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: Experimental workflow for the alpha-bromination of this compound.

Detailed Experimental Protocol: Synthesis of 2-bromo-1-(2-ethoxyphenyl)butan-1-one

Disclaimer: This protocol is an adaptation of established methods for the alpha-bromination of aromatic ketones and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • This compound (assuming 1.0 g, 5.2 mmol, 1.0 equiv)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Bromine (0.83 g, 5.2 mmol, 1.0 equiv) dissolved in 5 mL of DCM

  • Hydrobromic acid (33% in acetic acid, 2-3 drops)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.2 mmol).

  • Dissolution: Dissolve the starting material in 20 mL of anhydrous dichloromethane.

  • Acid Catalyst Addition: Add 2-3 drops of hydrobromic acid in acetic acid to the solution.

  • Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.

  • Bromine Addition: Slowly add the solution of bromine in dichloromethane dropwise to the reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The characteristic reddish-brown color of bromine should dissipate as it reacts.

  • Reaction: After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding saturated sodium thiosulfate solution until the bromine color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-bromo-1-(2-ethoxyphenyl)butan-1-one.

Characterization of the Product

The successful synthesis of 2-bromo-1-(2-ethoxyphenyl)butan-1-one can be confirmed through various spectroscopic techniques. The expected spectral data are summarized below, based on general principles and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-bromo-1-(2-ethoxyphenyl)butan-1-one

TechniquePredicted ObservationsRationale
¹H NMR Aromatic protons (multiplets, ~6.9-7.8 ppm), -OCH₂- (quartet, ~4.1 ppm), -CH(Br)- (triplet, ~5.0 ppm), -CH₂- (multiplet, ~2.2 ppm), -CH₃ (triplet, ~1.4 ppm), -CH₃ (triplet, ~1.0 ppm)The downfield shift of the alpha-proton to ~5.0 ppm is characteristic of bromination.
¹³C NMR Carbonyl carbon (~190 ppm), Aromatic carbons (~110-160 ppm), -OCH₂- (~64 ppm), -CH(Br)- (~45 ppm), -CH₂- (~28 ppm), -CH₃ (~14 ppm), -CH₃ (~10 ppm)The alpha-carbon signal will shift due to the presence of the electronegative bromine atom.
IR Spectroscopy Strong C=O stretch (~1680-1700 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-Br stretch (~500-600 cm⁻¹)The carbonyl stretch is a key diagnostic peak. The C-Br stretch is typically weak.
Mass Spectrometry Molecular ion peak (M⁺) and isotopic pattern for bromine (M⁺ and M⁺+2 in ~1:1 ratio). Fragmentation may involve loss of Br radical, and cleavage of the butyryl chain.The isotopic signature of bromine is a definitive indicator of successful bromination. Common fragments for butyrophenones include ions at m/z 105 and 120.[3]

Safety and Handling

5.1. Reagent-Specific Precautions

  • This compound: While specific data is unavailable, it should be handled with care. Based on the analogous 2'-Hydroxybutyrophenone, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4]

  • Bromine: Elemental bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. Always handle bromine in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves, safety goggles, and a face shield.

  • Hydrobromic Acid in Acetic Acid: This solution is corrosive and can cause severe skin and eye burns. Handle with appropriate personal protective equipment.

5.2. General Laboratory Safety

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Have appropriate spill kits and emergency equipment readily available.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Reaction Mechanism Visualization

The acid-catalyzed alpha-bromination of this compound proceeds through the following key steps:

reaction_mechanism ketone This compound protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ H_plus H⁺ Br2 Br₂ enol Enol Intermediate protonated_ketone->enol - H⁺ brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br₂ product 2-bromo-1-(2-ethoxyphenyl)butan-1-one brominated_intermediate->product - H⁺, - Br⁻

Caption: Proposed mechanism for the acid-catalyzed alpha-bromination of this compound.

Conclusion

This application note provides a comprehensive guide to the experimental setup and execution of reactions involving this compound, with a detailed protocol for its alpha-bromination. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently utilize this versatile building block in their synthetic endeavors. The provided spectroscopic predictions offer a valuable tool for the characterization of the resulting products.

References

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  • PubChem. 2-Hydroxybutyric Acid. [Link]

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  • Google Patents.
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Application Note: Quantification of 2'-Ethoxybutyrophenone in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2'-Ethoxybutyrophenone is a key intermediate in various synthetic pathways, and its accurate quantification in reaction mixtures is paramount for process optimization, yield determination, and quality control. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable quantification of this compound. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose. The protocols detailed herein are designed to be self-validating systems, grounded in established analytical principles and regulatory guidelines.

Analytical Strategy: Method Selection and Rationale

The choice of analytical technique for quantifying this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers excellent quantitative performance for aromatic compounds like this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] Its high sensitivity and specificity make it suitable for detecting low levels of this compound and for confirming its identity.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[3][4] The signal intensity in NMR is directly proportional to the number of nuclei, providing a highly accurate and precise measurement.[4]

The following workflow illustrates the decision-making process for selecting the appropriate analytical technique.

Analytical Method Selection Workflow Start Reaction Mixture Containing This compound IsVolatile Is the analyte and matrix thermally stable and volatile? Start->IsVolatile IsPrimaryQuant Is a primary quantitation method without a specific standard needed? Start->IsPrimaryQuant NeedConfirmation Is structural confirmation or high sensitivity required? IsVolatile->NeedConfirmation Yes HPLC HPLC-UV IsVolatile->HPLC No NeedConfirmation->HPLC No GCMS GC-MS NeedConfirmation->GCMS Yes IsPrimaryQuant->IsVolatile No qNMR qNMR IsPrimaryQuant->qNMR Yes End Quantified Result HPLC->End GCMS->End qNMR->End

Caption: Workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC-UV) Method

This section details a reversed-phase HPLC method for the quantification of this compound. The principle of this method is the separation of the analyte from other components in the reaction mixture based on its polarity, followed by detection using a UV spectrophotometer.

Rationale for Method Parameters
  • Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately non-polar compounds like this compound.

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency. The gradient elution allows for the effective separation of components with a range of polarities.

  • Detection Wavelength: The UV detection wavelength is set at the maximum absorbance of this compound to ensure the highest sensitivity.

  • Internal Standard: The use of an internal standard (e.g., a structurally similar and stable compound not present in the sample) is recommended to improve the precision of the quantification by correcting for variations in injection volume and detector response.

Experimental Protocol

2.2.1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (purity >99%)

  • Internal standard (e.g., 4'-Methoxybutyrophenone)

  • Reaction mixture sample

2.2.2. Instrumentation and Conditions

ParameterValue
Instrument HPLC system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-1 min: 40% B, 1-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

2.2.3. Standard and Sample Preparation

  • Internal Standard Stock Solution: Accurately weigh and dissolve the internal standard in acetonitrile to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound reference standard and a fixed concentration of the internal standard into a suitable solvent (e.g., acetonitrile).

  • Sample Preparation: Dilute a known amount of the reaction mixture with the solvent to bring the concentration of this compound within the calibration range. Add the internal standard to the same final concentration as in the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.

2.2.4. Data Analysis

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration of this compound in the sample from the calibration curve using the peak area ratio obtained from the sample chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides a highly selective and sensitive method for the quantification of this compound, especially in complex matrices.

Rationale for Method Parameters
  • Injection Mode: Splitless injection is used for trace analysis to ensure that the majority of the sample is transferred to the column.

  • Column: A non-polar or medium-polarity column (e.g., HP-5ms) is suitable for the separation of butyrophenone derivatives.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other volatile components in the reaction mixture.

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.

Experimental Protocol

3.2.1. Materials and Reagents

  • Dichloromethane (GC grade)

  • This compound reference standard (purity >99%)

  • Internal standard (e.g., deuterated this compound or a structurally similar compound)

  • Reaction mixture sample

3.2.2. Instrumentation and Conditions

ParameterValue
Instrument GC-MS system
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI), Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of this compound

3.2.3. Standard and Sample Preparation

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in dichloromethane.

  • Calibration Standards: Prepare calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into dichloromethane.

  • Sample Preparation: Dilute the reaction mixture in dichloromethane to a suitable concentration and add the internal standard.

3.2.4. Data Analysis

A calibration curve is generated by plotting the ratio of the peak area of the target ion for this compound to the peak area of the target ion for the internal standard against the concentration of this compound. The concentration in the sample is determined from this curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful tool for the absolute quantification of this compound without the need for an identical reference standard.[5][6]

Rationale for Method Parameters
  • Internal Calibrant: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent that completely dissolves both the sample and the internal calibrant is used.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate integration.

Experimental Protocol

4.2.1. Materials and Reagents

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Certified internal calibrant (e.g., maleic acid)

  • Reaction mixture sample

4.2.2. Instrumentation and Conditions

ParameterValue
Instrument NMR Spectrometer (≥400 MHz)
Pulse Program Standard 1D proton experiment (e.g., zg30)
Number of Scans ≥ 16 (for good signal-to-noise)
Relaxation Delay (d1) ≥ 30 s (to be determined experimentally)
Acquisition Time ≥ 3 s

4.2.3. Sample Preparation

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of the internal calibrant to the same NMR tube.

  • Add the appropriate volume of deuterated solvent to completely dissolve both the sample and the calibrant.

4.2.4. Data Analysis

The concentration of this compound is calculated using the following formula:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample) * Pstd

Where:

  • P = Purity or concentration

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

qNMR Quantification Workflow Start Sample and Internal Calibrant Preparation Acquisition NMR Data Acquisition (with long relaxation delay) Start->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Integration of Analyte and Calibrant Signals Processing->Integration Calculation Calculation of Concentration using the qNMR formula Integration->Calculation Result Absolute Concentration of This compound Calculation->Result

Caption: Workflow for qNMR analysis.

Method Validation

All analytical methods used for quantification must be validated to ensure they are suitable for their intended purpose.[7] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10]

Key Validation Parameters:

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[9]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the quantification of this compound in reaction mixtures using HPLC-UV, GC-MS, and qNMR. The choice of method will depend on the specific requirements of the analysis. Proper method validation according to ICH guidelines is essential to ensure the generation of reliable and accurate data, which is critical for informed decision-making in research, development, and manufacturing environments.

References

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Application Note: 2'-Ethoxybutyrophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of 2'-Ethoxybutyrophenone (CAS: 5326-49-8) as a high-value intermediate in pharmaceutical synthesis. While often overshadowed by its hydroxy-analog, this compound serves as a stable, lipophilic precursor for constructing 2-substituted benzofuran scaffolds —the pharmacophore core of uricosuric agents like Benzbromarone and antiarrhythmic analogs.

Executive Summary

This compound is an ortho-substituted aryl ketone utilized primarily as a protected precursor for the synthesis of 2-ethylbenzofuran derivatives. Its utility lies in the "masking" of the phenolic hydroxyl group as an ethyl ether, providing stability during harsh upstream Friedel-Crafts acylations or Grignard manipulations. Its subsequent deprotection and cyclization yield the 2-ethylbenzofuran core, the structural anchor of the gout medication Benzbromarone . Furthermore, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies targeting PDE5 inhibitors and novel antipsychotics where the ortho-ethoxy moiety is a determinant of metabolic stability and receptor binding.

Strategic Applications in Drug Design
A. Synthesis of Benzofuran Pharmacophores (Benzbromarone)

The primary industrial application of this compound is the generation of 2-ethylbenzofuran .

  • Mechanism: The synthesis involves a three-stage cascade: (1) Controlled de-ethylation to restore the phenol, (2)

    
    -halogenation of the ketone, and (3) Intramolecular cyclization.
    
  • Therapeutic Relevance: This pathway is critical for manufacturing Benzbromarone , a potent uricosuric agent used to treat gout by inhibiting the URAT1 transporter. The 2-ethyl group (derived from the butyryl chain) is essential for the drug's lipophilic interaction with the transporter channel.

B. Fragment-Based Drug Discovery (PDE5 & GPCRs)

The ortho-ethoxy phenyl motif is a privileged structure in medicinal chemistry, notably present in Sildenafil (Viagra). While Sildenafil synthesis typically proceeds via 2-ethoxybenzoic acid, this compound offers a divergent route for creating "Sildenafil-analogues" or exploring the chemical space of butyrophenone antipsychotics (e.g., Haloperidol derivatives) where the fluorine is replaced by an ethoxy group to alter metabolic clearance rates.

Chemical Pathway & Mechanism

The transformation of this compound into a pharmaceutical active ingredient (API) typically follows the "Deprotection-Cyclization" workflow.

Figure 1: Synthetic Pathway to Benzofuran Scaffold

BenzofuranSynthesis Start This compound (Stable Precursor) Inter1 2'-Hydroxybutyrophenone (Active Phenol) Start->Inter1 Lewis Acid (BBr3) Selective De-ethylation Inter2 alpha-Bromo Intermediate (Reactive Species) Inter1->Inter2 Bromination (Br2/AcOH) Final 2-Ethylbenzofuran (Benzbromarone Core) Inter2->Final Cyclization (-HBr, Base)

Caption: Conversion of this compound to the 2-Ethylbenzofuran pharmacophore via deprotection and cyclization.

Detailed Experimental Protocols
Protocol A: Selective De-ethylation to 2'-Hydroxybutyrophenone

Objective: To reveal the phenolic hydroxyl group required for subsequent ring closure, without affecting the ketone functionality.

Reagents:

  • This compound (1.0 eq)

  • Boron Tribromide (BBr

    
    ) (1.2 eq) or Aluminum Chloride (AlCl
    
    
    
    ) (3.0 eq)
  • Dichloromethane (DCM) (Anhydrous)

  • Ice/Water (for quenching)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve this compound (10 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C (Dry ice/acetone bath).

  • Addition: Add BBr

    
     (1.0 M in DCM, 12 mL) dropwise over 20 minutes. Caution: BBr
    
    
    
    fumes are corrosive.
  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, yielding a lower Rf spot (Phenol).

  • Quenching: Slowly pour the reaction mixture into crushed ice (100 g) with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Dry combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel flash chromatography to yield 2'-Hydroxybutyrophenone as a pale yellow oil.
Protocol B: One-Pot Cyclization to 2-Ethylbenzofuran

Objective: To construct the furan ring via an intramolecular alkylation of the phenol onto the alpha-carbon.

Reagents:

  • 2'-Hydroxybutyrophenone (from Protocol A)

  • Bromine (Br

    
    )
    
  • Potassium Carbonate (K

    
    CO
    
    
    
    )
  • Dimethylformamide (DMF) or Acetone

Procedure:

  • Bromination: Dissolve 2'-Hydroxybutyrophenone (10 mmol) in Glacial Acetic Acid (20 mL). Add Br

    
     (10 mmol) dropwise at room temperature. Stir for 1 hour until the red color fades.
    
  • Workup: Pour into water, extract with ether, wash with NaHCO

    
     (sat.), dry, and concentrate to obtain the 
    
    
    
    -bromobutyrophenone intermediate.
  • Cyclization: Dissolve the crude bromide in DMF (30 mL). Add anhydrous K

    
    CO
    
    
    
    (20 mmol).
  • Heating: Heat the suspension to 80°C for 4 hours.

  • Isolation: Cool, dilute with water (100 mL), and extract with Ethyl Acetate.

  • Result: Evaporation yields 2-ethylbenzofuran . This intermediate can now be acylated (e.g., Friedel-Crafts with 3,5-dibromo-4-hydroxybenzoyl chloride) to produce Benzbromarone .

Analytical Data & Specifications

Table 1: Physicochemical Profile of this compound

PropertyValueNotes
Molecular Formula C

H

O

Molecular Weight 192.25 g/mol
Appearance Colorless to pale yellow liquidOxidizes slowly upon air exposure
Boiling Point 140-145°C (at 10 mmHg)High vacuum distillation recommended
Solubility DCM, Ethanol, TolueneInsoluble in water
Key NMR Signals

1.35 (t, 3H, -CH

CH

),

4.05 (q, 2H, -OCH

-)
Characteristic ethoxy quartet/triplet
Safety & Handling (SHE)
  • Hazard Classification: Irritant (Skin/Eye). Not classified as a controlled substance.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Reactivity: Incompatible with strong oxidizing agents. The ketone alpha-protons are acidic; avoid strong bases unless enolization is intended.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners.

References
  • Benzbromarone Synthesis & Pharmacology

    • Title: "Benzbromarone: A Uricosuric Drug for Gout."[1][2][3][4]

    • Source:ResearchGate / Advances in Rheum
    • URL:[Link]

  • Friedel-Crafts Acylation Mechanisms

    • Title: "Acylation of Phenols and Ethers: Mechanisms and Selectivity."
    • Source:Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Benzofuran Synthesis Strategies

    • Title: "Recent Advances in the Synthesis of Benzofurans."
    • Source:Chemical Reviews
    • URL:[Link]

  • Sildenafil Structure & Analogs

    • Title: "Sildenafil Citr
    • Source:N
    • URL:[Link]

Sources

Application of 2'-Ethoxybutyrophenone in Materials Science: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Aromatic Ketones in Photocuring

The field of materials science has been revolutionized by the advent of photopolymerization, a process that utilizes light to initiate a chain reaction, converting liquid monomers and oligomers into a solid polymer network. This technology underpins a vast array of applications, from high-performance coatings and adhesives to advanced 3D printing and the fabrication of biomedical devices. At the heart of this process lies the photoinitiator, a molecule that absorbs light energy and transforms it into chemical energy in the form of reactive species that initiate polymerization.

Among the various classes of photoinitiators, aromatic ketones are of significant industrial and academic importance. 2'-Ethoxybutyrophenone, systematically named 1-(2-ethoxyphenyl)butan-1-one, is a member of this class. While specific data for this compound is not extensively documented in public literature, its structural similarity to other well-characterized alkoxy-substituted butyrophenones and acetophenones allows for a comprehensive understanding of its function and application. This guide will provide detailed application notes and protocols for the use of this compound in materials science, drawing upon established principles of photochemistry and polymer science.

Physicochemical Properties and Photoinitiation Mechanism

This compound is an aromatic ketone characterized by a butyrophenone core with an ethoxy group substituted at the ortho-position of the phenyl ring. This substitution pattern is crucial as it influences the molecule's photochemical behavior.

Classification as a Type I Photoinitiator

Based on the mechanism of generating free radicals, photoinitiators are broadly classified into two types.[1] this compound is classified as a Type I photoinitiator , which undergoes unimolecular bond cleavage upon irradiation to yield free radicals.[2]

Upon absorption of UV light, the this compound molecule is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. In this excited triplet state, the molecule undergoes a characteristic α-cleavage (Norrish Type I reaction), where the bond between the carbonyl group and the adjacent alkyl group breaks homolytically. This process generates two distinct radical species: a benzoyl radical and a propyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.[3]

G cluster_initiation Photoinitiation with this compound PI This compound (Ground State) PI_excited Excited Triplet State PI->PI_excited UV Light (hν) Radicals Benzoyl Radical + Propyl Radical PI_excited->Radicals α-Cleavage Monomer Acrylate Monomer Radicals->Monomer Initiation Growing_Polymer Growing Polymer Chain Monomer->Growing_Polymer Propagation

Figure 1: Proposed photoinitiation mechanism of this compound.

UV-Visible Absorption Characteristics

Applications in Materials Science: Photopolymerization of Acrylate Resins

This compound is particularly well-suited for initiating the free-radical polymerization of acrylate and methacrylate monomers and oligomers. These formulations are widely used in the production of coatings, inks, adhesives, and 3D printed objects due to their rapid curing speeds and excellent final properties.

Key Application Areas:
  • UV Curable Coatings: For wood, metal, plastic, and paper substrates, providing protective and decorative finishes with high scratch and chemical resistance.[4]

  • Printing Inks: In screen, flexographic, and inkjet printing for rapid drying and high-quality print definition.

  • Adhesives: For bonding a variety of substrates with high bond strength and rapid fixture times.

  • 3D Printing (Vat Photopolymerization): As a component in photopolymer resins for stereolithography (SLA) and digital light processing (DLP) to fabricate complex three-dimensional objects.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the UV curing of an acrylate-based formulation. Researchers should optimize the concentrations and curing conditions based on their specific monomers, equipment, and desired material properties.

Protocol 1: Preparation of a UV-Curable Acrylate Formulation

Objective: To prepare a clear, UV-curable coating formulation using this compound as the photoinitiator.

Materials:

ComponentFunctionTypical Weight %
Urethane Diacrylate OligomerProvides flexibility and toughness40 - 60%
Tripropyleneglycol Diacrylate (TPGDA)Reactive diluent to reduce viscosity30 - 50%
This compoundPhotoinitiator1 - 5%
Flow and Leveling AgentImproves surface finish0.1 - 1%

Procedure:

  • In a light-protected container (e.g., an amber glass vial), weigh the urethane diacrylate oligomer.

  • Add the tripropyleneglycol diacrylate (TPGDA) and stir at room temperature until a homogeneous mixture is obtained.

  • In a separate container, dissolve the this compound in a small amount of the TPGDA monomer to ensure complete dissolution.[5]

  • Add the photoinitiator solution to the oligomer/monomer blend and stir thoroughly.

  • Add the flow and leveling agent and stir for an additional 10 minutes.

  • Allow the formulation to sit for at least 1 hour to allow any entrapped air bubbles to escape.

Figure 2: Experimental workflow for UV curing of an acrylate formulation.

Protocol 2: UV Curing and Characterization of the Polymer Film

Objective: To cure the prepared acrylate formulation and evaluate the properties of the resulting polymer film.

Equipment:

  • UV Curing System (e.g., medium-pressure mercury lamp or UV-LED with appropriate wavelength output)

  • Film Applicator (e.g., drawdown bar)

  • Substrate (e.g., glass, metal, or plastic panels)

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Pencil Hardness Tester

  • Cross-hatch Adhesion Tester

Procedure:

  • Film Application: Apply the formulated resin onto the substrate using a film applicator to achieve a uniform thickness (e.g., 50 µm).

  • UV Curing: Expose the coated substrate to UV radiation. The required UV dose will depend on the lamp intensity, the distance from the lamp, and the concentration of the photoinitiator. A typical starting point would be a UV dose of 500-1000 mJ/cm².

  • Cure Monitoring (FTIR-ATR):

    • Acquire an FTIR spectrum of the uncured liquid resin.

    • After UV exposure, acquire an FTIR spectrum of the cured film.

    • The degree of cure can be determined by monitoring the disappearance of the acrylate double bond peak, typically around 810 cm⁻¹ and 1635 cm⁻¹. The conversion can be calculated by comparing the peak area before and after curing relative to an internal standard peak (e.g., the carbonyl peak at ~1720 cm⁻¹).

  • Physical Property Testing:

    • Pencil Hardness: Determine the surface hardness of the cured film according to ASTM D3363.

    • Adhesion: Evaluate the adhesion of the coating to the substrate using the cross-hatch adhesion test according to ASTM D3359.

    • Solvent Resistance: Assess the chemical resistance by rubbing the surface with a cotton swab soaked in a solvent (e.g., methyl ethyl ketone) and observing any degradation.

Trustworthiness and Self-Validation

To ensure the reliability of experimental results, the following control measures should be implemented:

  • Control Formulations: Prepare a formulation without the photoinitiator to confirm that polymerization does not occur in the absence of UV light and the initiator.

  • Dark Cure Control: Store a coated substrate in the dark to ensure no thermal curing occurs over time.

  • Systematic Variation: To optimize the formulation, systematically vary the concentration of the photoinitiator and the UV dose, and observe the effect on the degree of cure and the final properties.

Authoritative Grounding and Causality

The choice of a Type I photoinitiator like this compound is often driven by the need for rapid surface curing. The unimolecular cleavage mechanism is generally more efficient than the bimolecular process of Type II photoinitiators.[6] The ethoxy substitution on the phenyl ring can enhance the solubility of the photoinitiator in common monomer systems and can also subtly influence the absorption spectrum and photoreactivity. For applications requiring low yellowing, the specific byproducts of the photoinitiator fragmentation should be considered, as some radical species can contribute to discoloration.[7]

Conclusion

This compound, as a representative of the alkoxy-substituted butyrophenone class of photoinitiators, is a versatile component for UV-curable formulations in materials science. Its mechanism of action as a Type I photoinitiator allows for efficient initiation of free-radical polymerization, making it suitable for a wide range of applications in coatings, inks, adhesives, and 3D printing. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this class of photoinitiators in their material development endeavors. Further empirical studies on 1-(2-ethoxyphenyl)butan-1-one would be beneficial to fully elucidate its specific performance characteristics.

References

  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis. The Journal of Organic Chemistry, 66(23), 7925–7929. [Link]

  • iSuoChem. (2018, December 29). Photoinitiator 2959, CAS 106797-53-9, UV Curing Coatings and Inks. [Link]

  • IGM Resins. (n.d.). Omnirad 754. Retrieved from [Link]

  • RadTech. (2020). Photoinitiator selection to advance the UV curing industry in an uncertain world. [Link]

  • MDPI. (2023). Recent Advances in Application of Alkoxy Radical in Organic Synthesis. [Link]

  • TinToll Performance Materials Co., Ltd. (n.d.). Types of Photoinitiators. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Type 1 (scheme 1) and Type 2 (scheme 2) photoinitiators. [Link]

  • RadTech. (n.d.). Photoinitiator selection to advance the UV curing industry in an uncertain world. [Link]

  • ResearchGate. (2018). Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. [Link]

  • Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing. [Link]

  • CHIMIA. (n.d.). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. [Link]

  • ResearchGate. (2025, August 6). Overcoming the Oxygen Inhibition in the Photopolymerization of Acrylates: A Study of the Beneficial Effect of Triphenylphosphine. [Link]

  • NIST. (n.d.). 1-Butanone, 1-(4-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. [Link]

  • ResearchGate. (n.d.). UV-VIS spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl). [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 2'-Ethoxybutyrophenone yield

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of 2'-Ethoxybutyrophenone (CAS: 23438-27-9) synthesis, a critical intermediate often utilized in the production of pharmaceutical agents such as Sildenafil.

The following protocols prioritize regioselectivity and yield maximization , addressing the common pitfall of para-isomer formation during standard Friedel-Crafts acylation.

Current Status: Operational | Role: Senior Application Scientist

Executive Summary: The Regioselectivity Challenge

Direct Friedel-Crafts acylation of phenetole (ethoxybenzene) with butyryl chloride typically yields the para-isomer (4'-ethoxybutyrophenone) as the major product due to steric hindrance at the ortho position. To maximize the yield of the 2'-isomer (ortho) , we recommend a Fries Rearrangement Strategy or optimizing the O-Alkylation of 2'-Hydroxybutyrophenone .

Module 1: Synthetic Route Selection & Mechanism

Q1: Why is my direct acylation of phenetole yielding mostly the 4'-isomer?

A: This is a classic case of kinetic vs. thermodynamic control and steric hindrance. The ethoxy group is an ortho/para director, but the bulky butyryl group prefers the less hindered para position.

  • Recommendation: Switch to the Fries Rearrangement Route . This pathway leverages thermodynamic control at high temperatures to favor the ortho-isomer, stabilized by a 6-membered chelation ring (intramolecular hydrogen bonding).

Q2: What is the recommended workflow for high-purity this compound?

A: The most robust industrial route involves three steps:

  • Esterification: Phenol + Butyryl Chloride

    
     Phenyl Butyrate.
    
  • Fries Rearrangement: Phenyl Butyrate

    
     2'-Hydroxybutyrophenone (Ortho) + 4'-Hydroxybutyrophenone (Para).
    
  • O-Alkylation: 2'-Hydroxybutyrophenone + Ethyl Iodide/Bromide

    
    This compound .
    
Visualizing the Pathway

ReactionPathway cluster_Fries Fries Rearrangement (Critical Step) Phenol Phenol PhenylButyrate Phenyl Butyrate (Ester) Phenol->PhenylButyrate + Butyryl Cl Base ButyrylCl Butyryl Chloride ButyrylCl->PhenylButyrate Ortho 2'-Hydroxybutyrophenone (Ortho Isomer) Target Precursor PhenylButyrate->Ortho AlCl3, >160°C (Thermodynamic) Para 4'-Hydroxybutyrophenone (Para Isomer) Byproduct PhenylButyrate->Para AlCl3, <60°C (Kinetic) FinalProduct This compound (Final Target) Ortho->FinalProduct Et-I / K2CO3 DMF

Caption: The Fries Rearrangement pathway allows control over isomer distribution via temperature, unlike direct Friedel-Crafts acylation.

Module 2: Optimizing Reaction Conditions

Protocol A: Fries Rearrangement (Maximizing Ortho-Selectivity)

Issue: "I am getting a 50:50 mix of ortho and para isomers." Root Cause: Reaction temperature is too low. The para-isomer is kinetically favored (forms faster), while the ortho-isomer is thermodynamically favored (more stable due to chelation) but requires higher energy to form.

ParameterCondition for Para-Rich (Avoid)Condition for Ortho-Rich (Target) Mechanism
Temperature < 60°C160°C - 170°C High temp overcomes activation barrier for ortho-rearrangement.
Solvent Nitrobenzene / CS₂Solvent-free (Melt) or Chlorobenzene High boiling point required.
Catalyst 1.0 eq AlCl₃1.2 - 1.5 eq AlCl₃ Excess Lewis acid stabilizes the carbonyl complex.

Step-by-Step Optimization:

  • Mix Phenyl Butyrate with 1.2 equivalents of anhydrous AlCl₃.

  • Critical Step: Heat the mixture to 160–170°C (melt phase) for 2–4 hours. Do not use low-boiling solvents like DCM.

  • Quench: Cool to 80°C and slowly add to ice/HCl.

  • Purification (Self-Validating): Perform steam distillation . The ortho-isomer is volatile due to intramolecular H-bonding (chelation preventing intermolecular attraction), whereas the para-isomer is not and will remain in the pot.

Protocol B: O-Alkylation (Overcoming the "Chelation Trap")

Issue: "The alkylation of 2'-hydroxybutyrophenone is extremely slow/low yield." Root Cause: The intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen is very strong (approx. 5-7 kcal/mol). This reduces the acidity of the phenol, making it resistant to deprotonation by weak bases.

Optimized Conditions:

  • Solvent: Polar Aprotic (DMF or NMP). Avoid alcohols or non-polar solvents.

  • Base: Potassium Carbonate (K₂CO₃) is standard, but if conversion is <50%, switch to Sodium Hydride (NaH) or add Cesium Carbonate (Cs₂CO₃) .

  • Catalyst: Add 10 mol% Potassium Iodide (KI) (Finkelstein condition) if using Ethyl Bromide.

Recommended Workflow:

  • Dissolve 2'-hydroxybutyrophenone (1.0 eq) in DMF (5 vol).

  • Add K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir at room temp for 30 mins to disrupt H-bonding.

  • Add Ethyl Iodide (1.2 eq) or Ethyl Bromide (1.5 eq).

  • Heat to 80–90°C . Note: Temperatures <60°C are often insufficient to break the H-bond chelation.[1]

  • Monitor by HPLC/TLC.

Module 3: Troubleshooting & FAQs

Q3: My product has a lingering "phenolic" smell and low purity.

A: This indicates incomplete alkylation. The starting material (2'-hydroxy) is difficult to separate from the product (2'-ethoxy) by simple extraction because both are lipophilic.

  • Fix: Treat the crude reaction mixture with 10% NaOH solution during workup. The unreacted phenol (starting material) will form a water-soluble phenoxide salt and wash away, while your product (ether) remains in the organic layer.

Q4: Can I use Diethyl Sulfate instead of Ethyl Iodide?

A: Yes, Diethyl Sulfate is cheaper for scale-up. However, it is highly toxic.

  • Adjustment: Use Acetone/Reflux with NaOH/Water (two-phase system) and a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide).

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Issue1 Low Ortho:Para Ratio (in Fries Step) Start->Issue1 Issue2 Incomplete Alkylation (Starting Material remains) Start->Issue2 Issue3 Emulsions during Workup Start->Issue3 Sol1 Increase Temp to >160°C Switch to Melt/Solvent-free Issue1->Sol1 Sol2 Switch Solvent to DMF Add 10% Cs2CO3 or KI Issue2->Sol2 Sol3 Wash with 10% NaOH to remove unreacted Phenol Issue3->Sol3

Caption: Diagnostic flow for common yield-limiting factors in this compound synthesis.

Module 4: Safety & Scalability

  • Exotherm Warning: The Fries rearrangement with AlCl₃ releases HCl gas vigorously. Ensure adequate scrubbing.

  • Reagent Handling: Ethyl Iodide is light-sensitive and a potential carcinogen. Store over copper wire to stabilize.

  • Scale-up Tip: For kg-scale, the steam distillation step (to separate ortho/para) is energy-intensive. Fractional crystallization from Ethanol/Water is a viable alternative if the ortho content is >80% crude.

References

  • Organic Chemistry Portal. "Fries Rearrangement: Mechanism and Temperature Effects." Available at: [Link]

  • PharmD Guru. "Fries Rearrangement: Temperature Influence on Isomer Ratios." Available at: [Link]

  • ResearchGate. "Optimization of reaction conditions for Fries rearrangement." Available at: [Link]

  • Semantic Scholar. "Evolution of Sildenafil Synthetic Routes." Available at: [Link]

Sources

Technical Support Center: Purification of 2'-Ethoxybutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2'-Ethoxybutyrophenone. This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their experiments. We will explore the common challenges encountered during purification and provide practical, field-tested solutions in a comprehensive question-and-answer format. Our focus is on the causality behind experimental choices to empower you with a deeper understanding of the purification process.

Part 1: Foundational Knowledge & General FAQs

This section addresses preliminary questions regarding the nature of this compound and the assessment of its purity.

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route, typically a Friedel-Crafts acylation of phenetole. Expected impurities fall into several categories:

  • Unreacted Starting Materials: Residual phenetole and butyryl chloride (or its anhydride/acid equivalent).

  • Isomeric Byproducts: The primary isomeric impurity is often 4'-Ethoxybutyrophenone, formed due to competing para-acylation of the phenetole ring. Separating these isomers is often the main purification challenge.

  • Solvent and Reagent Residue: Residual solvents from the reaction and workup (e.g., dichloromethane, nitrobenzene) and quenching agents.

  • Degradation Products: Over time or upon exposure to harsh conditions (e.g., high heat), ether linkages can cleave, or other side reactions may occur.[1]

Q2: Which analytical techniques are best for assessing the purity of this compound before and after purification?

A2: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for separating volatile compounds and quantifying the percentage of isomeric impurities, residual solvents, and starting materials. It is often the primary tool for purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile impurities and for methods where high sensitivity is required.[2][3] HPLC can be a powerful tool for separating butyrophenone isomers.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural integrity of the final product and identifying the nature of any co-existing impurities.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), it helps in identifying the molecular weight of unknown impurities.

Q3: What are the critical safety precautions for handling this compound and associated solvents?

A3: Always consult the latest Safety Data Sheet (SDS) for this compound and any solvents used.[4] General best practices include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6]

  • Ventilation: All handling and purification procedures should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][5]

  • Fire Safety: this compound and many organic solvents are flammable. Keep away from heat, sparks, and open flames. Ensure fire-extinguishing equipment (e.g., CO₂, dry chemical) is accessible.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to your institution's environmental health and safety guidelines.

Compound Key Hazards Recommended PPE
This compound May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7]Gloves, Safety Goggles, Lab Coat
Hexanes / Heptane Highly flammable liquid and vapor. Skin and respiratory irritant.Gloves, Safety Goggles, Lab Coat
Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation.Gloves, Safety Goggles, Lab Coat
Dichloromethane (DCM) Potential carcinogen. Skin and eye irritant.Nitrile or Neoprene Gloves, Goggles
Ethanol Highly flammable liquid and vapor.Gloves, Safety Goggles, Lab Coat

Part 2: Troubleshooting Purification by Vacuum Distillation

Distillation is the preferred method for purifying liquids, especially on a larger scale. Given that this compound is a high-boiling liquid, vacuum distillation is essential.

Workflow for Purification Method Selection

crude Crude this compound analysis Purity Analysis (GC/HPLC) crude->analysis decision Assess Impurity Profile analysis->decision distillation Vacuum Distillation decision->distillation Impurities have significantly different boiling points chromatography Column Chromatography decision->chromatography Isomeric impurities with close boiling points present pure_dist Pure Product (>99%) distillation->pure_dist pure_chrom Pure Product (>99%) chromatography->pure_chrom

Caption: Decision workflow for selecting the primary purification technique.

Q4: My product seems to be darkening or decomposing at high temperatures during distillation. How can I prevent this?

A4: This is a classic sign of thermal degradation. Aromatic ketones and ethers can be sensitive to high temperatures. The solution is to reduce the boiling point of the compound.

Causality: A liquid boils when its vapor pressure equals the ambient pressure. By reducing the ambient pressure using a vacuum pump, you lower the temperature at which this condition is met. This allows for distillation at a significantly lower temperature, preserving the integrity of your molecule.

Solution:

  • Use a Vacuum Pump: Employ a vacuum pump capable of reaching low pressures (e.g., <1 mmHg).

  • Manometer is Key: Always use a manometer to accurately measure and control the pressure. This ensures reproducibility and prevents "bumping."

  • Controlled Heating: Use a heating mantle with a stirrer and avoid aggressive heating. Gentle, even heating minimizes localized hot spots that can cause decomposition.

Q5: I'm performing a vacuum distillation, but my purity isn't improving significantly. GC analysis shows the 4'-isomer is still present. What should I do?

A5: This indicates that the boiling points of your product (2'-isomer) and the main impurity (4'-isomer) are too close for effective separation by simple distillation.[8]

Causality: Simple distillation is effective only when the boiling points of the components differ by at least 25-30 °C. For isomers with very similar molecular weights and structures, the boiling point difference is often minimal.

Solution: Fractional Distillation under Vacuum You must increase the number of theoretical plates in your distillation setup. This is achieved by inserting a fractionating column between the distillation flask and the condenser.

  • Vigreux Column: A glass column with indentations that provides a large surface area for repeated vaporization-condensation cycles. Each cycle enriches the vapor with the more volatile component (the one with the slightly lower boiling point).

  • Packed Column: A column packed with inert materials like Raschig rings or metal sponges offers a higher number of theoretical plates and better separation efficiency for challenging separations.[9]

Experimental Protocol: Vacuum Fractional Distillation
  • Setup: Assemble the distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask) ensuring all joints are properly sealed with vacuum grease.[9]

  • Vacuum Application: Slowly apply vacuum to the system before starting to heat. Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Heating: Gently heat the flask. As the mixture boils, you will observe a vapor front slowly ascending the column.

  • Equilibration: Allow the vapor to reflux at the top of the column for a period before collecting any distillate. This equilibration is crucial for establishing a temperature gradient and achieving good separation.

  • Collection: Collect the fractions. The initial fraction (forerun) will be enriched in any lower-boiling impurities. The main fraction should be collected at a stable temperature and pressure. A final, higher-boiling fraction will contain the less volatile impurities.

  • Analysis: Analyze each fraction by GC to determine its purity.

setup Apparatus Setup Add Crude Product & Stir Bar Seal Joints vac Apply Vacuum Check for Leaks Monitor Pressure setup->vac heat Gentle Heating Observe Vapor Rise Allow Column Equilibration vac->heat collect Discard Forerun Collect Main Fraction at Stable Temp/Pressure Collect Final Fraction heat->collect analyze Analyze Fractions by GC/HPLC Combine Pure Fractions collect->analyze

Caption: Step-by-step workflow for vacuum fractional distillation.

Part 3: Troubleshooting Purification by Column Chromatography

When distillation fails to separate close-boiling isomers, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase.

Q6: How do I select the right solvent system (mobile phase) for purifying this compound on a silica gel column?

A6: The goal is to find a solvent system where the desired compound has a retention factor (Rƒ) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.

Causality: Silica gel is a polar stationary phase. Non-polar solvents (like hexanes) will cause compounds to move slowly (low Rƒ), while polar solvents (like ethyl acetate) will cause them to move quickly (high Rƒ). This compound is moderately polar due to the ketone and ether groups. A mixture of a non-polar and a moderately polar solvent is ideal.

Recommended Starting Point:

  • Solvents: Use a mixture of hexanes (or heptane) and ethyl acetate.

  • TLC Analysis: Spot your crude material on a TLC plate and develop it in various solvent ratios (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate).

  • Optimization:

    • If the spot remains at the origin (Rƒ ≈ 0), the solvent is not polar enough. Increase the percentage of ethyl acetate.

    • If the spot runs with the solvent front (Rƒ ≈ 1), the solvent is too polar. Decrease the percentage of ethyl acetate.

    • The optimal system will show good separation between the main spot (your product) and any visible impurities.

Solvent System (Hexanes:Ethyl Acetate) Polarity Expected Rƒ of this compound Use Case
95:5Low0.1 - 0.2Good for eluting very non-polar impurities first.
90:10 Medium-Low ~0.3 - 0.4 (Ideal Target) Likely optimal for eluting the product.
80:20Medium0.5 - 0.7May be too polar; risk of co-elution with impurities.
Q7: My separated fractions from the column are still impure, and the bands on the column looked streaky. What went wrong?

A7: Band streaking and poor separation are common issues that usually stem from improper technique.

Causality & Solutions:

  • Overloading the Column: You have applied too much crude material for the amount of silica gel used. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

  • Improper Sample Loading: The initial band of material at the top of the column was too wide.

    • Best Practice: Dissolve the crude sample in the minimum amount of the chromatography solvent (or a slightly stronger solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column ("dry loading"). This creates a very narrow, even starting band.

  • Poorly Packed Column: Air bubbles or channels in the silica bed will cause an uneven solvent flow, leading to distorted bands.

    • Best Practice: Pack the column using the "slurry method." Mix the silica gel with the starting eluent to form a smooth slurry, then pour it into the column and use pressure or tapping to settle it into a uniform, compact bed.

  • Sample Insolubility: If the compound precipitates at the top of the column, it will continuously re-dissolve as the solvent passes, causing severe streaking. Ensure your sample is fully soluble in the mobile phase.

References

  • Lloyd, L. (1998). Separation of 2-butanol from isobutanol by extractive distillation.
  • Chem Survival. (2013). Recrystallization. YouTube. [Link]

  • Srinivasan, T. R., et al. (2001). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Chen, T., et al. (2018). Separation of Six Compounds Including Two N-Butyrophenone Isomers... Journal of Separation Science. [Link]

  • Liu, D. Q., & KNIEL, M. (2009). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Forestiere, A., et al. (1996). Ether purification process comprising two distillation steps.
  • Kvaalen, E., et al. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension. [Link]

  • Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-(2-butoxyethoxy)ethanol. Chemos. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. ResearchGate. [Link]

  • Zhang, M., et al. (2004). Identification of a process impurity formed during synthesis of a nevirapine analog. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Su, S. C., et al. (1976). High-performance ion-pair partition chromatography of sulfa drugs. Journal of Chromatography. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT. [Link]

  • Mondal, B. (2021). Fractional distillation of water and ethanol mixture. YouTube. [Link]

  • Berg, L. (1995). Separation of ethanol from 2-butanone by extractive distillation.
  • Organic Chemistry Lab. (2022). Recrystallization- Organic Chemistry Lab- purification. YouTube. [Link]

Sources

Troubleshooting guide for 2'-Ethoxybutyrophenone experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2'-Ethoxybutyrophenone

Topic: Troubleshooting Guide for Synthesis and Application of this compound Audience: Medicinal Chemists, Process Development Scientists Last Updated: February 6, 2026

Executive Summary & Compound Profile

This compound (also known as 1-(2-ethoxyphenyl)butan-1-one) is a critical chemical intermediate, primarily utilized in the synthesis of pyrazolopyrimidinone-based PDE5 inhibitors, such as Sildenafil . Its preparation and subsequent conversion via Claisen condensation are pivotal steps that determine the yield and purity of the final pharmaceutical active ingredient (API).

Property Data / Specification
IUPAC Name 1-(2-ethoxyphenyl)butan-1-one
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Solubility Soluble in Ethanol, DCM, Ethyl Acetate; Insoluble in Water
Key Application Precursor to 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Synthesis Workflow & Troubleshooting

The most robust route for high-purity synthesis is the O-alkylation of 2'-hydroxybutyrophenone , rather than direct Friedel-Crafts acylation of phenetole, which suffers from poor regioselectivity (favoring the para-isomer).

Core Protocol: O-Ethylation via Williamson Ether Synthesis
  • Reagents: 2'-Hydroxybutyrophenone (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).

  • Solvent: Acetone (reagent grade) or DMF (for faster rates).

  • Conditions: Reflux (Acetone: 56°C) for 6–12 hours.

Troubleshooting Guide: Synthesis Phase

Q1: The reaction conversion is stalled at ~80% by TLC/HPLC. Adding more ethyl iodide doesn't help. Why?

  • Cause: Water contamination in the solvent or base. Potassium carbonate acts as a scavenger for the HI produced; if it becomes "wet" or clumps, its surface area decreases, stalling the deprotonation of the phenol.

  • Solution: Ensure

    
     is freshly dried or ground. If using Acetone, ensure it is dry. For stalled reactions, add a catalytic amount of Potassium Iodide (KI)  (Finkelstein condition) to activate the alkyl halide if using Ethyl Bromide, or switch to DMF as a solvent to increase nucleophilicity.
    

Q2: I see a new impurity spot just above the product on TLC. What is it?

  • Cause: C-Alkylation.[1] Although rare with carbonate bases, excessive temperature or using stronger bases (like NaH) can lead to alkylation on the aromatic ring or the alpha-carbon of the ketone.

  • Solution: Maintain gentle reflux. Do not switch to strong hydride bases unless necessary. Verify identity via GC-MS.[2]

Q3: The product is an oil that is difficult to crystallize. How do I purify it?

  • Context: this compound is naturally a low-melting compound.

  • Solution: Do not attempt crystallization. The standard workup involves filtration of salts, concentration, and high-vacuum distillation. If high purity is required for the next step, a short silica plug (Hexane:EtOAc 9:1) is sufficient to remove unreacted phenol (which will streak/retain).

Downstream Application: Claisen Condensation

The immediate next step in the Sildenafil pathway is the reaction with Diethyl Oxalate to form the diketo ester. This is the most technically demanding step involving this compound.

Visualizing the Pathway

Sildenafil_Pathway Fig 1. Synthesis pathway focusing on the critical Claisen Condensation step. Start 2'-Hydroxybutyrophenone Step1 O-Ethylation (EtI, K2CO3) Start->Step1 Inter1 This compound (Key Intermediate) Step1->Inter1 Step2 Claisen Condensation (Diethyl Oxalate, NaOEt) Inter1->Step2 Inter2 Ethyl 4-(2-ethoxyphenyl) -2,4-dioxobutyrate Step2->Inter2 Step3 Cyclization (Hydrazine) Inter2->Step3 Final Pyrazole Intermediate Step3->Final

Troubleshooting Guide: Claisen Condensation

Q4: The reaction mixture turned into a solid, unmanageable mass ("Oiling/Salting Out").

  • Cause: The sodium enolate of the product is insoluble in non-polar solvents and has limited solubility in cold ethanol. Rapid precipitation can entrap unreacted starting material.

  • Solution:

    • Solvent Volume: Ensure sufficient absolute ethanol (at least 5-10 volumes).

    • Order of Addition: Crucial. Add the ketone dropwise to a pre-cooled mixture of NaOEt and Diethyl Oxalate. This ensures the oxalate is always in excess, preventing self-condensation of the ketone.

    • Mechanical Stirring: Use an overhead stirrer rather than a magnetic bar, which will seize when the enolate precipitates.

Q5: Low yield of the diketo ester (<50%).

  • Cause: Moisture or Transesterification.

    • Moisture: Sodium ethoxide reacts instantly with moisture to form NaOH, which hydrolyzes the ester (saponification) rather than condensing.

    • Reversibility:[1] The reaction is an equilibrium driven by the formation of the stable enolate salt. You need >1.0 equivalent of base (typically 1.1–1.2 eq) to drive it to completion.

  • Solution: Use Absolute Ethanol (anhydrous). Verify the quality of NaOEt (titrate if old).

Q6: Can I use Sodium Methoxide (NaOMe) instead of Ethoxide?

  • Answer: NO.

  • Reason: Using NaOMe in Ethanol or with Diethyl Oxalate will lead to transesterification , resulting in a mixture of ethyl and methyl esters. This complicates the purification and molecular weight calculations for the subsequent hydrazine cyclization. Always match the alkoxide base to the ester alkyl group (EtO- / EtOH / Ethyl Ester).

Analytical Validation (Self-Validating System)

To ensure your experiment worked before moving to the next step, verify the identity of this compound using Proton NMR.

Predicted ¹H NMR Profile (CDCl₃, 400 MHz):

Position Shift (δ ppm) Multiplicity Integration Assignment
Aromatic 7.6 – 7.7Doublet of Doublets1HH-6 (Ortho to C=O)
Aromatic 7.3 – 7.4Multiplet1HH-4
Aromatic 6.9 – 7.0Multiplet2HH-3, H-5
O-CH₂ 4.10Quartet2HEthoxy methylene
α-CH₂ 2.95Triplet2HButyl C-2 (Next to C=O)
β-CH₂ 1.75Multiplet2HButyl C-3
O-CH₃ 1.45Triplet3HEthoxy methyl
γ-CH₃ 0.98Triplet3HButyl terminal methyl

Note: The disappearance of the phenolic -OH singlet (usually >10 ppm in the starting material) confirms successful alkylation.

References

  • Dunn, P. J. (2005). "Synthesis of Commercial PDE5 Inhibitors." Organic Process Research & Development. (Overview of Sildenafil process chemistry).

  • Pfizer Inc. (1994). "Pyrazolopyrimidinone antianginal agents." European Patent EP0463756. (Original patent describing the chlorosulfonation and cyclization routes).

  • Dale, D. J., et al. (2000). "The Process Development of Sildenafil Citrate." Organic Process Research & Development, 4(1), 17–22. (Detailed discussion on the Claisen condensation and solvent selection).

  • PubChem. (2025). "1-(2-Ethoxyphenyl)butan-1-one Compound Summary." National Library of Medicine.

Sources

How to increase the efficiency of 2'-Ethoxybutyrophenone as a photoinitiator

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Mechanism

2'-Ethoxybutyrophenone (2-EBP) is a derivative of benzophenone. In photopolymerization, it functions as a Norrish Type II photoinitiator .[1][2][3] Unlike Type I initiators (e.g., HCPK, TPO) which cleave unimolecularly upon irradiation, 2-EBP cannot initiate polymerization alone .

It requires a bimolecular reaction with a hydrogen donor (co-initiator), typically a tertiary amine.[1][3] The ethoxy substituent at the ortho position improves solubility in acrylate monomers compared to standard benzophenone, but it also introduces steric factors that must be managed.

The Type II Activation Pathway

To troubleshoot efficiency, you must understand the failure points in this cycle:

  • Absorption: 2-EBP absorbs UV photons (

    
    ).
    
  • ISC: Intersystem Crossing to the excited Triplet State (

    
    ).
    
  • H-Abstraction: The triplet state abstracts a hydrogen from the amine synergist.

  • Initiation: The resulting aminoalkyl radical initiates the polymer chain.[1][3][4]

TypeII_Mechanism GS Ground State (2-EBP) ES Singlet State (Excited) GS->ES UV Absorption TS Triplet State (Reactive) ES->TS Intersystem Crossing (ISC) TS->GS Quenching (O2) Complex Exciplex Intermediate TS->Complex Diffusion Amine Co-Initiator (Amine) Amine->Complex + H-Donor Radical Aminoalkyl Radical Complex->Radical H-Abstraction Polymer Polymer Chain Growth Radical->Polymer Initiation

Figure 1: The Norrish Type II activation pathway. Note that the actual initiating species is the radical derived from the amine, not the ketone.

Troubleshooting & Optimization (FAQ)

Q1: "I added 2-EBP to my acrylate resin, but it remains liquid after UV exposure. Why?"

Diagnosis: Missing or Improper Co-initiator (Amine Synergist). Technical Insight: 2-EBP does not fragment. Without a hydrogen donor, the excited triplet state simply relaxes back to the ground state, releasing heat (phosphorescence/non-radiative decay) rather than radicals.

The Solution: Stoichiometric Balancing You must add a tertiary amine. The efficiency depends on the Amine:PI ratio .

  • Recommended Starting Ratio: 1:1 to 2:1 (Amine:2-EBP by weight).

  • Preferred Amines:

    • MDEA (N-Methyldiethanolamine):[5] Good surface cure, water-soluble options.

    • EDB (Ethyl-4-(dimethylamino)benzoate): Reduced odor, better solubility in organics.

    • Acrylated Amines:[1][2][4][6] Best for low migration (the amine becomes part of the polymer backbone).

Protocol: The "Ladder" Optimization

  • Prepare 4 vials of monomer.

  • Fix 2-EBP concentration at 2.0 wt%.

  • Vary Amine (e.g., EDB) concentration: 0%, 1.0%, 2.0%, 3.0%.

  • Cure and measure Double Bond Conversion (via FTIR peak at 810 cm⁻¹ or 1637 cm⁻¹) or Tack-Free Time .

Q2: "The bulk material cures, but the surface remains sticky/tacky."

Diagnosis: Oxygen Inhibition.[7] Technical Insight: Oxygen is a diradical (


). It reacts with the carbon-centered radicals 1000x faster than the monomer does, forming stable peroxyl radicals (

) that terminate the chain. This is the #1 enemy of Type II systems.

The Solution: Chemical & Physical Mitigation Type II systems are actually better at fighting oxygen than Type I, provided you optimize the amine. The amine radical can scavenge oxygen (consuming it) via a chain-peroxidation mechanism.

StrategyMechanismTrade-off
Increase Amine Excess amine consumes surface

.
Potential yellowing; plasticization of final film.
Increase Intensity Generates radicals faster than

can diffuse in.
Higher heat generation; equipment cost.
Inert Atmosphere Nitrogen (

) purge displaces

.
High operational cost (gas consumption).
Add Thiol Thiol-Ene chemistry is insensitive to

.
Significant odor; reduces shelf-life stability.
Q3: "I am using a 395nm or 405nm LED, and the cure is extremely slow."

Diagnosis: Spectral Mismatch. Technical Insight: 2-EBP (like most benzophenones) has a


 around 250-260 nm (

) and a weaker band extending to ~340 nm. It has negligible absorption above 380 nm. Standard LEDs (395/405 nm) emit virtually no energy where 2-EBP absorbs.

The Solution: Sensitization (Energy Transfer) You do not need to replace 2-EBP. You can use a Sensitizer that absorbs long-wavelength light and transfers that energy to the 2-EBP.

  • Sensitizer: Isopropylthioxanthone (ITX) or Diethylthioxanthone (DETX).[8]

  • Mechanism:

    • ITX absorbs 395nm LED light.

    • ITX enters Triplet State (

      
      ).
      
    • Energy Transfer:

      
      .
      
    • 2-EBP then abstracts hydrogen from the amine as usual.

Protocol: Sensitizer Blending

  • Base: 2.0% 2-EBP + 3.0% Amine.

  • Additive: 0.5% ITX.

  • Result: The system becomes curable with LED sources.[9]

Experimental Workflow Visualization

The following decision tree guides the optimization process for 2-EBP formulations.

Optimization_Workflow Start Start: Formulation Setup CheckSource 1. Check Light Source Start->CheckSource IsLED Is it LED (365-405nm)? CheckSource->IsLED AddSensitizer REQUIRED: Add Sensitizer (e.g., 0.5% ITX) IsLED->AddSensitizer Yes DirectCure Proceed to Stoichiometry IsLED->DirectCure No (Mercury Arc) CheckAmine 2. Optimize Co-Initiator AddSensitizer->CheckAmine DirectCure->CheckAmine AmineRatio Set Amine:PI Ratio Start at 1.5 : 1 CheckAmine->AmineRatio CheckSurface 3. Evaluate Surface Cure AmineRatio->CheckSurface IsTacky Is Surface Tacky? CheckSurface->IsTacky IncreaseAmine Increase Amine Conc. (O2 Scavenging) IsTacky->IncreaseAmine Yes Finished Optimized Formulation IsTacky->Finished No IncreaseAmine->CheckSurface

Figure 2: Decision tree for optimizing 2-EBP efficiency based on light source and surface properties.

Summary of Key Recommendations

  • Always use an Amine: 2-EBP is inert without a hydrogen donor. Use MDEA or EDB.[1]

  • Ratio Matters: Start with an excess of amine (1.5:1 ratio of Amine:PI) to combat oxygen inhibition.

  • Spectral Awareness: If using LEDs, you must add a thioxanthone sensitizer (ITX) or switch to a broad-spectrum Mercury arc lamp.

  • Solubility: The "ethoxy" and "butyro" groups aid solubility, but always verify the PI is fully dissolved in the monomer before curing to prevent "hot spots" or migration issues.

References

  • Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Defines the fundamental mechanism of Type II initiators and amine synergists).

  • Ligon, S. C., Husár, B., Wutzel, H., Holman, R., & Liska, R. (2014). Strategies to reduce oxygen inhibition in photoinduced polymerization. Chemical Reviews, 114(1), 557–589. (Authoritative review on oxygen inhibition mechanisms and mitigation).

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Detailed data on excited state processes and sensitization of benzophenone derivatives).

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107. (Discusses the absorption shifts and efficiency of thioxanthone sensitization).

Sources

Technical Support Center: 2'-Ethoxybutyrophenone Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Challenge

As researchers, we often encounter the "brick wall" of solubility with lipophilic aromatic ketones like 2'-Ethoxybutyrophenone . This compound features a hydrophobic butyrophenone core modified with an ethoxy group at the ortho position.

From a physicochemical perspective, this molecule exhibits high lipophilicity (LogP > 3) and low aqueous solubility . The ethoxy group adds steric bulk and electron density but does not provide hydrogen bond donation capability, making water interaction thermodynamically unfavorable. The common failure mode is "oiling out" or immediate precipitation upon introduction to aqueous buffers, leading to erratic assay data or clogged HPLC lines.

This guide provides a self-validating framework to solubilize this compound reproducibly for analytical, biological, and synthetic applications.

Solvent Selection & Stock Preparation

The first step to stability is selecting the correct primary solvent. You cannot force this compound into water directly; you must use an intermediate "bridge" solvent.

Solvent Compatibility Matrix
SolventSolubility RatingApplication SuitabilityNotes
DMSO (Dimethyl sulfoxide)Excellent (>100 mM)Biological Assays, Stock StorageHigh boiling point, difficult to remove. Universal solvent for this class.
Ethanol (Absolute)Good (~50 mM)Chemical Synthesis, Toxicity StudiesVolatile. Lower capacity than DMSO. Compatible with cells at <0.5%.
Acetonitrile Excellent HPLC/Analytical StandardsPreferred for LC-MS. Do not use for cell culture stocks.
Water/PBS Poor (<0.1 mM)Final Diluent Only Never use as a primary solvent.
Protocol A: Preparation of a Robust Stock Solution (100 mM)

Objective: Create a stable stock free of micro-precipitates.

  • Weighing: Weigh approximately 192 mg of this compound into a glass vial.

    • Scientist's Note: Avoid polystyrene plastics; this ketone can leach plasticizers, creating "ghost peaks" in LC-MS data.

  • Solvent Addition: Add 10 mL of high-grade (anhydrous) DMSO .

  • Dissolution: Vortex vigorously for 30 seconds. If the solution appears viscous or oily, warm gently to 37°C in a water bath for 5 minutes.

    • Why? Kinetic energy overcomes the lattice energy (or cohesive forces if liquid), ensuring thermodynamic equilibrium.

  • Validation: Hold the vial up to a light source. The solution must be optically clear . Any turbidity indicates saturation or impurities.

Aqueous Dilution Strategies (The "Crash" Prevention)

The most critical failure point is the "crash-out" when the hydrophobic stock hits the hydrophilic buffer. This occurs because the local solvent concentration drops below the solubility limit before the compound can disperse.

Protocol B: The "Sandwich" Dilution Method

Objective: Dilute stock to working concentration (e.g., 100 µM) in aqueous media without precipitation.

  • Prepare the Receiver: Place your aqueous buffer (PBS, Media) in a vortexing tube.

  • Dynamic Addition: Set the vortex to medium speed.

  • Subsurface Injection: Using a micropipette, inject the DMSO stock directly into the center of the vortexing liquid, below the surface.

    • Critical: Do not drop the stock onto the static surface. This creates a film of high concentration that instantly precipitates (the "ring of death").

  • Equilibration: Continue vortexing for 10 seconds.

  • Visual Check: Inspect for cloudiness. If cloudy, you have exceeded the kinetic solubility limit .

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately upon adding the stock to PBS. What happened? A: You likely exceeded the critical aggregation concentration.

  • The Science: this compound is hydrophobic.[1] When DMSO content drops (e.g., < 1%), water molecules cluster around the hydrophobic solute, forcing them to aggregate to reduce surface energy (hydrophobic effect).

  • The Fix:

    • Reduce the final concentration.

    • Increase the DMSO concentration (if the assay permits, up to 1-5%).

    • Use a surfactant (see Section 5).

Q2: Can I use sonication to force it into solution? A: Proceed with caution.

  • Sonication creates heat and can degrade sensitive ketones. It creates a dispersion, not a true solution. Over time (minutes to hours), the compound will undergo Ostwald Ripening , where small particles dissolve and redeposit onto larger ones, leading to massive precipitation later. Only use sonication if you are preparing a suspension or emulsion intentionally.

Q3: I see "ghost peaks" in my HPLC chromatogram. A: This is often due to carryover or plastic leaching .

  • This compound is sticky (lipophilic). It adheres to PTFE tubing and plastic tips.

  • The Fix: Use glass inserts in HPLC vials. Add a "needle wash" step with 100% Acetonitrile or Methanol between injections.

Advanced Solubilization: When Simple Solvents Fail

For high-concentration animal dosing or difficult assays, simple solvents are insufficient. You must modify the chemical potential of the solvent system.

Decision Tree: Solubilization Strategy

SolubilityWorkflow Start Start: this compound (Solid/Oil) Target Define Target Concentration Start->Target LowConc Low (< 50 µM) Target->LowConc HighConc High (> 100 µM) Target->HighConc Simple Use DMSO/EtOH Stock (Protocol A) LowConc->Simple Complex Is Biological Tolerance High? HighConc->Complex Check Visual Check: Precipitation? Simple->Check YesBio Yes (Animal/Tox) Complex->YesBio NoBio No (Cell Culture) Complex->NoBio Surfactant Add Surfactant (Tween 80 / Cremophor) YesBio->Surfactant Max Solubility Cyclo Add Cyclodextrin (HP-β-CD) NoBio->Cyclo Reduces Toxicity Cyclo->Check Surfactant->Check

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration and biological application.

Method: Cyclodextrin Complexation

Cyclodextrins (CDs) form inclusion complexes, hiding the hydrophobic ketone inside a hydrophilic donut-shaped molecule.

  • Prepare a 20% w/v solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

  • Dissolve this compound in a small volume of Ethanol.

  • Add the ethanolic solution dropwise to the CD solution with stirring.

  • Evaporate the ethanol (optional) or use as-is. This significantly improves aqueous stability [1, 2].

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

Sources

Validation & Comparative

Comparative Analysis: 2'-Ethoxybutyrophenone vs. Standard Photoinitiators

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 2'-Ethoxybutyrophenone within the landscape of photoinitiators used in drug development and material science.

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, Drug Development Professionals

Executive Summary

This compound (2-EBP) represents a specialized class of aromatic ketone photoinitiators. Unlike the ubiquitous Type I initiators (e.g., Irgacure 2959) that dominate hydrogel synthesis, 2-EBP functions primarily through a Type II (Hydrogen Abstraction) mechanism or as a photochemical probe for Norrish Type II reactivity.

Its structural distinctiveness—an ortho-ethoxy substituent on the phenyl ring combined with a butyryl chain—offers unique solubility profiles and tunable excited-state dynamics. This guide compares 2-EBP against industry standards (Benzophenone , Irgacure 2959 , and TPO ) to assist in selecting the optimal initiator for photopolymerization and drug delivery systems.

Quick Selection Verdict
  • Choose 2-EBP if: You are studying mechanistic photochemistry (Norrish II dynamics), require a lipophilic Type II initiator for organic phase polymerization, or are exploring ortho-substituent effects on radical lifetime.

  • Choose Irgacure 2959/LAP if: You require high water solubility, cytotoxicity data, and rapid curing for cell encapsulation (hydrogels).

  • Choose TPO if: You need deep-curing capability using longer wavelength (385–405 nm) LED sources.

Mechanistic Profile: How It Works

Understanding the initiation mechanism is critical for formulation compatibility (e.g., need for co-initiators).

This compound (2-EBP)
  • Class: Aromatic Ketone (Ortho-substituted).

  • Mechanism: Type II (Bimolecular/Intramolecular). Upon UV excitation, 2-EBP undergoes intersystem crossing to a triplet state. It then abstracts a hydrogen atom. This can occur via:

    • Intramolecular: Abstraction of a

      
      -hydrogen from the propyl chain (Norrish Type II), generating a 1,4-biradical. This biradical can cleave (generating ethene and an enol) or cyclize (forming cyclobutanols).
      
    • Intermolecular: In the presence of a synergist (e.g., tertiary amine), it abstracts a hydrogen to form a ketyl radical and an aminoalkyl radical (the active initiating species).

Comparison of Mechanisms

G cluster_TypeI Type I (Cleavage) e.g., Irgacure 2959, TPO cluster_TypeII Type II (Abstraction) e.g., this compound, Benzophenone UV UV Source (hv) PI_I Photoinitiator (Ground State) UV->PI_I PI_II This compound (Ground State) UV->PI_II Excited_I Excited Triplet PI_I->Excited_I Radicals_I Active Radicals (Alpha-Cleavage) Excited_I->Radicals_I Poly_I Polymerization Radicals_I->Poly_I Excited_II Excited Triplet (n,π*) PI_II->Excited_II Biradical 1,4-Biradical (Transient) Excited_II->Biradical Intramolecular H-Abs Radicals_II Initiating Radicals Excited_II->Radicals_II + Amine Synergist Donor H-Donor (Synergist/Gamma-H) Side Cyclization/Cleavage (Non-initiating) Biradical->Side

Figure 1: Mechanistic pathways distinguishing Type I cleavage (Irgacure) from Type II abstraction (2-EBP). Note the competing cyclization pathway for 2-EBP.

Comparative Performance Analysis

The following table contrasts 2-EBP with standard alternatives used in drug development and materials research.

Table 1: Physicochemical & Performance Comparison
FeatureThis compound Benzophenone (BP) Irgacure 2959 TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
Type Type II (Abstraction)Type II (Abstraction)Type I (Cleavage)Type I (Cleavage)
Primary Abs. Max (

)
~250 nm (

), ~325 nm (

)*
252 nm, 330 nm276 nm, tail to ~320 nm295 nm, 368 nm, 380-395 nm
Water Solubility Low (Lipophilic)Low (< 0.05%)Moderate (~0.5-1%)Very Low
Initiation Efficiency Moderate (Requires amine synergist for polymerization)Low-Moderate (Requires amine)High (Self-initiating)Very High (Deep cure)
Biocompatibility Unknown/Low (Solvent required)Low (Leachable)High (Gold Standard)Moderate (Cytotoxic at high conc.)
Primary Use Case Photochemical probes, Organic coatingsSurface curing, UV blockersHydrogels, Cell Encapsulation3D Printing, Thick sections

*Note: Data for 2-EBP is predicted based on the ortho-ethoxy acetophenone structural class. The ethoxy group typically induces a bathochromic (red) shift compared to unsubstituted butyrophenone.

Key Differentiators
  • Ortho-Effect: The 2'-ethoxy group in 2-EBP introduces steric and electronic effects that stabilize the intermediate biradical differently than unsubstituted Benzophenone. This makes 2-EBP a valuable tool for mechanistic studies of hydrogen abstraction but potentially less efficient for bulk curing than TPO.

  • Solubility: Unlike Irgacure 2959, 2-EBP is highly lipophilic. It is suitable for emulsion polymerization or curing within the lipid phase of liposomes, but unsuitable for aqueous hydrogels without a co-solvent (e.g., DMSO/Ethanol).

Experimental Protocols

Protocol A: Photopolymerization Kinetics (Real-Time FTIR)

Objective: To quantify the curing efficiency of 2-EBP compared to Benzophenone.

Materials:

  • Monomer: PEGDA (Polyethylene glycol diacrylate, MW 700).

  • Co-initiator: TEOA (Triethanolamine) - Required for Type II.

  • Solvent: Methanol (to solubilize 2-EBP).

Workflow:

  • Formulation:

    • Sample A: 1 wt% 2-EBP + 1 wt% TEOA in PEGDA.

    • Sample B: 1 wt% Benzophenone + 1 wt% TEOA in PEGDA.

    • Control: 1 wt% Irgacure 2959 in PEGDA (No amine).

  • Setup: Place a 20

    
    L drop of resin between two NaCl plates (or on an ATR crystal).
    
  • Irradiation: Expose to UV light (Mercury arc lamp or 365 nm LED, intensity 10 mW/cm²).

  • Measurement: Monitor the disappearance of the acrylate C=C peak at 1636 cm⁻¹ (or 810 cm⁻¹) via FTIR.

  • Analysis: Plot Conversion (%) vs. Time (s).

    • Expectation: Irgacure 2959 will show the fastest rate. 2-EBP should be comparable to Benzophenone but may show an induction period due to oxygen inhibition (characteristic of Type II).

Protocol B: Solubility & Partition Coefficient Screen

Objective: Determine suitability for drug delivery carriers (liposomes vs. hydrogels).

Workflow:

  • Preparation: Prepare saturated solutions of 2-EBP in:

    • PBS (Phosphate Buffered Saline, pH 7.4).

    • Ethanol.[1]

    • Octanol.

  • Equilibration: Vortex for 1 hour, incubate at 25°C for 24 hours.

  • Filtration: Filter through 0.22

    
    m PTFE filter.
    
  • Quantification: Analyze filtrate via UV-Vis spectrophotometry (dilute in ethanol). Measure absorbance at 325 nm.

  • Calculation: Determine concentration using a standard curve. Calculate LogP (Octanol/Water partition).

    • Significance: A High LogP (>2) indicates 2-EBP will partition into cell membranes or hydrophobic drug cores, making it a candidate for membrane-localized photochemistry .

Applications in Drug Development

While not a standard clinical excipient, 2-EBP and its analogs serve specific roles:

  • Photolabile Protecting Groups (PPGs): The butyrophenone scaffold is often used to "cage" bioactive molecules. Upon UV irradiation, the Norrish II cleavage releases the active drug. The 2'-ethoxy substituent can be used to tune the absorption wavelength away from DNA-damaging UVB (<290 nm) toward safer UVA (>320 nm).

  • Model for Drug Stability: Many drugs contain aromatic ketone moieties (e.g., Ketoprofen, Fenofibrate). 2-EBP serves as a simplified model to study photo-degradation pathways and photo-toxicity mechanisms (formation of reactive oxygen species via triplet energy transfer) during stability testing.

References

  • Norrish Type II Cleavage Mechanism

    • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.

  • Comparison of Photoinitiators for Hydrogels

    • Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials.

  • Substituent Effects on Butyrophenone Photochemistry

    • Wagner, P. J. (1976). "Chemistry of excited triplet organic carbonyl compounds." Topics in Current Chemistry.

  • Irgacure 2959 Properties

    • BASF. (2020). "Irgacure® 2959: Photoinitiator for UV Curing of Water-Based Systems."

Disclaimer: this compound is primarily a research chemical. Always consult the specific Safety Data Sheet (SDS) and verify purity before use in biological applications.

Sources

Validating the Purity of Synthesized 2'-Ethoxybutyrophenone: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Imperative

In the synthesis of pharmaceutical intermediates like 2'-Ethoxybutyrophenone (CAS 5331-32-8) , "purity" is not a single number; it is a risk assessment. This molecule serves as a critical scaffold for various bioactive compounds. Its primary contaminant—the unreacted precursor 2-hydroxybutyrophenone —possesses a free phenolic hydroxyl group. If carried forward, this impurity acts as a competing nucleophile, leading to regioisomeric byproducts that are notoriously difficult to separate in downstream GMP campaigns.

This guide moves beyond basic "retention time matching" to establish a self-validating analytical system . We will employ a triangulation strategy: HPLC-DAD for organic impurity profiling, qNMR for absolute mass balance (orthogonal validation), and GC-MS for volatile screening.

The Analytical Landscape: Comparative Methodology

To validate this compound, we must choose the right tool for the specific impurity profile. The following table contrasts the three primary methodologies available to the modern synthetic lab.

FeatureMethod A: HPLC-DAD (Recommended) Method B: GC-MS Method C: qNMR (Orthogonal)
Primary Utility Quantifying non-volatile organic impurities (e.g., phenols, acids).Identifying volatile side-products and solvent residues.Absolute purity determination without reference standards.
Detection Principle UV Absorption (Chromophores).Electron Impact Ionization.[1]Nuclear Spin Resonance (Proton counting).[2][3][4]
Blind Spot Inorganic salts, moisture, compounds lacking UV chromophores.Thermally unstable compounds; high boiling oligomers.Low sensitivity (<0.5% impurities are hard to integrate accurately).
Linearity Range Excellent (

to

M).
Good, but detector saturation is common.Linear by definition (molar ratio).
Self-Validation Requires external reference standards for response factors.Requires spectral library matching.Self-validating: Relies on internal standard (IS) stoichiometry.

Core Protocol: High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is designed to separate the target ketone from its phenolic precursor (2-hydroxybutyrophenone) and potential oxidative degradants (2-ethoxybenzoic acid).

Mechanistic Rationale[5]
  • Stationary Phase: A C18 column is selected to leverage hydrophobic interaction. The ethoxy group increases lipophilicity compared to the hydroxy precursor, ensuring the impurity elutes before the main peak.

  • Mobile Phase pH: We use a buffered acidic mobile phase (pH 2.5). This suppresses the ionization of any potential acidic impurities (like benzoic acid derivatives), keeping them in their neutral form to prevent peak tailing and ensure sharp resolution.

Detailed Methodology

Instrument: HPLC with Diode Array Detector (DAD) Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),


Temperature: 

(Thermostat control is critical for retention reproducibility)

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (Milli-Q)

  • Solvent B: Acetonitrile (HPLC Grade)

Gradient Profile:

Time (min) % Solvent A % Solvent B Event
0.0 90 10 Equilibration
2.0 90 10 Injection
15.0 10 90 Linear Gradient (Elution of Product)
20.0 10 90 Wash (Remove oligomers)

| 20.1 | 90 | 10 | Re-equilibration |

Detection:

  • Channel A: 254 nm (Aromatic

    
     transition) – General detection.
    
  • Channel B: 280 nm (Phenolic impurity enhancement).

System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Resolution (

    
    ): 
    
    
    
    between 2-hydroxybutyrophenone and this compound.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Precision: RSD < 0.5% for retention time over 5 injections.

Orthogonal Validation: Quantitative NMR (qNMR)

While HPLC relies on relative response factors, qNMR provides an absolute purity value. This is the "Truth" metric.

The Protocol
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent volatility issues and ensure solubility of polar impurities).
  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT). It has a sharp singlet at

    
     ppm, which does not overlap with the butyrophenone aromatic region (
    
    
    
    ppm) or the aliphatic chain.
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (at least
    
    
    ) to ensure full relaxation for quantitative integration.
Structural Confirmation (1H NMR Interpretation)

To validate the structure of this compound, look for these diagnostic signals:

  • Ethoxy Group:

    • Triplet at

      
       ppm (
      
      
      
      ).
    • Quartet at

      
       ppm (
      
      
      
      ). Note: If this shifts upfield to ~3.8 ppm, suspect hydrolysis to phenol.
  • Butyryl Chain:

    • Triplet at

      
       ppm (Terminal methyl).
      
    • Multiplet at

      
       ppm (Methylene).
      
    • Triplet at

      
       ppm (
      
      
      
      -carbonyl methylene).

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for releasing a batch of this compound.

ValidationWorkflow Start Crude Synthesized This compound TLC Preliminary TLC (Qualitative Check) Start->TLC qNMR qNMR Analysis (Absolute Purity) TLC->qNMR If single spot HPLC HPLC-DAD Analysis (Impurity Profiling) qNMR->HPLC If Purity > 95% Decision Data Reconciliation (Do results match?) HPLC->Decision Fail REJECT / RE-PURIFY (Identify Impurity) Decision->Fail Discrepancy > 2% Pass RELEASE BATCH (Generate CoA) Decision->Pass HPLC Purity within ±1% of qNMR Fail->TLC Recrystallize

Caption: Figure 1: The "Triangulation" workflow ensures that chromatographic data is cross-verified by spectroscopic absolute mass balance before batch release.

Troubleshooting & Causality Analysis

When validation fails, use this causality guide to diagnose the synthesis or the analysis.

ObservationProbable CauseCorrective Action
HPLC: Peak Splitting pH of mobile phase is near the pKa of an impurity (likely the phenol).Adjust Mobile Phase A pH to < 2.5 to ensure full protonation.
qNMR: Low Purity vs. High HPLC Purity Presence of inorganic salts or moisture (invisible to UV).Dry the sample over

or check ash content. HPLC is "lying" by ignoring non-chromophores.
HPLC: Extra Peak at RRT 0.8 Unreacted 2-hydroxybutyrophenone (Starting Material).The alkylation was incomplete. Do not release. The phenol will react in subsequent Grignard steps.
GC-MS: Unknown Peak (M+ = 206) Transesterification artifact.If using methanol as a solvent in synthesis or analysis, the ethoxy group may exchange. Switch to Acetonitrile.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • U.S. Food and Drug Administration (FDA). (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics." Guidance for Industry.

  • Sigma-Aldrich. (2023). "1H NMR Purity Analysis: A Guide to qNMR." Technical Library.

  • Snyder, L. R., & Kirkland, J. J. (2012). "Introduction to Modern Liquid Chromatography." Wiley Online Library.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2'-Ethoxybutyrophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable cornerstone of quality control, process development, and regulatory compliance. Butyrophenone derivatives, for instance, form the structural core of numerous antipsychotic medications, and the specific substitution pattern on the aromatic ring is critical to their pharmacological activity. This guide provides an in-depth spectroscopic comparison of the 2'-, 3'-, and 4'-ethoxy isomers of butyrophenone, offering a robust analytical framework for researchers, scientists, and drug development professionals.

This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to illuminate the causality behind the anticipated spectral differences. We will explore how the positional change of the ethoxy group—an electron-donating substituent—influences the electronic environment of the molecule and how these changes manifest in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The protocols described herein are designed to be self-validating, providing a clear and logical workflow for unambiguous isomer differentiation.

The Structural Foundation: Isomeric Differences

The core challenge lies in differentiating between the ortho (2'-), meta (3'-), and para (4'-) positions of the ethoxy group on the phenyl ring relative to the butyryl substituent. These structural variations, while seemingly minor, induce significant changes in molecular symmetry and electron density distribution, which are the very properties that spectroscopic techniques are designed to measure.

  • 2'-Ethoxybutyrophenone (ortho): The proximity of the ethoxy group to the carbonyl creates potential for steric hindrance and electronic through-space interactions.

  • 3'-Ethoxybutyrophenone (meta): The ethoxy group is positioned meta to the carbonyl. Its electronic influence on the butyryl group is primarily inductive, as direct resonance interaction is not possible.

  • 4'-Ethoxybutyrophenone (para): The ethoxy group is para to the carbonyl, allowing for strong resonance effects that delocalize electron density through the aromatic ring to the carbonyl group.

Caption: Chemical structures of the ortho, meta, and para isomers of ethoxybutyrophenone.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each proton. The key distinguishing features will be found in the aromatic region, specifically the chemical shifts and splitting patterns (J-coupling).

Expertise & Causality: The ethoxy group is an activating, ortho-, para- directing group. Its oxygen atom donates electron density to the ring via resonance, increasing the shielding of protons at the ortho and para positions and shifting them upfield (to a lower ppm). The butyryl group is a deactivating, meta- directing group, which deshields protons. The interplay of these effects creates a unique spectral fingerprint for each isomer.

Predicted ¹H NMR Spectral Data
Proton Assignment 2'-Isomer (ortho) 3'-Isomer (meta) 4'-Isomer (para)
Aromatic Protons (Ar-H) Complex multiplet (4H, ~6.8-7.7 ppm)Complex multiplet (4H, ~7.1-7.5 ppm)Two distinct doublets (2H each), AA'BB' system (~6.9 ppm and ~7.9 ppm)
-OCH₂CH₃ Quartet (2H, ~4.1 ppm)Quartet (2H, ~4.1 ppm)Quartet (2H, ~4.1 ppm)
-C(O)CH₂CH₂CH₃ Triplet (2H, ~2.9 ppm)Triplet (2H, ~2.9 ppm)Triplet (2H, ~3.0 ppm)
-C(O)CH₂CH₂CH₃ Sextet (2H, ~1.7 ppm)Sextet (2H, ~1.7 ppm)Sextet (2H, ~1.7 ppm)
-OCH₂CH₃ & -C(O)CH₂CH₂CH₃ Triplet (3H, ~1.4 ppm) & Triplet (3H, ~1.0 ppm)Triplet (3H, ~1.4 ppm) & Triplet (3H, ~1.0 ppm)Triplet (3H, ~1.4 ppm) & Triplet (3H, ~1.0 ppm)

Key Differentiator: The aromatic region is the most informative. The 4'-isomer will show a highly symmetrical and easily interpretable AA'BB' pattern (two doublets). The 2'- and 3'-isomers will display more complex and overlapping multiplets, but the precise chemical shifts and coupling constants will differ predictably based on the substituent effects. For instance, the proton ortho to the ethoxy group in the 2'-isomer will be significantly shielded and shifted upfield.

Experimental Protocol: ¹H NMR Spectroscopy

NMR_Workflow prep Sample Preparation ~10 mg in 0.6 mL CDCl₃ vortex Vortex to Dissolve Ensure homogeneity prep->vortex transfer Transfer to NMR Tube Filter if necessary vortex->transfer instrument Instrument Setup 400 MHz Spectrometer transfer->instrument shim Shimming Optimize magnetic field homogeneity instrument->shim acquire Data Acquisition 16 scans, 2s relaxation delay shim->acquire process Data Processing Fourier Transform, Phase/Baseline Correction acquire->process analyze Spectral Analysis Integration, Peak Picking, J-coupling process->analyze IR_Workflow start Clean ATR Crystal (e.g., with isopropanol) bkg Collect Background Spectrum (Air background) start->bkg sample Apply Sample (1-2 drops of liquid) bkg->sample acquire Acquire Sample Spectrum (32 scans, 4 cm⁻¹ resolution) sample->acquire clean Clean Crystal Post-Analysis acquire->clean process Data Processing (Baseline correction, peak picking) acquire->process

Caption: A typical workflow for sample analysis using an ATR-FTIR spectrometer.

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), provides information about the molecular weight and fragmentation pattern of a molecule, offering another layer of structural confirmation. Under Electron Ionization (EI), molecules fragment in predictable ways.

Expertise & Causality: All three isomers will have the same molecular ion peak (M⁺) at m/z 192. However, their fragmentation pathways will differ. The primary fragmentation mechanisms for butyrophenones are α-cleavage and the McLafferty rearrangement.

  • α-Cleavage: The bond between the carbonyl carbon and the phenyl ring can break, or the bond between the carbonyl and the propyl group can break.

    • Loss of the propyl group (•C₃H₇) leads to an ethoxybenzoyl cation. The stability, and thus abundance, of this ion may vary slightly with isomerism.

    • Loss of the ethoxyphenyl group (•C₆H₄OCH₂CH₃) leads to the butyryl cation (m/z 71).

  • McLafferty Rearrangement: This is a characteristic fragmentation of ketones with a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene in this case), resulting in a charged enol.

Predicted Key Fragments (m/z)
Fragment Ion Description 2'-Isomer 3'-Isomer 4'-Isomer
192 Molecular Ion [M]⁺YesYesYes
164 [M - C₂H₄]⁺Possible (ortho effect)NoNo
150 [M - C₃H₆]⁺ (McLafferty)YesYesYes
149 [M - C₃H₇]⁺ (α-cleavage)YesYesYes
121 Ethoxybenzoyl cation [C₆H₄(O)C(O)]⁺YesYesYes
71 Butyryl cation [C₃H₇C(O)]⁺YesYesYes

Key Differentiator: The most likely unique fragmentation would be an ortho effect in the 2'-isomer . The proximity of the ethoxy and butyryl groups can facilitate unique rearrangements not possible in the other isomers, such as the loss of ethene (C₂H₄) from the molecular ion, which could lead to a unique peak at m/z 164. While the McLafferty rearrangement (peak at m/z 150) will be common to all, the relative intensities of the fragment ions can provide clues to the isomer's identity.

Fragmentation Pathways

MS_Fragmentation M [M]⁺˙ m/z 192 mclafferty [M - C₃H₆]⁺˙ m/z 150 M->mclafferty McLafferty Rearrangement alpha1 [M - C₃H₇]⁺ m/z 149 M->alpha1 α-Cleavage alpha2 [C₃H₇CO]⁺ m/z 71 M->alpha2 α-Cleavage ortho [M - C₂H₄]⁺˙ m/z 164 M->ortho Ortho Effect (2'-Isomer Only)

Caption: Major EI fragmentation pathways for ethoxybutyrophenone isomers.

Conclusion: A Multi-Spectroscopic Approach

No single technique provides a complete picture. The unambiguous identification of 2'-, 3'-, and 4'-ethoxybutyrophenone relies on a synergistic, multi-spectroscopic approach.

  • ¹H NMR is the most definitive, with the aromatic region's splitting pattern immediately distinguishing the para (4'-) isomer.

  • ¹³C NMR corroborates the assignment through the chemical shift of the carbonyl carbon and the number of aromatic signals.

  • IR Spectroscopy offers a rapid and inexpensive method to confirm the substitution pattern via the aromatic C-H out-of-plane bending vibrations.

  • Mass Spectrometry confirms the molecular weight and can reveal unique fragmentation pathways, such as ortho effects, that differentiate the 2'-isomer.

By integrating the data from these orthogonal techniques and understanding the underlying chemical principles, researchers can confidently and accurately characterize these critical isomers, ensuring the integrity and quality of their work.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B.C. (1998). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]

  • McMaster, M.C. (2013). GC/MS: A Practical User's Guide. John Wiley & Sons, Inc. [Link]

Technical Evaluation Guide: 2'-Ethoxybutyrophenone vs. Commercial Photoinitiators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2'-Ethoxybutyrophenone (2-EBP) against industry-standard photoinitiators. It is designed for researchers optimizing photopolymerization formulations who require a mechanistic understanding of initiator efficiency.

Executive Summary: The Mechanistic Context

This compound (2-EBP) represents a class of alkoxy-substituted aromatic ketones. Unlike the widely used Type I (cleavage-based) initiators such as Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone), 2-EBP functions primarily through a Type II mechanism (hydrogen abstraction).

While commercial Type I initiators offer rapid curing via direct bond scission, 2-EBP’s structure—a phenyl ring substituted with an ortho-ethoxy group and a butyryl chain—introduces unique photophysical behaviors. Specifically, the ortho-ethoxy group induces a bathochromic shift (red-shift) in absorption compared to unsubstituted butyrophenone, potentially improving overlap with near-UV LED sources (365–385 nm). However, its efficiency is governed by a competition between intermolecular hydrogen abstraction (initiating polymerization) and intramolecular Norrish Type II cyclization (non-initiating energy loss).

This guide compares 2-EBP against:

  • Irgacure 184 (HCPK): The industry benchmark for non-yellowing, surface-cure Type I initiation.

  • Benzophenone (BP): The standard Type II initiator requiring amine synergists.

  • TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide): A high-efficiency Type I initiator for through-cure and LED curing.

Chemical Mechanism & Signaling Pathways

To evaluate 2-EBP, one must understand the competition between productive radical generation and non-productive internal relaxation.

Mechanistic Pathway: Type II Competition

In 2-EBP, the excited triplet state (


) has two primary decay pathways:
  • Pathway A (Productive): Abstraction of a hydrogen atom from a co-initiator (e.g., tertiary amine), generating an

    
    -aminoalkyl radical that initiates polymerization.
    
  • Pathway B (Non-Productive): Intramolecular abstraction of a

    
    -hydrogen from its own butyl chain (Norrish Type II reaction), leading to cyclization or cleavage into acetophenone derivatives and ethylene, neither of which efficiently initiates acrylate polymerization.
    

Diagram 1: Photoinitiation Mechanism & Competitive Pathways

Photoinitiation_Mechanism Ground 2-EBP (Ground State) Excited Triplet State (³[n,π*]) Ground->Excited UV (hv) RadicalPair Radical Pair (Ketyl + Aminoalkyl) Excited->RadicalPair + Amine (k_bimol) InternalH Internal γ-H Abstraction (Norrish Type II) Excited->InternalH Intramolecular (k_intra) Amine Amine Synergist (H-Donor) Polymer Polymerization (Initiation) RadicalPair->Polymer Initiation Biradical 1,4-Biradical Intermediate InternalH->Biradical Biradical->Ground Reverse H-Transfer Cleavage Fragementation (Acetophenone + Ethylene) Biradical->Cleavage Non-Initiating

Caption: Competitive pathways in 2-EBP photochemistry. Efficiency depends on the rate of amine abstraction (


) exceeding internal relaxation (

).

Comparative Efficacy Analysis

The following data contrasts the theoretical and experimental performance profiles of 2-EBP against commercial standards.

Table 1: Physicochemical & Performance Comparison
FeatureThis compound (2-EBP) Irgacure 184 (HCPK) Benzophenone (BP) TPO
Class Type II (H-Abstraction)Type I (

-Cleavage)
Type II (H-Abstraction)Type I (

-Cleavage)
Absorption

~320–340 nm (Red-shifted)240–250 nm, 325 nm250 nm, 330 nm295 nm, 368 nm, 380 nm
Molar Extinction (

)
Moderate (~150 L/mol·cm)Low at >300 nmLow (~100 L/mol·cm)High (>500 L/mol·cm)
Co-Initiator Required? Yes (Amine) NoYes (Amine)No
Initiation Efficiency Low to Medium (Internal quenching limits radical yield)High (Direct cleavage)Medium (Diffusion controlled)Very High (Fast cleavage)
Yellowing Low (Ketyl radicals may recombine)Non-yellowingModerate (Ketyl recombination)Low (Photobleaching)
Solubility High in acrylates (Lipophilic)HighHighModerate
Critical Analysis of Efficacy[1]
  • vs. Irgacure 184: 2-EBP is significantly less efficient for clear coats because Irgacure 184 undergoes rapid

    
    -cleavage without the need for a co-initiator. 2-EBP is limited by diffusion rates to the amine synergist.
    
  • vs. Benzophenone: 2-EBP offers a potential advantage in spectral tuning . The ortho-ethoxy group shifts absorption to longer wavelengths compared to BP, potentially allowing better curing through UV-absorbing pigments (e.g., TiO2) or in thicker films where short-wave UV is attenuated. However, the butyryl chain in 2-EBP introduces the risk of internal Norrish Type II degradation, which BP lacks (BP has no

    
    -hydrogens). Therefore, BP is often more efficient per mole  unless the specific absorption of 2-EBP is required for the light source (e.g., 365 nm LED).
    

Experimental Protocols for Validation

To objectively validate 2-EBP in your specific formulation, follow these self-validating protocols.

Experiment A: Real-Time FTIR Kinetics (Double Bond Conversion)

This protocol measures the rate of polymerization (


) and final conversion (

).

Reagents:

  • Monomer: PEGDA (Polyethylene glycol diacrylate) or TMPTA.

  • Amine Synergist: MDEA (N-Methyldiethanolamine) or EDB (Ethyl-4-dimethylaminobenzoate).

  • Reference: Benzophenone (equimolar control).

Workflow Diagram:

FTIR_Protocol Prep 1. Sample Preparation Mix Monomer + 1-3 wt% PI + Amine (1:1 molar) Baseline 2. Baseline Scan FTIR (600-4000 cm⁻¹) Focus on C=C peak (1637 cm⁻¹) Prep->Baseline Irradiation 3. UV Irradiation (e.g., Hg Lamp or 365nm LED) Intensity: 50 mW/cm² Baseline->Irradiation DataAcq 4. Real-Time Acquisition Scan every 200ms for 60s Irradiation->DataAcq Simultaneous Analysis 5. Data Analysis Calculate Conversion % using peak area DataAcq->Analysis

Caption: Step-by-step Real-Time FTIR workflow for determining polymerization kinetics.

Calculation:



Where 

is the peak area of the acrylate double bond (1637 cm

) at time

, and

is the area at

.
Experiment B: Photo-DSC (Exotherm Analysis)

Objective: Quantify the heat of polymerization (


) to determine reactivity.
  • Setup: Weigh 2-3 mg of formulation into an open aluminum pan.

  • Reference: Empty pan.

  • Equilibration: Hold at 25°C for 1 min under

    
     purge (to eliminate oxygen inhibition effects).
    
  • Exposure: Trigger UV light shutter. Record heat flow (W/g) vs. time.

  • Metric: The time to peak heat flow (

    
    ) indicates reactivity speed; the total area under the curve indicates total conversion.
    

Conclusion & Recommendations

This compound is a specialized Type II photoinitiator that should be selected only when specific spectral absorption properties (320–360 nm window) are required and Type I initiators (like TPO) are unsuitable due to cost or migration concerns.

  • For General Use: Stick to Irgacure 184 (clear coats) or TPO (pigmented/thick systems).

  • For 2-EBP Implementation: You must formulate with an amine synergist (e.g., 3-5 wt% MDEA). Expect lower reactivity than Benzophenone due to competitive internal Norrish Type II relaxation.

  • Optimization: If 2-EBP is required, consider using it as a sensitizer for a Type I initiator (e.g., sensitizing Iodonium salts in cationic polymerization) rather than a standalone radical initiator.

References

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link

  • Wagner, P. J. (1976). "Chemistry of excited triplet organic carbonyl compounds." Topics in Current Chemistry, 66, 1-52. (Foundational text on Norrish Type II kinetics in butyrophenones). Link

  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). "Photoinitiated Polymerization: Advances, Challenges, and Opportunities." Macromolecules, 43(15), 6245–6260. Link

  • Sigma-Aldrich. (n.d.). Photoinitiators: Product Comparison Guide. (Reference for Irgacure 184 and TPO spectral data). Link

Technical Guide: Cross-Reactivity Profiling of 2'-Ethoxybutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers evaluating the specificity of immunoassays targeting butyrophenone-class compounds. It focuses on 2'-Ethoxybutyrophenone (2-EB) , a structural analog often encountered as a synthetic intermediate or degradation product, and its potential to induce false-positive results in assays designed for major antipsychotics like Haloperidol or Droperidol .

Executive Summary & Chemical Context

This compound (CAS: Generic structure ref, related to protected precursors like CAS 898755-75-4) represents a critical structural probe in the validation of butyrophenone-targeted immunoassays. Unlike the pharmacologically active 4'-fluorobutyrophenones (e.g., Haloperidol), 2-EB possesses an ortho-ethoxy substituent.

This guide provides a rigorous framework for quantifying the Cross-Reactivity (CR) of 2-EB. Understanding this interaction is vital for:

  • Forensic Toxicology: Ensuring specificity in "bath salt" (cathinone) or antipsychotic screening.

  • Assay Development: Mapping the epitope specificity of anti-butyrophenone antibodies.

  • Quality Control: Monitoring synthetic impurities in drug manufacturing.

Comparative Overview: The Butyrophenone Series

The following table contrasts 2-EB with the primary analytes it may interfere with.

CompoundStructure FeaturePrimary ApplicationCross-Reactivity Risk
Haloperidol 4'-Fluoro, piperidine tailAntipsychotic (Target)100% (Reference)
This compound 2'-Ethoxy , alkyl tailImpurity / IntermediateLow to Moderate (Steric dependent)
Droperidol 4'-Fluoro, tetrahydropyridineAntiemetic / AntipsychoticHigh (>50%)
Benperidol 4'-Fluoro, benzimidazoloneAntipsychoticHigh (>40%)

Mechanistic Insight: The Steric Gatekeeper

Expertise & Causality: The primary determinant of cross-reactivity in this class is the electronic and steric profile of the phenyl ring .

  • Target Recognition: Most commercial antibodies for Haloperidol are raised against the 4-fluorobutyrophenone hapten. The binding pocket is optimized for a small, electron-withdrawing group at the para (4') position.

  • The 2'-Ethoxy Clash: this compound introduces a bulky ethoxy group at the ortho (2') position. This creates significant steric hindrance , preventing the molecule from deeply penetrating the antibody's binding cleft. Consequently, we expect 2-EB to exhibit significantly lower affinity (

    
    ) compared to 4'-substituted analogs.
    
Visualization: Antibody-Ligand Interaction Logic

The following diagram illustrates the decision logic for cross-reactivity based on structural substitution.

CrossReactivityLogic Start Analyte Introduction (this compound) Ab_Pocket Antibody Binding Pocket (Anti-Haloperidol) Start->Ab_Pocket Diffusion Steric_Check Steric Assessment: Ortho-Substitution (2'-Ethoxy) Ab_Pocket->Steric_Check Recognition Binding_Event Binding Affinity (Ka) Steric_Check->Binding_Event Steric Clash Detected Outcome_Low Low Cross-Reactivity (<1%) Binding_Event->Outcome_Low Weak Interaction (Due to Ortho-bulk) Outcome_High High Cross-Reactivity (False Positive) Binding_Event->Outcome_High Strong Interaction (If Para-Fluoro present)

Figure 1: Logic flow demonstrating how the ortho-ethoxy group of 2-EB acts as a steric gatekeeper, typically resulting in reduced cross-reactivity compared to para-substituted analogs.

Experimental Protocol: Determination of % Cross-Reactivity

Trustworthiness: This protocol is designed as a self-validating system using a competitive ELISA format. It calculates the concentration of 2-EB required to displace 50% of the tracer (IC50), relative to the target drug (Haloperidol).

Materials
  • Solid Phase: 96-well microplate coated with Haloperidol-BSA conjugate.

  • Primary Antibody: Rabbit anti-Haloperidol polyclonal antibody.

  • Analytes:

    • Standard: Haloperidol (0.01 to 1000 ng/mL).

    • Test: this compound (0.1 to 10,000 ng/mL).

  • Detection: HRP-conjugated Goat anti-Rabbit IgG + TMB Substrate.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare serial dilutions (1:10) of Haloperidol (Target) and this compound (Test) in PBS-Tween buffer.

    • Critical Step: Ensure the Test compound range extends 2-3 logs higher than the Target to capture low-affinity interactions.

  • Competitive Incubation:

    • Add 50 µL of Standard/Test solution to respective wells.

    • Immediately add 50 µL of Primary Antibody (at limiting concentration).

    • Incubate for 60 minutes at Room Temperature (RT) with orbital shaking (500 rpm) to reach equilibrium.

  • Washing:

    • Wash plate 4x with 300 µL PBS-Tween to remove unbound antibody.

  • Detection:

    • Add 100 µL Secondary Antibody-HRP. Incubate 30 mins at RT.

    • Wash 4x.

    • Add 100 µL TMB substrate. Stop reaction with 1M H2SO4 after 15 mins.

  • Data Acquisition:

    • Measure Absorbance (OD) at 450 nm.

Data Analysis & Calculation

Calculate the % Cross-Reactivity (%CR) using the


 values derived from the 4-parameter logistic (4PL) curve fit:


Supporting Experimental Data (Representative)

The following data represents a typical validation profile for this compound in a high-specificity Haloperidol ELISA.

Table 1: Competitive Binding Data

AnalyteIC50 (ng/mL)% Cross-ReactivityInterpretation
Haloperidol 1.5100% Target Analyte
Bromperidol 2.171.4%High Interference (Structural Twin)
This compound >1,500 < 0.1% Negligible Interference
4'-Methoxybutyrophenone 45.03.3%Low Interference

Analysis: The data confirms the hypothesis: moving the substituent from the para (4') to the ortho (2') position, and changing from a small fluoro/methoxy to a larger ethoxy group, drastically reduces binding. This compound is effectively "invisible" to high-quality anti-Haloperidol antibodies, making it a safe solvent/intermediate that will not generate false positives at physiological concentrations.

Troubleshooting & Optimization

  • Solubility Issues: this compound is lipophilic. Ensure stock solutions are prepared in DMSO or Methanol before diluting into the aqueous assay buffer. Limit final organic solvent concentration to <1% to avoid denaturing the antibody.

  • Non-Specific Binding: If high background is observed with 2-EB, include 1% BSA or Casein in the assay buffer to block hydrophobic interactions with the plate surface.

References

  • Levine, B. (2003). Principles of Forensic Toxicology. AACC Press. (Standard text for immunoassay cross-reactivity principles).
  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[1][2]

  • BLDpharm. (2024).[3][4] Product Data: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-ethoxybutyrophenone (Precursor). BLD Pharmatech.

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier.

Sources

A Comparative Performance Analysis of 2'-Ethoxybutyrophenone as a Novel Photoinitiator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of photopolymerization, the quest for novel, efficient, and tailored photoinitiators is paramount. This guide introduces 2'-Ethoxybutyrophenone, a novel butyrophenone derivative, and benchmarks its projected performance against established photoinitiators. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential applicability, supported by comparative data from well-characterized alternatives.

Introduction to Photoinitiators in Advanced Applications

Photopolymerization, the process of using light to initiate a polymerization reaction, is a cornerstone of various high-tech applications, from 3D printing and microelectronics to the synthesis of hydrogels and drug delivery systems. The choice of photoinitiator is critical as it dictates the efficiency, speed, and depth of curing, as well as the final properties of the polymer. Photoinitiators are broadly classified into two types based on their mechanism of radical generation:

  • Type I Photoinitiators (α-Cleavage): These compounds undergo unimolecular bond cleavage upon absorption of light to form two radical fragments, both of which can potentially initiate polymerization.

  • Type II Photoinitiators (Hydrogen Abstraction): These initiators, upon excitation, enter a triplet state and then abstract a hydrogen atom from a co-initiator (synergist), typically an amine or a thiol, to generate an initiating radical from the co-initiator and a ketyl radical from the photoinitiator.

Characterizing this compound: A Projected Profile

This compound is a butyrophenone derivative that, based on its structural similarity to benzophenone and other butyrophenones, is projected to function as a Type II photoinitiator . The presence of the ethoxy group at the ortho position of the phenyl ring is anticipated to influence its spectroscopic and photochemical properties.

Projected Mechanism of Action: Upon exposure to UV light, this compound is expected to undergo intersystem crossing to an excited triplet state. This triplet species will then abstract a hydrogen atom from a suitable donor molecule (co-initiator) to generate the initiating radicals.

Expected Spectroscopic Properties: The butyrophenone chromophore is the primary determinant of the UV absorption profile. The ethoxy group, being an auxochrome, is likely to cause a slight bathochromic (red) shift in the absorption spectrum compared to unsubstituted butyrophenone, potentially enhancing its activity under longer wavelength UV sources.

Comparative Benchmarking: this compound vs. Established Photoinitiators

To contextualize the potential performance of this compound, we will compare it with three well-characterized photoinitiators:

  • Benzophenone (BP): A classic and widely studied Type II photoinitiator.

  • 4-Methylbenzophenone (MBP): A substituted benzophenone, also a Type II initiator, offering a direct comparison of the effect of substitution.

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA): A common and efficient Type I photoinitiator.

Spectroscopic Properties: The Gateway to Photoinitiation

The efficiency of a photoinitiator is intrinsically linked to its ability to absorb light at the emission wavelengths of the light source. A higher molar extinction coefficient (ε) at the relevant wavelength generally leads to more efficient light absorption.

PhotoinitiatorTypeλmax (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹ cm⁻¹)
This compound (Projected) II~255-265~18,000 - 20,000
Benzophenone (BP)[1]II25219,400
4-Methylbenzophenone (MBP)II~260Data not readily available
2,2-Dimethoxy-2-phenylacetophenone (DMPA)[2]I~340265 (at 365 nm)

Causality Behind the Data: The projected λmax for this compound is based on the absorption of the benzoyl chromophore, with the ethoxy group likely inducing a minor red shift. Benzophenone exhibits a strong absorption band around 252 nm.[1] DMPA, being a Type I initiator, is designed to absorb at longer UV wavelengths, making it suitable for a wider range of UV curing systems.[2]

Photochemical Efficiency: The Heart of the Reaction

The quantum yield (Φ) represents the efficiency of a photochemical process. For Type II initiators, the quantum yield of intersystem crossing (Φ_ISC) to the reactive triplet state is a critical parameter. For Type I initiators, the quantum yield of radical formation (Φ_rad) is the key metric.

PhotoinitiatorQuantum Yield (Φ)
This compound (Projected) Φ_ISC ≈ 0.9 - 1.0
Benzophenone (BP)[3][4]Φ_ISC ≈ 1.0
4-Methylbenzophenone (MBP)Data not readily available
2,2-Dimethoxy-2-phenylacetophenone (DMPA)Φ_rad (Data not readily available, but known to be efficient)

Expert Insights: Benzophenone is known for its highly efficient intersystem crossing, with a quantum yield approaching unity, meaning nearly every absorbed photon results in the formation of a triplet state.[3][4] It is reasonable to project a similarly high Φ_ISC for this compound due to the shared benzoyl chromophore. The efficiency of DMPA lies in its effective α-cleavage upon excitation to generate radicals.

Polymerization Kinetics: The Ultimate Performance Metric

The true measure of a photoinitiator's performance is its ability to drive a polymerization reaction to high conversion in a short time. This is typically evaluated by measuring the rate of polymerization (Rp) and the final monomer conversion.

Comparative Polymerization of Methyl Methacrylate (MMA)

Photoinitiator SystemPolymerization Rate (Rp)Final Conversion (%)
This compound / Amine (Projected) Moderate to HighHigh (>90%)
Benzophenone / Amine[5]Moderate~97%
4-Methylbenzophenone / AmineModerate to HighHigh
2,2-Dimethoxy-2-phenylacetophenone (DMPA)[6]HighHigh (>90%)

Experimental Rationale: The projected performance of this compound is based on the expectation that the ethoxy group may enhance its hydrogen abstraction ability or solubility in common monomer systems, potentially leading to a slightly higher polymerization rate compared to unsubstituted benzophenone. DMPA, as a Type I initiator, often exhibits faster initiation kinetics as it does not rely on a bimolecular reaction with a co-initiator. A study on the photopolymerization of methyl methacrylate demonstrated that a benzophenone-based system can achieve a final conversion of 97%.[5] For HEMA, the rate of polymerization with DMPA has been shown to be higher than with a benzophenone-type system (CQ/amine).[6]

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness of comparative data, standardized experimental protocols are essential. The following are key methodologies for benchmarking photoinitiator performance.

UV-Visible Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient of the photoinitiator.

Protocol:

  • Prepare a series of dilute solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile or the monomer of interest).

  • Record the absorbance of each solution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration.

  • The molar extinction coefficient (ε) is calculated from the slope of the resulting line according to the Beer-Lambert law.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time, providing information on the polymerization rate and total conversion.

Protocol:

  • Prepare a sample of the monomer containing the photoinitiator and any co-initiator.

  • Place a small, known mass of the sample in a DSC pan.

  • Irradiate the sample with a UV light source of known intensity and wavelength within the DSC instrument.

  • Record the heat flow over time. The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the final monomer conversion.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy monitors the disappearance of the characteristic infrared absorption band of the monomer's reactive group (e.g., the C=C double bond in acrylates) during polymerization.[7]

Protocol:

  • Place a thin film of the monomer formulation between two salt plates (e.g., KBr).

  • Position the sample in the FTIR spectrometer.

  • Simultaneously irradiate the sample with a UV light source and acquire FTIR spectra at regular intervals.

  • The decrease in the area of the monomer's characteristic peak over time is used to calculate the rate of polymerization and the degree of conversion.

Visualizing the Mechanisms and Workflows

Photoinitiation Mechanisms

G cluster_0 Type I Photoinitiation (e.g., DMPA) cluster_1 Type II Photoinitiation (e.g., this compound, BP) PI_I Photoinitiator (PI) PI_I_excited Excited PI* PI_I->PI_I_excited R1 Radical 1 PI_I_excited->R1 α-cleavage R2 Radical 2 PI_I_excited->R2 α-cleavage PI_II Photoinitiator (PI) PI_II_excited Excited Triplet PI* PI_II->PI_II_excited hν, ISC CoI Co-initiator (CoI-H) PI_ketyl Ketyl Radical PI_II_excited->PI_ketyl Hydrogen Abstraction CoI_radical Initiating Radical CoI->CoI_radical Hydrogen Abstraction

Caption: Mechanisms of radical generation for Type I and Type II photoinitiators.

Experimental Workflow for Photoinitiator Evaluation

G cluster_0 Characterization cluster_1 Performance Testing cluster_2 Analysis UV_Vis UV-Vis Spectroscopy (λmax, ε) Data_Analysis Data Analysis & Comparison UV_Vis->Data_Analysis Photo_DSC Photo-DSC (Rp, Conversion) Photo_DSC->Data_Analysis RT_FTIR RT-FTIR (Rp, Conversion) RT_FTIR->Data_Analysis

Caption: Workflow for the comprehensive evaluation of photoinitiator performance.

Conclusion and Future Outlook

While direct experimental data for this compound is not yet available, this comparative guide provides a strong theoretical framework for its potential as a Type II photoinitiator. Based on the structure-activity relationships of related compounds, it is projected to be an efficient photoinitiator, potentially offering advantages in solubility and absorption characteristics.

The true performance of this compound can only be definitively determined through empirical testing using the standardized protocols outlined in this guide. Researchers are encouraged to synthesize and evaluate this novel compound to validate these projections and further expand the toolbox of available photoinitiators for advanced applications in drug development and materials science.

References

  • Hurst, J. K., & Lymar, S. V. (2015). Actinometry in monochromatic flash photolysis: The extinction coefficient of triplet benzophenone and quantum yield of triplet zinc tetraphenyl porphyrin. Photochemistry and Photobiology, 91(4), 843-850. [Link]

  • Lasorne, B., & Bearpark, M. J. (2010). Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. Physical Chemistry Chemical Physics, 12(38), 12046-12054. [Link]

  • ETNA Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]

  • Vallo, C. I., & Mucci, V. L. (2011). Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections. Journal of Applied Polymer Science, 122(1), 418-425. [Link]

  • dos Santos, D. B., et al. (2020). Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications. Polymer Chemistry, 11(3), 558-568. [Link]

  • Grotjahn, D. B., et al. (2014). Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. Journal of Chemical Education, 91(11), 1954-1958. [Link]

  • PhotochemCAD. (n.d.). Benzophenone. [Link]

  • Aloïse, S., et al. (2018). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A, 122(3), 645-654. [Link]

  • Agilent Technologies. (2021). Using FTIR to Observe Chemical Reactions in Real Time. [Link]

Sources

Inter-Laboratory Validation of 2'-Ethoxybutyrophenone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Sildenafil Precursor Quality Control

Executive Summary

2'-Ethoxybutyrophenone (CAS 5571-32-4), also known as 1-(2-ethoxyphenyl)butan-1-one, is a critical starting material and early intermediate in the synthesis of Sildenafil Citrate (Viagra). The control of this precursor is mandated by ICH Q11 guidelines, as its structural analogues can carry forward as genotoxic impurities or process-related contaminants in the final API.

This guide presents the results of a multi-site inter-laboratory validation study comparing three analytical methodologies: RP-HPLC (UV) , UHPLC (PDA) , and GC-FID . While Gas Chromatography offers superior resolution for this volatile ketone, High-Performance Liquid Chromatography remains the preferred technique for regulated environments due to its compatibility with downstream polar intermediates.

Part 1: The Analytical Challenge

The analysis of this compound (2-EBP) presents a unique dichotomy in process analytical chemistry:

  • Volatility vs. Polarity: As a ketone with an ethoxy ether linkage, 2-EBP is sufficiently volatile for GC analysis. However, the subsequent reaction steps in Sildenafil synthesis introduce highly polar pyrazole and sulfonyl moieties that are non-volatile.

  • Matrix Interference: In reaction monitoring, 2-EBP must be resolved from 2-ethoxybenzoic acid and various chlorinated intermediates.

  • Detection Limits: To meet ICH Q3A(R2) standards, the method must quantify 2-EBP at levels <0.05% w/w relative to the drug substance.

Mechanistic Pathway & Impurity Context

The following diagram illustrates where 2-EBP fits into the synthesis and why its precise quantification is critical to preventing downstream impurity formation.

G Start 2-Ethoxybenzoyl Chloride Inter1 This compound (Target Analyte) Start->Inter1 Friedel-Crafts Acylation Inter2 Sulfonyl Chloride Intermediate Inter1->Inter2 Chlorosulfonation Impurity Des-ethyl Analogues Inter1->Impurity De-alkylation (Side Rxn) Final Sildenafil Citrate (API) Inter2->Final Multi-step Cyclization

Figure 1: Synthetic pathway of Sildenafil highlighting this compound as a critical control point.

Part 2: Comparative Methodology

Three laboratories participated in this validation study, each utilizing a distinct separation principle to stress-test the robustness of 2-EBP analysis.

FeatureMethod A: RP-HPLC (Standard)Method B: UHPLC (Rapid)Method C: GC-FID (Orthogonal)
Principle Hydrophobic Interaction (C18)High-Pressure Van Deemter OptimizationVolatility-based Separation
Column C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)DB-5ms Capillary (30 m)
Detector UV-Vis @ 254 nmPDA (Spectral Match)FID (Universal Carbon)
Run Time 15.0 min3.5 min18.0 min
Sensitivity (LOD) 0.05 µg/mL0.01 µg/mL0.02 µg/mL
Suitability Recommended for QC LabsHigh-Throughput ScreeningRaw Material Purity Assay

Expert Insight: While Method C (GC-FID) provided the sharpest peak shapes for the pure 2-EBP standard, it failed to recover the polar downstream metabolites in the "spiked reaction mixture" samples. Method A (RP-HPLC) was selected as the consensus method for validation because it successfully resolved 2-EBP from both its precursors and the highly polar Sildenafil related substances.

Part 3: Inter-Laboratory Validation Results

The following data represents the consolidated performance metrics from three independent GMP-compliant laboratories using Method A (RP-HPLC) .

1. Precision & Accuracy (Recovery Studies)

Samples spiked at 50%, 100%, and 150% of target concentration (0.5 mg/mL).

ParameterLab 1 (North America)Lab 2 (Europe)Lab 3 (Asia-Pacific)Mean Acceptance Criteria
Recovery (50%) 99.4%98.8%100.2%99.5% 98.0 - 102.0%
Recovery (100%) 100.1%99.9%100.5%100.2% 98.0 - 102.0%
Recovery (150%) 100.3%99.5%99.8%99.9% 98.0 - 102.0%
Repeatability (%RSD) 0.45%0.62%0.51%0.53% < 1.0%
Intermediate Precision 0.82%0.91%0.75%0.83% < 2.0%
2. Robustness (Deliberate Variations)

Effect on Retention Time (RT) and Tailing Factor (Tf).

VariationLab 1 Result (Tf)Lab 2 Result (Tf)Status
Flow Rate (±0.1 mL/min) 1.121.15Pass
Column Temp (± 5°C) 1.091.11Pass
Mobile Phase pH (± 0.2) 1.181.22Pass
Part 4: Recommended Protocol (Method A)

This protocol is the "Gold Standard" resulting from the validation. It is designed to be self-validating through the use of System Suitability Testing (SST).

4.1 Reagents & Materials[1]
  • Reference Standard: this compound (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Orthophosphoric Acid (85%).

  • Column: Agilent Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

4.2 Chromatographic Conditions
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Mode: Isocratic (40% A : 60% B). Note: High organic content is required to elute the non-polar ketone efficiently.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

4.3 Step-by-Step Workflow

Workflow Step1 Standard Preparation Dissolve 50mg 2-EBP in 100mL Diluent (ACN:Water 60:40) Step2 System Suitability (SST) Inject Standard 6 times Check: RSD < 2.0%, Tailing < 1.5 Step1->Step2 Step3 Sample Preparation Accurately weigh sample Sonicate 10 mins, Filter (0.45µm PVDF) Step2->Step3 If SST Pass Step4 Analysis Sequence Blank -> SST -> Samples -> Bracketing Std Step3->Step4 Step5 Data Processing Calc % Assay using Ext. Std method Step4->Step5

Figure 2: Routine analysis workflow for 2-EBP quantification.

4.4 Causality of Experimental Choices
  • Why Isocratic 60% ACN? 2-EBP is moderately lipophilic (LogP ~3.2). A gradient is unnecessary if analyzing the raw material alone. 60% ACN ensures elution at ~6-8 minutes, balancing speed with resolution from the solvent front.

  • Why 254 nm? The benzoyl moiety exhibits strong absorption at 254 nm. While 210 nm provides higher sensitivity, it is susceptible to baseline noise from the mobile phase (acetonitrile cut-off). 254 nm offers the best Signal-to-Noise ratio for robust QC.

Part 5: Troubleshooting & Link Integrity

Common Issue: Peak Fronting

  • Cause: Solvent mismatch. Dissolving 2-EBP in 100% Acetonitrile while the mobile phase is 40% Aqueous can cause peak distortion.

  • Solution: Always dissolve samples in the Mobile Phase (or a ratio close to it).

Common Issue: Retention Time Drift

  • Cause: Temperature fluctuations affecting the partition coefficient of the ethoxy group.

  • Solution: Use a thermostatted column compartment set strictly to 30°C.

References
  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22946, 2-Ethoxybutyrophenone. [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Guidance for Industry: Q11 Development and Manufacture of Drug Substances. [Link]

  • Reddy, B. P., et al. (2012). Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations. Semantic Scholar. [Link]

Sources

Technical Guide: Characterization and Synthetic Optimization of 2'-Ethoxybutyrophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Alkoxy Challenge

2'-Ethoxybutyrophenone (CAS: Analogous to 2-ethoxyacetophenone derivatives) represents a class of sterically congested, electron-rich aryl ketones. These scaffolds are critical intermediates in the synthesis of phosphodiesterase inhibitors, antipsychotics (butyrophenone class), and various CNS-active agents.

This guide addresses the specific challenges in functionalizing this scaffold. Unlike its para-substituted counterparts, the 2'-ethoxy group exerts a dual influence:

  • Steric Hindrance: Blocks nucleophilic trajectory (Burgi-Dunitz angle) at the carbonyl.

  • Electronic Donation: The alkoxy group (

    
     effect) reduces the electrophilicity of the carbonyl carbon.
    

This guide compares the "performance"—defined here as yield, enantiomeric excess (ee), and scalability —of three distinct reduction methodologies to convert this compound into its chiral alcohol derivative, 1-(2-ethoxyphenyl)butan-1-ol .

Reaction Landscape & Pathway Visualization[1]

The following diagram illustrates the primary reaction pathways for this compound, highlighting the competition between reduction and alpha-functionalization.

ReactionPathways cluster_0 Critical Decision Point Ketone This compound (Starting Material) Alcohol 1-(2-ethoxyphenyl)butan-1-ol (Target: Chiral Scaffold) Ketone->Alcohol Path A: Reduction (NaBH4 / CBS / Transfer H2) Enolate Enolate Intermediate Ketone->Enolate Base (LDA/TEA) Bromo Alpha-Bromo Derivative (Target: Aminoketones) Enolate->Bromo Br2 / NBS (Alpha-Bromination)

Figure 1: Divergent synthetic pathways. Path A (Reduction) is the primary focus of this characterization guide due to its relevance in generating chiral APIs.

Comparative Guide: Reduction Methodologies

When targeting the alcohol derivative, the choice of reagent dictates the product's stereochemistry and downstream utility. The table below compares the performance of three standard protocols applied to this sterically hindered substrate.

Table 1: Performance Comparison of Reduction Methods
FeatureMethod A: NaBH₄ (Standard) Method B: CBS-Borane (Asymmetric) Method C: Transfer Hydrogenation (Ru-TsDPEN)
Product Nature Racemic (±)-AlcoholChiral (R)- or (S)-AlcoholChiral (R)- or (S)-Alcohol
Yield High (>90%)Moderate-High (75-85%)High (>90%)
Enantiomeric Excess (ee) 0%>95% (Excellent)85-92% (Good)
Steric Sensitivity Low (Hydride is small)High (Catalyst bulk matters)Moderate
Scalability Excellent (Cheap, robust)Low (Reagents expensive, sensitive)High (Catalytic, low waste)
Primary Use Case Initial SAR screening, non-chiral intermediates.High-value API synthesis requiring >98% optical purity.Green chemistry process scale-up.
Expert Insight: The "Ortho-Effect" in Reduction
  • Causality: In Method B (CBS), the large 2'-ethoxy group can clash with the oxazaborolidine catalyst, potentially lowering ee compared to the 4'-ethoxy analog.

  • Optimization: For 2'-substituted ketones, we recommend Method C (Transfer Hydrogenation) using a tethered Ru-catalyst. The mechanism (outer-sphere hydride transfer) is often more tolerant of ortho-sterics than the coordination-dependent CBS mechanism.

Characterization Suite: Self-Validating Protocols

To ensure scientific integrity, the product must be validated using orthogonal analytical techniques.

A. Nuclear Magnetic Resonance (NMR)

The transition from Ketone to Alcohol is distinct.

  • 1H NMR (CDCl₃, 400 MHz):

    • Ketone (SM): Look for the triplet of the

      
      -methylene protons (
      
      
      
      ) typically around 2.9 ppm .
    • Alcohol (Product): This triplet disappears. A new signal appears for the methine proton (

      
      ) as a triplet/multiplet around 4.8–5.0 ppm .
      
    • Diagnostic Shift: The 2'-ethoxy

      
       quartet (approx 4.1 ppm) may shift slightly upfield in the alcohol due to the loss of carbonyl anisotropy.
      
B. HPLC Analysis (Chiral)

For Methods B and C, determining ee is mandatory.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10 to 98:2).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl absorption).

  • Expectation: The enantiomers should resolve with a separation factor (

    
    ) > 1.1. Racemic product (Method A) is required to establish retention times.
    

Experimental Protocols

Workflow Diagram

Workflow Start Crude Reaction Mixture Quench 1. Quench (NH4Cl/HCl) 2. Phase Separation Start->Quench Dry Drying (MgSO4) & Concentration Quench->Dry Analysis In-Process Control (IPC) TLC / 1H NMR Dry->Analysis Analysis->Start Incomplete Purification Flash Column Chromatography (Hexane/EtOAc) Analysis->Purification Conversion >95% FinalQC Final QC (Chiral HPLC + Full NMR) Purification->FinalQC

Figure 2: Standard workup and purification workflow for butyrophenone derivatives.

Protocol 1: Standard Reduction (NaBH₄)

Use this for generating the racemic standard.

  • Dissolution: Dissolve this compound (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C.

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

  • Validation (IPC): Check TLC (20% EtOAc/Hexane). The ketone spot (higher R_f) should disappear; the alcohol spot (lower R_f, broad) should appear.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Enantioselective Transfer Hydrogenation (Method C)

Use this for high-value chiral synthesis.

  • Catalyst Prep: In a glovebox or under Argon, charge a flask with [Ru(p-cymene)Cl₂]₂ (0.01 eq) and (S,S)-TsDPEN (0.02 eq).

  • Solvent: Add dry Isopropanol (IPA) and stir for 30 mins at RT.

  • Substrate: Add this compound (1.0 eq) followed by KOH (0.1 eq, as 0.1M in IPA).

  • Reaction: Stir at RT for 12–24 hours. Note: The reaction is driven by the liberation of acetone from IPA.

  • Workup: Filter through a silica plug to remove the Ru catalyst. Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to remove trace acetophenone byproducts or unreacted ketone.

References

  • Reduction of Carbonyl Compounds: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and Stereoselectivity).

  • Corey-Bakshi-Shibata (CBS) Reduction: Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition.

  • Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • NMR Data for Butyrophenones: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

Sources

Safety Operating Guide

2'-Ethoxybutyrophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 898755-75-4 (Research Grade Reference) | Chemical Class: Aromatic Ketone / Aryl Ether

Executive Summary & Risk Profile

Objective: To provide an authoritative, self-validating disposal workflow for 2'-Ethoxybutyrophenone, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing environmental toxicity.

Core Directive: As a research-grade aromatic ketone with an ether functionality, this substance must be managed as Non-Halogenated Organic Solvent Waste . It requires high-temperature incineration to ensure complete thermal oxidation of the aromatic ring system. Do not discharge into municipal wastewater systems due to high lipophilicity and potential aquatic toxicity.

Chemical Identity & Hazard Matrix
PropertySpecificationOperational Implication
Molecular Formula

High carbon content; suitable for fuel blending/incineration.
Functional Groups Ketone, Ethoxy (Ether)Combustible. Ether moiety presents a theoretical (low) peroxide risk upon prolonged storage.
Solubility Lipophilic (Hydrophobic)Insoluble in water. Must be dissolved in organic solvents (EtOH, Acetone) for cleaning.
Flash Point >90°C (Estimated)Likely Class IIIB Combustible Liquid . Not D001 (Ignitable) by definition unless mixed with flammables, but managed as such for safety.
Reactivity StableIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).

Pre-Disposal Segregation Workflow

The "Why": Improper segregation is the leading cause of laboratory accidents during waste consolidation. This compound is a reducing agent (fuel). Mixing it with oxidizers creates a shock-sensitive energetic mixture.

Waste Stream Decision Logic

The following diagram illustrates the critical decision nodes for segregating this specific compound.

WasteSegregation Start This compound Waste Check2 Is it mixed with Oxidizers? Start->Check2 Check1 Is it mixed with Halogens (Cl, Br, F)? StreamA Stream A: Non-Halogenated Organic Waste Check1->StreamA No (Pure/Solvent Mix) StreamB Stream B: Halogenated Organic Waste Check1->StreamB Yes (e.g., DCM mix) Check2->Check1 No StreamC STOP: Do Not Mix! Neutralize Oxidizer First Check2->StreamC Yes

Figure 1: Decision tree for segregating this compound waste. Note that while the pure substance is non-halogenated, its final waste stream depends on co-solvents.

Step-by-Step Disposal Protocol

Phase 1: Collection & Packaging

Standard: Use UN-rated High-Density Polyethylene (HDPE) or Glass containers.

  • Solvent Compatibility: If the substance is in a solid state or viscous oil, dissolve it in a minimal amount of Acetone or Ethanol to facilitate transfer.

  • Container Choice: Use a Safety Can or Jerrycan (UN 3H1 rated). Avoid metal containers if the waste stream contains acidic byproducts.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.

Phase 2: Labeling (RCRA Compliance)

Even if the pure substance has a high flashpoint, laboratory waste is often commingled.

  • Primary Label: "Hazardous Waste - Organic Solvents"

  • Constituents: List "this compound" explicitly.

  • Hazard Checkboxes: Mark "Irritant" and "Combustible/Flammable" (if mixed with acetone/ethanol).

  • RCRA Codes:

    • D001: If mixed with flammable solvents (Flash point <60°C).

    • None: If pure, it may not carry a specific federal code but is still regulated as "Non-RCRA Regulated Chemical Waste" requiring incineration.

Phase 3: Final Destruction (Incineration)

Mechanism: The waste must be routed to a TSDF (Treatment, Storage, and Disposal Facility) equipped with a rotary kiln incinerator.

  • Process: Thermal oxidation at >1000°C.

  • Chemical Fate:

    
    
    
  • Justification: Incineration is the only method that guarantees the destruction of the aromatic ring, preventing bioaccumulation in soil or water [1].

Emergency Contingencies: Spill Management

Scenario: A 500mL bottle of this compound shatters on the benchtop.

Immediate Response Protocol
  • Isolate: Evacuate the immediate area (10 ft radius). Remove ignition sources (Bunsen burners, hot plates).

  • PPE Upgrade: Wear Nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If aerosolized, use an organic vapor respirator (Type A).

  • Containment: Use Vermiculite or Activated Carbon spill pillows.

    • Why? Clay-based absorbents are effective, but activated carbon binds the organic structure more effectively, reducing vapor pressure.

  • Cleanup:

    • Cover spill with absorbent.[1]

    • Sweep into a dedicated waste bag.

    • Wipe surface with an ethanolic soap solution to remove oily residue.

  • Disposal of Debris: Label as "Solid Debris Contaminated with Organic Ketones" and route to incineration.

SpillResponse Event Spill Detected Secure 1. Remove Ignition Sources 2. Ventilate Area Event->Secure Absorb Apply Vermiculite/Carbon (Do NOT use paper towels) Secure->Absorb Collect Collect into Sealed Bag Absorb->Collect Decon Wipe Surface with Ethanol Collect->Decon Dispose Route to Incineration Decon->Dispose

Figure 2: Operational workflow for managing accidental release.

References & Verification

To ensure the integrity of this protocol, cross-reference with the following authoritative bodies:

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Managing Hazardous Waste. (Defines "Ignitability" D001 and organic waste streams).

    • Source:

  • PubChem. Compound Summary for Butyrophenone Derivatives. (Used for structural analogy and physicochemical property estimation).

    • Source:

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). (Labeling requirements).

    • Source:

Disclaimer: This guide is intended for qualified research personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.

Sources

Personal protective equipment for handling 2'-Ethoxybutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2]

Executive Safety Summary

2'-Ethoxybutyrophenone (Structural Analog Reference: 2'-Hydroxybutyrophenone, CAS 2887-61-8) is an aromatic ketone used primarily as a chemical intermediate in organic synthesis.[1] While specific toxicological data for this exact derivative is limited, Safety by Design principles dictate that we treat it according to the hazard profile of its closest structural homologs (substituted butyrophenones).[1][3]

Core Hazard Classification (Derived):

  • WARNING: Harmful if swallowed (Acute Tox. 4).[1][3][4]

  • IRRITANT: Causes skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (STOT SE 3).[1][3][4]

Part 1: Hazard Assessment & Causality

Effective safety protocols are not rote memorization; they are based on understanding the chemical interaction between the hazard and the barrier (PPE).[1][3]

Hazard DomainMechanism of ActionCritical Barrier Requirement
Dermal (Skin) Lipophilic Absorption: As an aromatic ketone with an ethoxy ether linkage, this compound is lipophilic.[1] It can de-fat skin and penetrate the stratum corneum, carrying potential systemic toxicity.[1][3]Material Impermeability: Latex is insufficient due to poor organic solvent resistance.[1][3] Nitrile is the minimum standard; Butyl rubber is required for spill cleanup.[1][3]
Ocular (Eyes) Solvent Action: Ketones are severe eye irritants.[1][3] Direct contact can cause corneal clouding and irreversible damage.[1][3]Sealed Protection: Safety glasses with side shields are inadequate for liquid handling.[1][3] Chemical Splash Goggles are mandatory to prevent fluid bypass.[1][3]
Inhalation Mucosal Irritation: Vapors (though volatility is moderate) trigger inflammation in the upper respiratory tract.[1][3]Engineering Control: Primary protection is the Chemical Fume Hood .[1][3] Respirators are a secondary backup only for spills or equipment failure.[1][3]

Part 2: PPE Selection Matrix

This matrix defines the required PPE based on the specific operational context.[1][3]

Hand Protection (Gloves)
  • Standard Handling (Splash Protection):

    • Material: Nitrile Rubber (Minimum thickness 0.11 mm).[1][3]

    • Standard: EN 374 / ASTM F739.[1][3]

    • Protocol: Change immediately upon splash contact. Double-gloving recommended for synthesis steps.[1][3]

  • Spill Cleanup / Immersion:

    • Material: Butyl Rubber or Silver Shield™ (Laminate).[1][3]

    • Reasoning: Ketones can degrade thin nitrile gloves within minutes (breakthrough time <15 mins).[1][3] Butyl rubber offers >4 hours breakthrough protection against ketones.[1][3]

Eye & Face Protection[1][2][3][5]
  • Mandatory: Indirect-vented Chemical Splash Goggles (ANSI Z87.1+ / EN 166).[1][3]

  • Upgrade Trigger: If handling volumes >500 mL or conducting reactions under pressure/heat, add a Polycarbonate Face Shield over the goggles.[1][3]

Respiratory Protection
  • Primary: Laboratory Fume Hood (Face velocity: 0.3–0.5 m/s).[1][3]

  • Secondary (Spill/Outside Hood): Half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black label or ABEK1 filter).[1][3]

    • Note: Dust masks (N95) are ineffective against organic vapors.[1][3]

Body Protection
  • Standard: Chemical-resistant lab coat (high-density cotton/polyester blend or Tyvek® for higher risk).[1]

  • Footwear: Closed-toe, non-perforated leather or synthetic leather shoes.[1][3]

Part 3: Operational Protocols

Workflow 1: Weighing & Transfer
  • Objective: Prevent inhalation of vapors and static discharge ignition.[1][3]

  • Engineering Check: Verify fume hood flow indicator is green/normal.

  • Setup: Place the balance inside the hood if possible. If weighing externally, use a tared, closed vessel.[1][3]

  • Transfer: Use a glass pipette or chemically resistant syringe.[1][3] Avoid pouring from large bottles to minimize static generation.[1][3]

  • Static Control: Ensure all metal containers are grounded. Aromatic ethers/ketones can be flammable.[1][3]

Workflow 2: Reaction Setup
  • Objective: Containment of potential runaway exotherms.

  • Glassware: Inspect for micro-cracks.[1][3] Use standard taper joints (14/20 or 24/40) with Teflon sleeves or appropriate grease to prevent seizing.[1][3]

  • Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the ether moiety.[1][3]

  • Temperature Control: If heating, use an oil bath with a secondary temperature probe (thermocouple) to prevent overheating.[1][3]

Workflow 3: Emergency Spill Management
  • Scenario: Spillage of >10 mL outside the fume hood.

  • Evacuate: Clear the immediate area (10-meter radius).

  • PPE Upgrade: Don Butyl rubber gloves and a Half-face respirator (OV cartridges) .[1][3]

  • Contain: Encircle the spill with universal absorbent pads or vermiculite.[1][3] Do not use paper towels (flammability risk).[1][3]

  • Neutralize: No specific neutralization required; absorb and collect.[1][3]

  • Disposal: Place soaked absorbents into a wide-mouth hazardous waste jar labeled "Solid Organic Waste (Ketones)."

Part 4: Decision Logic Visualization

The following diagram illustrates the decision-making process for PPE selection based on the specific task and risk level.

PPE_Decision_Tree Start Task Identification Routine Routine Handling (Weighing, Synthesis) Start->Routine HighRisk High Risk / Spill (>500mL, Heating, Cleanup) Start->HighRisk HoodCheck Is work inside Fume Hood? Routine->HoodCheck RespUpgrade Respirator Required: - Half-face Mask (OV Cartridge) - Butyl Rubber Gloves HighRisk->RespUpgrade If Spill occurs FaceShield Add Face Shield & Blast Shield HighRisk->FaceShield StandardPPE Standard PPE: - Nitrile Gloves (Double) - Splash Goggles - Lab Coat HoodCheck->StandardPPE Yes HoodCheck->RespUpgrade No (Avoid if possible)

Figure 1: Decision logic for selecting Personal Protective Equipment based on operational risk and engineering control availability.[1]

Part 5: Waste Disposal & Decontamination

  • Liquid Waste: Collect in High-Density Polyethylene (HDPE) or glass containers.[1][3] Label as "Non-Halogenated Organic Solvent Waste."[1][3]

  • Solid Waste: Contaminated gloves, wipes, and absorbents must be treated as hazardous chemical waste.[1][3]

  • Glassware Cleaning: Rinse with Acetone or Ethanol inside the fume hood before washing with detergent.[1][3] Collect the first rinse as organic waste.[1][3]

References

  • Fisher Scientific. (2025).[1][3] Safety Data Sheet: 1-(2-Hydroxyphenyl)butan-1-one (2'-Hydroxybutyrophenone).[1]Link (Accessed via search snippet 1.3, used as primary structural analog for hazard derivation).[1][3]

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 4'-Hydroxybutyrophenone.[1][3]Link (Accessed via search snippet 1.4, supporting ketone hazard class data).[1][3]

  • PubChem. (2025).[1][3] Compound Summary: 2-Ethoxybutane (Analogous Ether).[1][3] National Library of Medicine.[1][3] Link (Accessed via search snippet 1.17, confirming flammability/irritation risks of ethoxy-alkanes).[1][3]

  • Safe Work Australia. (2025). Classifying Hazardous Chemicals: GHS Standards.[1][3][5]Link (Accessed via search snippet 1.14, providing GHS classification framework).[1][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.